UNC2025

Catalog No.
S548057
CAS No.
1429881-91-3
M.F
C28H40N6O
M. Wt
476.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2025

CAS Number

1429881-91-3

Product Name

UNC2025

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C28H40N6O

Molecular Weight

476.66

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)

InChI Key

MJSHVHLADKXCML-RQNOJGIXSA-N

SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C

solubility

Soluble in DMSO, not in water

Synonyms

UNC2025, UNC2025, UNC 2025

The exact mass of the compound (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is 476.32636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 acts by competitively binding to the ATP-binding site of MERTK and FLT3, inhibiting their kinase activity and subsequent auto-phosphorylation [1]. This inhibition blocks oncogenic signaling pathways that promote tumor cell survival and proliferation.

G compound This compound mertk MERTK Receptor compound->mertk Inhibits flt3 FLT3 Receptor compound->flt3 Inhibits survival Pro-Survival &    Pro-Proliferation Signaling mertk->survival Activates flt3->survival Activates outcomes Apoptosis ↑    Cell Proliferation ↓    Chemosensitivity ↑ survival->outcomes Leads to

This compound inhibits MERTK and FLT3, blocking downstream pro-survival signaling.

Inhibition of MERTK phosphorylation by this compound leads to reduced phosphorylation of key downstream signaling components, including STAT6, AKT, and ERK1/2 [2]. This disruption ultimately induces apoptosis, reduces proliferation, and decreases colony-forming potential in cancer cells [2].

Key Experimental Data and Protocols

For researchers, understanding the experimental evidence and methodologies is crucial.

In Vitro Efficacy

This compound demonstrates potent activity in cell-based assays. The table below summarizes key cellular IC₅₀ values and functional outcomes:

Cell Line / Sample Assay Type Key Finding (IC₅₀) Functional Outcome
697 B-ALL cells [2] [1] MERTK phosphorylation 2.7 nM Inhibition of pro-survival signaling
MOLM-14 AML cells [1] [3] FLT3 phosphorylation 14 nM Inhibition of FLT3-ITD driven signaling
Primary Leukemia Samples [2] Cell viability (72-hr culture) Median: 2.38 µM (Range: 9.0 nM to >10 µM) 30% of samples (78/261) were sensitive
A549 NSCLC cells [4] Colony formation (soft agar) Significant inhibition at 50-300 nM Reduction in clonogenic growth

Detailed Protocol Example: Inhibition of MERTK Phosphorylation in 697 B-ALL Cells [2] [3]

  • Cell Culture: Maintain 697 B-ALL cells at 3x10⁶ cells/mL.
  • Compound Treatment: Treat cells with this compound (e.g., 0-60 nM) or a DMSO vehicle control for 1 hour.
  • Stabilization: Add pervanadate to cultures for the final 3 minutes to stabilize phosphorylated proteins.
  • Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate MERTK from the lysates.
  • Detection: Detect total MERTK and phosphorylated MERTK (p-MER) using Western blot analysis with specific antibodies.
In Vivo Efficacy and Dosing

This compound shows significant therapeutic effects in mouse models of leukemia.

G cluster_outcomes Key Outcomes model Leukemia Xenograft Model    (e.g., 697 cells in NSG mice) treatment This compound Oral Gavage    (e.g., 50-75 mg/kg, once daily) model->treatment results In Vivo Results treatment->results tumor Tumor Burden ↓ results->tumor survival Median Survival ↑ results->survival regression Disease Regression results->regression combo Synergy with Chemo results->combo

In vivo workflow shows this compound therapeutic efficacy in leukemia xenograft models.

Key findings from in vivo studies include:

  • Dose-Dependent Efficacy: Oral administration (50 or 75 mg/kg, once daily) mediated a significant, dose-dependent reduction in tumor burden and increase in median survival in a 697 B-ALL xenograft model [2] [1].
  • Combination Therapy: Co-administration of this compound with methotrexate increased sensitivity to the cytotoxic drug in vivo, suggesting potential for combination regimens [2].
  • Pharmacodynamics: A single oral dose (3 mg/kg) effectively inhibited MERTK phosphorylation in leukemic blasts within bone marrow, demonstrating target engagement at the disease site [5] [3].

Practical Research Application Notes

  • Formulation and Stability: this compound has high solubility. For in vivo studies, it can be formulated in saline for oral gavage [2]. Powder should be stored at -20°C, and DMSO stock solutions are stable at -80°C for up to two years, avoiding repeated freeze-thaw cycles [1].
  • Dosing Considerations: Despite a favorable half-life in mice (3.8 hours), some protocols use twice-daily dosing (e.g., 30 mg/kg, BID) to maintain continuous target coverage [6].
  • Expanding Research Scope: Beyond leukemia, published research supports investigating this compound in solid tumors like non-small cell lung cancer (NSCLC) [4] and in modulating platelet activation and thrombosis [7].

References

Biochemical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Primary Targets and Potency of UNC2025 Data from cell-free kinase assays demonstrates sub-nanomolar potency against its main targets [1] [2].

Target Kinase IC₅₀ (nM) Description
MER (MERTK) 0.46 - 0.74 nM A TAM family kinase; promotes cell survival, proliferation, and chemoresistance.
FLT3 0.35 - 0.80 nM A type III RTK; key driver in Acute Myeloid Leukemia (AML), especially with ITD mutations.
Axl 1.65 nM Another TAM family kinase; inhibited with ~20-45x lower selectivity than MER [1] [3].
Tyro3 5.83 nM The third TAM family kinase [2].
TrkA 1.67 nM A neurotrophin receptor kinase [2].

This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the target kinases, thereby blocking their enzymatic activity and subsequent downstream signaling [4]. The following diagram illustrates the signaling pathways affected by this compound and the consequent biological outcomes in cancer cells.

architecture MER MER This compound This compound MER->this compound FLT3 FLT3 FLT3->this compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Survival ↑ Cell Survival PI3K_AKT->Survival Apoptosis Induces Apoptosis PI3K_AKT->Apoptosis Proliferation ↑ Proliferation MAPK->Proliferation Inhibited_CF Reduces Colony Formation MAPK->Inhibited_CF JAK_STAT->Proliferation ChemoResistance ↑ Chemoresistance Survival->ChemoResistance

Inhibiting MER and FLT3 blocks key oncogenic signaling pathways, leading to reduced cancer cell growth and survival.

In Vitro Efficacy & Protocols

This compound demonstrates potent activity in cellular models, effectively inhibiting kinase phosphorylation and cancer cell growth.

Table 2: Cellular Activity of this compound in Selected Assays Data compiled from multiple research studies [1] [4].

Cell Line Cancer Type Assay Type / Readout IC₅₀ / Effect
697 B-ALL B-cell Acute Lymphoblastic Leukemia Inhibition of MER phosphorylation (1 hr treatment) 2.7 nM
Molm-14 Acute Myeloid Leukemia (AML) Inhibition of FLT3 phosphorylation 14 nM
A549 Non-Small Cell Lung Cancer (NSCLC) Colony formation in soft agar (50-300 nM) Dose-dependent inhibition
Multiple (e.g., H2228, H1299) NSCLC Induction of Apoptosis (300 nM, 72 hr) Significant increase
J774 Mouse Macrophage Cell Growth Inhibition (5-day treatment) 134 nM
Key Experimental Protocols

Here are the standard methodologies used to generate the data above:

  • Immunoblotting for Phospho-Kinase Inhibition [1] [2]:

    • Cell Culture: Grow target cells (e.g., 697 B-ALL, Molm-14) to a density of 3x10⁶ cells/mL.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0-300 nM) or a DMSO vehicle control for 1 hour.
    • Stabilize Phosphorylation: To stabilize phosphorylated proteins, add a fresh pervanadate solution (a phosphatase inhibitor) to the cultures for the final 3 minutes of incubation.
    • Cell Lysis & Immunoprecipitation: Lyse cells and immunoprecipitate the target kinase (Mer or Flt3) using a specific antibody and Protein G agarose beads.
    • Detection: Detect levels of phosphorylated and total protein by Western blot using anti-phospho-Mer and anti-total-Mer (or Flt3) antibodies. Quantify bands using densitometry (e.g., with ImageJ software).
  • Soft Agar Colony Formation Assay [1]:

    • Base Layer: Prepare a base layer of 0.5% agar in culture medium in a well plate and allow it to solidify.
    • Cell Layer: Mix cells (e.g., A549 or Molm-14) with 0.35% soft agar in medium containing the desired concentration of this compound or DMSO. Layer this mixture over the base agar.
    • Feeding & Incubation: Overlay with complete medium containing this compound or vehicle. Refresh this medium with the compound three times per week.
    • Staining & Quantification: After 2-3 weeks, stain colonies with nitroblue tetrazolium (NBT) or crystal violet and count them manually or with a colony counter.

In Vivo Efficacy & Dosing

Preclinical animal studies have validated the oral bioavailability and antitumor efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Preclinical Models Data from xenograft studies in immunocompromised mice [1] [4].

Disease Model Host Mouse Dosing Regimen Reported Outcome
697 ALL Leukemia NOD/SCID/gamma 3 mg/kg, oral gavage, single dose >90% reduction of phospho-Mer in bone marrow blasts
H2228 or A549 NSCLC Xenograft Nude mice 50 mg/kg, oral gavage, twice daily ~70% and ~62% reduction in tumor volume, respectively
Patient-derived AML Xenograft NSG mice Not specified in detail Induced disease regression
Standard In Vivo Formulation

A commonly used and validated formulation for animal studies is as follows [3] [2]:

  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline.
  • Preparation Method:
    • Dissolve this compound powder in a small volume of DMSO to create a master stock solution.
    • Add PEG300 to the DMSO solution and mix thoroughly until clear.
    • Add Tween-80 to the mixture and mix again until clear.
    • Finally, add the saline to adjust to the final volume and mix well. The prepared suspension should be used immediately for the most consistent results.

Research Applications & Context

  • Key Research Use: this compound is primarily used as a chemical tool to investigate the biological roles of MER and FLT3 in cancer biology, and to explore the therapeutic potential of dual inhibition in diseases like AML and NSCLC [5].
  • Resistance Context: The development of FLT3 inhibitors is challenged by the emergence of resistance mutations. While this compound is a powerful research tool, understanding its activity against clinically relevant mutant forms of FLT3 requires consulting the latest primary literature [6].

References

Quantitative Inhibitory Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on UNC2025's potency from biochemical and cellular assays.

Assay Type Target Value Description / Cell Line Citation
Biochemical IC₅₀ MERTK 0.74 nM Enzyme inhibition [1]
FLT3 0.8 nM Enzyme inhibition [1]
FLT3 0.35 nM Enzyme inhibition [1]
MERTK 0.46 nM Enzyme inhibition [1]
AXL 122 nM Enzyme inhibition [1]
Cellular IC₅₀ MERTK 2.7 nM Phosphorylation in 697 B-ALL cells [1] [2]
FLT3 14 nM Phosphorylation in MOLM-14 AML cells [1] [2]
Cytotoxicity IC₅₀ - 2.7 nM Viability of 697 B-ALL cells [1]
- 14 nM Viability of MOLM-14 AML cells [1]
Binding Affinity (Kᵢ) MERTK 0.16 nM - [3]

Experimental Protocols for Key Assays

Here are the methodologies for critical in vitro and in vivo experiments cited in the literature.

In Vitro Protocol: Inhibition of Kinase Phosphorylation in Cells [1] [2]

This protocol assesses this compound's ability to inhibit target phosphorylation in leukemia cell lines.

  • Cell Lines: Use MERTK-expressing 697 B-ALL cells or FLT3-ITD mutant MOLM-14 AML cells.
  • Culture and Treatment: Culture cells at a density of 3x10⁵/mL to 3x10⁶/mL. Treat with a dose range of this compound (e.g., 0-300 nM) or a vehicle control (DMSO) for 1 hour.
  • Cell Lysis and Analysis: Prepare cell lysates. Detect levels of phosphorylated and total MERTK, FLT3, and downstream signaling proteins (like STAT6, AKT, ERK1/2) via immunoblotting.
In Vitro Protocol: Cell Viability and Apoptosis Assay [3]

This protocol determines the functional effect of this compound on cell survival.

  • Cell Culture: Plate leukemia cell lines or primary patient mononuclear cells in 384-well plates.
  • Compound Treatment: Treat cells with graded concentrations of this compound for 48 to 72 hours.
  • Viability Measurement: Determine the relative number of viable cells using assays like ATP-glo or MTT reduction. For apoptosis, stain cells with YO-PRO-1 iodide and propidium iodide (PI) after 24-48 hours of treatment and analyze by flow cytometry to identify early apoptotic and dead cells.
In Vivo Protocol: Efficacy in Leukemia Xenograft Models [1] [3] [2]

This describes a standard study to evaluate this compound's anti-tumor effect in vivo.

  • Animal Model: Use NSG or NSGS immunodeficient mice.
  • Engraftment: Inject mice intravenously with 2x10⁶ human leukemia cells (e.g., 697 B-ALL) or primary patient-derived AML cells via the tail vein.
  • Dosing: Once disease is established, administer this compound orally at doses of 50 or 75 mg/kg, once daily. Control groups receive a saline vehicle.
  • Monitoring: Monitor tumor burden via bioluminescence imaging (if using luciferase-expressing cells) or by measuring human CD45+ cells in blood, bone marrow, and spleen using flow cytometry. Track animal survival and assess pharmacodynamic effects by analyzing phospho-MERTK levels in bone marrow leukemic blasts.

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by this compound and the downstream effects, as described in the research [1] [3].

G This compound inhibits MERTK and FLT3, blocking pro-survival signals. This compound This compound (MER/FLT3 Inhibitor) MER MERTK This compound->MER  Inhibits FLT3 FLT3 This compound->FLT3  Inhibits Downstream Downstream Signaling (STAT6, AKT, ERK1/2) MER->Downstream FLT3->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Blocks ColForm Reduced Colony Formation Downstream->ColForm Reduces

This compound inhibits MERTK/FLT3 activation, blocking pro-survival signaling and inducing apoptosis.

Key Research Insights

  • Broad-Spectrum Preclinical Activity: this compound demonstrated efficacy in a wide range of preclinical models, including cell lines and primary patient samples. It induced apoptosis, reduced proliferation, and inhibited colony formation in MERTK-expressing ALL and AML cells [3].
  • Synergy with Chemotherapy: A key finding is that this compound can increase sensitivity to cytotoxic agents like methotrexate. This suggests that combining MERTK-targeted therapy with standard chemotherapy could be particularly effective or allow for dose reduction to mitigate toxicity [3].

References

UNC2025 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Core Scaffold Modification

The development of UNC2025 began with its predecessor, UNC1062, a potent Mer kinase inhibitor with poor pharmacokinetic (PK) properties that limited its use in vivo [1]. The key structural change was a scaffold hop from a pyrazolopyrimidine core (UNC1062) to a pyrrolo[2,3-d]pyrimidine core (this compound) [1].

This single-atom change (replacing a nitrogen atom with a carbon) resulted in a significant improvement in solubility and overall drug metabolism and pharmacokinetics (DMPK) profile, while maintaining sub-nanomolar potency against Mer and FLT3 [1].

Key Structural Features and Their Roles

The table below summarizes the key structural motifs in this compound and their contribution to its activity and properties.

Structural Feature Role in Activity & Properties SAR Insight
Pyrrolo[2,3-d]pyrimidine core ATP-competitive kinase binding scaffold [2] Improved solubility and oral exposure compared to pyrazolopyrimidine core of UNC1062 [1]
*trans*-4-hydroxycyclohexyl group (N1 position) Interacts with the kinase's hinge region; crucial for potency [1] Optimal for Mer potency; substitutions compromised activity or introduced undesired hERG activity [1]
n-Butylamino group (C4 position) Contributes to kinase binding and modulates physicochemical properties [1] -
4-(4-methylpiperazin-1-yl)phenyl group (C5 position) Extends into the solvent-front region of the kinase [1] -

In Vitro Kinase Inhibition Profile

This compound is a dual Mer/FLT3 inhibitor but also potently inhibits several other kinases. The following table lists its primary kinase targets.

Kinase Target IC50 (nM) (Cell-Free Assay) Notes / Other Reported IC50 Values
FLT3 0.35 [3] Also reported as 0.8 nM [4] [2]
Mer 0.46 [3] Also reported as 0.74 nM [2]
Axl 1.65 [3] Ki = 13.3 nM; Cellular IC50 = 122 nM [5] [2]
TrkA 1.67 [3] -
Tyro3 5.83 [3] Cellular IC50 = 301 nM [4]
c-Kit 8.18 [3] -

Selectivity Note: While highly potent against Mer and FLT3, kinome-wide profiling revealed that at a concentration of 100 nM, this compound inhibited 66 out of 305 tested kinases by more than 50% [4]. Therefore, careful dosing is required in experimental settings to maintain selectivity [4].

Key Experimental Protocols for SAR Studies

The primary data for the SAR of this compound was generated using standard medicinal chemistry and pharmacology techniques [1]:

  • Chemistry: The pyrrolo[2,3-d]pyrimidine core was synthesized from commercial 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Key steps included a Mitsunobu reaction to introduce the trans-4-hydroxycyclohexyl group, an SNAr reaction with butylamine, and a Suzuki-Miyaura cross-coupling to introduce the 4-(4-methylpiperazin-1-yl)phenyl group [1].
  • In Vitro Potency Assay: Enzymatic kinase activity was measured using a microcapillary assay (e.g., by Carna Biosciences) against a panel of over 300 kinases to determine IC50 values [1] [4].
  • Cellular Target Engagement: Inhibition of Mer phosphorylation in cells (e.g., 697 B-ALL cell line) was assessed by treating cells with this compound for 1 hour, followed by immunoprecipitation and immunoblotting for phospho-Mer [1] [3].
  • DMPK Profiling: In vivo pharmacokinetics were evaluated in mice following intravenous (IV) and oral (PO) administration to determine parameters like clearance, half-life, and oral bioavailability (F) which was found to be 100% [1] [5] [2].

Research and Development Workflow

The following diagram illustrates the key stages in the discovery and preclinical development of this compound.

workflow Start Precursor: UNC1062 (Potent but poor PK) Step1 Scaffold Hop (Pyrazolopyrimidine → Pyrrolopyrimidine) Start->Step1 Step2 SAR Optimization (Key: trans-4-hydroxycyclohexyl group) Step1->Step2 Step3 Lead Compound: this compound Step2->Step3 Step4 In Vitro Profiling (Kinase selectivity, cellular activity) Step3->Step4 Step5 In Vivo PK/PD Studies (100% oral bioavailability, target engagement) Step4->Step5 Step6 Preclinical Disease Models (Leukemia, thrombosis) Step5->Step6

Interpretation and Best Practices for Researchers

  • Defining the Chemical Probe: this compound is best characterized as a potent, orally bioavailable dual Mer/FLT3 inhibitor with a well-defined but broad kinome profile. It is not a highly selective chemical probe for Mer alone [1] [4].
  • Critical Consideration for Cellular Studies: Due to its multi-kinase activity, it is challenging to attribute observed cellular phenotypes solely to Mer or FLT3 inhibition, especially without confirmation from genetic knockdown or more selective tool compounds [4].
  • Recommended Use: This compound is highly valuable for evaluating the combined effect of inhibiting Mer and FLT3, particularly in contexts like acute leukemia where both targets are relevant [1] [5]. Its excellent oral bioavailability also makes it ideal for in vivo efficacy studies [1] [5].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 hydrochloride (CAS 2070015-17-5) is an ATP-competitive kinase inhibitor. Its core mechanism involves potently inhibiting key signaling pathways that promote cancer cell survival and proliferation [1] [2].

The diagram below illustrates the primary signaling pathway and inhibitory action of this compound:

G MERTK MERTK DownstreamPathways Downstream Pathways (STAT6, AKT, ERK1/2) MERTK->DownstreamPathways FLT3 FLT3 FLT3->DownstreamPathways CellularEffects Cellular Effects (Apoptosis, Reduced Proliferation) DownstreamPathways->CellularEffects This compound This compound This compound->MERTK Inhibits IC₅₀ = 0.74 nM This compound->FLT3 Inhibits IC₅₀ = 0.8 nM

This compound inhibits MERTK/FLT3, blocking pro-survival signaling.

Quantitative Biochemical and Cellular Profiling

Table 1: Kinase Inhibition Profile of this compound Hydrochloride [1] [2]

Target Kinase IC₅₀ (Cell-Free Assay) Ki Cellular IC₅₀
MER 0.74 nM 0.16 nM 2.7 nM
FLT3 0.8 nM - 14 nM
Axl 122 nM 13.3 nM -
Tyro3 17 nM - -

Table 2: Key Pharmacokinetic (PK) Parameters in Mice [1] [3] [4]

Parameter Value (3 mg/kg dose) Parameter Value (3 mg/kg dose)
Half-life (T₁/₂) 3.8 hours Clearance (CL) 9.2 mL/min/kg
Oral Bioavailability (F) 100% Volume of Distribution (Vss) -
Cmax (oral) 1.6 µM AUClast (oral) 9.2 h·µM
Tmax (oral) 0.5 hours Solubility in Saline High

Key Experimental Protocols

To help you implement this research, here are detailed methodologies for key assays.

Table 3: Summary of Key Experimental Protocols

Assay Type Cell Lines/Models Typical this compound Concentration Incubation Time Key Outcomes
Immunoblotting 697 B-ALL, Kasumi-1 AML [1] [3] 25 - 300 nM 1 hour Dose-dependent decrease in p-MERTK, p-STAT6, p-AKT, p-ERK1/2
Cell Viability / Apoptosis Various ALL/AML cell lines, primary patient samples [3] Varies (e.g., 14 nM - 10 µM) 24 - 48 hours Induction of apoptosis (YoPro+/PI+), reduced cell viability (MTT assay)
Colony Formation A549 NSCLC, AML cell lines, primary samples [2] [3] 50 - 300 nM 7 - 14 days Significant reduction in number and size of colonies
In Vivo Efficacy NSG mice with 697 B-ALL or patient-derived xenografts [1] [3] 50 - 75 mg/kg (oral) Once or twice daily for weeks Dose-dependent reduction in tumor burden, increased median survival

Immunoblotting for Phospho-Protein Detection [3]

  • Cell Culture & Treatment: Grow leukemia cells (e.g., 697, Kasumi-1) to a density of 3x10⁶ cells/mL. Treat with this compound or vehicle control (DMSO) for 1 hour.
  • Cell Lysis & Preparation: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify lysates by centrifugation.
  • Immunoprecipitation (Optional): For detecting phosphorylated MERTK, immunoprecipitate MERTK from lysates before electrophoresis.
  • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Probing: Probe the membrane with primary antibodies against targets of interest (e.g., p-MERTK, p-STAT6, total STAT6, p-AKT, p-ERK1/2), followed by HRP-conjugated secondary antibodies.
  • Detection: Visualize bands using enhanced chemiluminescence (ECL) substrate.

Research Applications and Efficacy

This compound shows broad therapeutic potential in preclinical models:

  • Acute Leukemia Treatment: In vivo oral administration significantly reduces tumor burden and extends median survival in xenograft models of B-ALL and AML, including patient-derived samples [3].
  • Overcoming Chemoresistance: When combined with methotrexate, this compound increases sensitivity to the cytotoxic drug, suggesting potential for combination therapies [3].
  • Antithrombotic Effects: Inhibits MERTK phosphorylation in platelets, reducing aggregate stability and protecting from thrombosis in murine models without increasing bleeding times [5].

Important Handling Notes

  • Research Use Only: This compound is intended for research purposes and is not for diagnostic or therapeutic use [1] [6].
  • In Vivo Formulation: For animal studies, this compound can be formulated as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, achieving a working concentration of 1.25 mg/mL [2].
  • Solubility: Highly soluble in water (100 mg/mL) and DMSO (100 mg/mL), though hygroscopic DMSO can reduce solubility over time [2] [6].

References

Pharmacokinetic & Pharmacodynamic Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the quantitative data on UNC2025's absorption, distribution, and potency from key preclinical studies [1] [2] [3].

Property Value Experimental Context
Oral Bioavailability 100% In mice [1].
Half-Life (T₁/₂) 3.8 hours In mice [1].
Clearance (CL) 9.2 mL/min/kg In mice [1].
Cmax 1.6 μM In mice, after a 3 mg/kg oral dose [3].
AUClast 9.2 h·μM In mice, after a 3 mg/kg oral dose [3].
IC₅₀ (MERTK, biochemical) 0.46 - 0.74 nM Cell-free assay [1] [4].
IC₅₀ (FLT3, biochemical) 0.35 - 0.8 nM Cell-free assay [1] [4].
IC₅₀ (MERTK, cellular) 2.7 nM In 697 B-ALL cells; inhibition of phosphorylation after 1 hr [1] [3].
IC₅₀ (FLT3, cellular) 14 nM In MOLM-14 AML cells (FLT3-ITD positive); inhibition of phosphorylation after 1 hr [1] [3].

Detailed Experimental Protocols

The key findings in the table above are derived from the following standardized experimental methods.

In Vitro Kinase Inhibition & Specificity Profiling
  • Purpose: To determine the potency (IC₅₀) and selectivity of this compound against a wide range of kinases.
  • Method: this compound was tested in duplicate against 305 human kinases using a microcapillary electrophoresis assay [1] [5]. The activity was also confirmed in B-ALL 697 cell lysates using the ATP ActivX probe assay [5].
  • Key Outcome: The profiling confirmed that this compound is a potent dual MERTK/FLT3 inhibitor with pharmacologically useful selectivity, showing >45-fold selectivity for MERTK over AXL [1].
Cellular Phosphorylation Inhibition Assay
  • Purpose: To measure this compound's ability to inhibit the phosphorylation (activation) of its target kinases in living cells.
  • Cell Lines:
    • 697 cells: A B-cell Acute Lymphoblastic Leukemia (B-ALL) cell line that expresses MERTK [1] [6].
    • MOLM-14 cells: An Acute Myeloid Leukemia (AML) cell line harboring the FLT3-ITD mutation [1] [6].
  • Protocol:
    • Cells are cultured and treated with a range of concentrations of this compound or a vehicle control (DMSO) for 1 hour [1] [4].
    • To stabilize phosphorylated proteins, pervanadate is added to the cultures for the final 3 minutes [4].
    • The target protein (e.g., MERTK) is immunoprecipitated from cell lysates.
    • Levels of total protein and phosphorylated protein are detected and quantified by immunoblot (Western blot) analysis [1] [4].
In Vivo Pharmacokinetic and Efficacy Studies
  • Purpose: To evaluate the absorption, distribution, and therapeutic effect of this compound in animal models.
  • Animal Models:
    • Pharmacokinetics: Normal mice [1] [3].
    • Efficacy: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar immunodeficient mice transplanted with human leukemia cells (e.g., 697 B-ALL) or patient-derived AML samples [1].
  • Dosing:
    • PK Studies: A single 3 mg/kg oral dose (via gavage) was used to determine fundamental parameters [1] [2].
    • Therapeutic Studies: Doses of 50 mg/kg or 75 mg/kg administered orally once daily were used to assess anti-tumor activity [1].
  • Key Analyses:
    • Blood Collection: At various time points post-dose for measuring drug concentration [1].
    • Target Engagement: Bone marrow was harvested from leukemic mice to demonstrate that a single oral dose inhibits MERTK phosphorylation in bone marrow leukemic blasts by >90% [1] [5].
    • Efficacy Endpoints: Tumor burden (via bioluminescence imaging), overall survival, and quantification of human leukemia cells in organs (by flow cytometry) [1].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the primary molecular mechanism of this compound and its downstream effects in leukemia cells.

G cluster_effects Antileukemic Effects of this compound This compound This compound MERTK_FLT3 MERTK/FLT3 Receptor Tyrosine Kinases This compound->MERTK_FLT3 Inhibits Phosphorylation DownstreamSignaling Downstream Signaling Pathways (STAT6, AKT, ERK1/2) MERTK_FLT3->DownstreamSignaling Activates CellularEffects Cellular Outcomes DownstreamSignaling->CellularEffects Promotes Apoptosis Induces Apoptosis Proliferation Reduces Proliferation ColonyFormation Decreases Colony Formation ChemoSensitivity Increases Chemosensitivity

This compound inhibits MERTK/FLT3 kinases, blocking pro-survival signals and inducing anti-leukemic effects.

Conclusion and Research Implications

The preclinical data demonstrates that this compound possesses a highly favorable pharmacokinetic profile, characterized by complete oral bioavailability and a half-life suitable for once-daily dosing [1]. Its potent inhibition of MERTK and FLT3, both key drivers in acute leukemias, translates to significant anti-cancer activity in vitro and in vivo, including:

  • Induction of apoptosis and reduction of proliferation in sensitive leukemia cell lines [1].
  • Significant reduction in tumor burden and increase in median survival in mouse xenograft models of ALL and AML [1].
  • Synergistic effects with conventional chemotherapy (e.g., methotrexate), suggesting potential for combination regimens that could allow for dose reduction of cytotoxic drugs [1].

These robust supporting data validate this compound as a promising clinical candidate for the treatment of acute leukemia and justify its continued development.

References

Biochemical & Cellular Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 demonstrates high potency against its primary targets, with useful selectivity over other kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound [1] [2] [3]

Target Kinase Biochemical Assay IC₅₀ (nM) Cellular Assay IC₅₀ (nM) Assay Description
MER (MERTK) 0.46 - 0.74 2.7 Inhibition of MER phosphorylation in 697 B-ALL cells [4] [2] [3]
FLT3 0.35 - 0.80 14 Inhibition of FLT3 phosphorylation in Molm-14 AML cells [2] [3] [5]
Axl 1.65 - 14 122 EGF-induced assays in 32D cells expressing EGFR-AXL fusion proteins [1] [2] [5]
Tyro3 5.83 - 17 301 EGF-induced assays in 32D cells expressing EGFR-TYRO3 fusion proteins [1] [2] [5]
TrkA 1.67 Information Missing Cell-free kinase assay [3]
TrkC 4.38 Information Missing Cell-free kinase assay [3]

Selectivity Notes: Profiling against 305 kinases shows this compound is highly selective for MER and FLT3. At a concentration of 100 nM, it inhibits only 66 kinases by more than 50%, confirming its pharmacologically useful selectivity profile [1] [5].

Key Experimental Protocols

To evaluate this compound potency in vitro, researchers employ several standard functional assays.

Table 2: Summary of Key In Vitro Functional Assays [4] [2] [3]

Assay Type Cell Lines Typical this compound Concentration Incubation Time Key Readout
Immunoblot (Phospho-Inhibition) 697 B-ALL, Kasumi-1 AML 2 - 300 nM 1 hour Decrease in phosphorylated MER, FLT3, and downstream signals (STAT6, AKT, ERK1/2) [4]
Colony Formation Assay A549 NSCLC, Molm-14 AML 50 - 300 nM 2 weeks Reduction in the number and size of colonies in soft agar or methylcellulose [2] [3]
Viability/Apoptosis Assay Various ALL and AML lines Varies (e.g., 12-point dilution) 24 - 72 hours Induction of apoptosis (YO-PRO-1/PI staining), reduction in viable cell number (MTT assay) [4]
Detailed Protocol: Inhibition of Kinase Phosphorylation

This protocol assesses this compound's ability to block target kinase activation in cells.

  • Cell Lines: Frequently used models include 697 (B-ALL) and Kasumi-1 (AML), which express MERTK, or Molm-14 (AML) for FLT3 inhibition [4] [2].
  • Procedure:
    • Cell Preparation: Culture cells at a density of approximately 3x10⁶ cells/mL [4].
    • Pre-treatment: Incubate cells with a range of this compound concentrations (e.g., 0 to 300 nM) or a vehicle control (DMSO) for 1 hour [4] [2].
    • Stimulation (Optional): For Flt3 inhibition assays in 32D cells expressing engineered receptors, stimulation with EGF may be applied after pre-treatment to activate the target kinase [5].
    • Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate the target kinase (e.g., MERTK) to isolate it from other proteins [4].
    • Immunoblotting: Detect levels of total and phosphorylated kinase (e.g., p-MER) using specific antibodies. Downstream signaling proteins (p-STAT6, p-AKT, p-ERK1/2) can also be analyzed [4].
Detailed Protocol: Colony Formation Assay

This assay measures the long-term clonogenic survival and proliferative capacity of cancer cells after this compound treatment.

  • Cell Lines: A549 (non-small cell lung cancer) or Molm-14 (AML) [2] [3].
  • Procedure:
    • Base Layer Preparation: For AML lines, prepare a base layer of 0.35% Noble agar in culture medium [4].
    • Cell Seeding: Mix cells with a soft agar or methylcellulose medium containing the desired concentration of this compound (e.g., 50 to 300 nM). Plate this mixture over the base layer [4].
    • Overlay (Optional): After the top layer solidifies, overlay with medium containing this compound or vehicle [4].
    • Incubation and Counting: Culture the plates for 2 weeks at 37°C in a CO₂ incubator. Count the resulting colonies manually or with an automated system [2].

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor that binds to the kinase domain of its targets, blocking phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5].

The diagram below illustrates the signaling pathways affected by this compound and the logical flow for experimentally verifying its activity.

G This compound This compound Treatment TargetInhibition Inhibition of MER/FLT3 ATP-binding This compound->TargetInhibition DownstreamEffect Reduced Phosphorylation of Downstream Signals (AKT, ERK, STAT) TargetInhibition->DownstreamEffect Assay1 Assay: Immunoblot TargetInhibition->Assay1 PhenotypicOutcome Phenotypic Effects: Apoptosis & Reduced Proliferation DownstreamEffect->PhenotypicOutcome DownstreamEffect->Assay1 Assay2 Assay: Colony Formation PhenotypicOutcome->Assay2 Assay3 Assay: Flow Cytometry (Apoptosis/Cell Cycle) PhenotypicOutcome->Assay3

Critical Considerations for In Vitro Research

  • Cellular Context is Crucial: Biological effects are cell line-dependent. MERTK-expressing lines (e.g., 697) and FLT3-dependent lines (e.g., Molm-14) show high sensitivity, while effects are minimal in lines lacking these targets [4] [2].
  • Concentration is Key for Selectivity: Although highly selective, this compound can inhibit other kinases like Axl and Tyro3 at higher concentrations (e.g., >100 nM). Using the lowest effective concentration helps maintain selectivity [5].
  • Potency Against Mutant FLT3: this compound is potent against FLT3 mutants, including internal tandem duplication (ITD) mutations common in AML, making it a compelling candidate for this indication [1].
  • Impact on Immune Cells: Recent studies show this compound can restrict human CD8+ T cell proliferation by modulating mTOR signaling, an important consideration for interpreting in vivo efficacy and potential immunotherapy combinations [6].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 primarily acts as a highly potent dual inhibitor of the receptor tyrosine kinases MER (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.8 nM). It exhibits significant selectivity, being about 20-fold more selective for MER and FLT3 over other kinases in the same TAM family (Axl and Tyro3) [1] [2]. The following diagram illustrates its mechanism of action and downstream effects.

G This compound This compound Oral Inhibitor MER MER Receptor This compound->MER Inhibits FLT3 FLT3 Receptor This compound->FLT3 Inhibits AKT p-AKT (S473) MER->AKT Phosphorylation SRC p-SRC MER->SRC Phosphorylation STAT6 p-STAT6 MER->STAT6 Phosphorylation ERK p-ERK1/2 FLT3->ERK Phosphorylation Survival ↑ Cell Survival ↑ Tumorigenesis AKT->Survival SRC->Survival ChemoResistance ↑ Chemoresistance STAT6->ChemoResistance Proliferation ↑ Proliferation ERK->Proliferation

This compound inhibits MER and FLT3, blocking downstream survival and proliferation signals.

Quantitative Profiling of this compound

Table 1: Kinase Inhibition Profile of this compound

The following table summarizes the potency (IC₅₀) of this compound against its primary and secondary kinase targets [1] [2].

Kinase Target IC₅₀ Value Biological Context / Cell Line
MER 0.74 nM In vitro kinase assay
FLT3 0.8 nM In vitro kinase assay
Axl 14 nM In vitro kinase assay
Tyro3 17 nM In vitro kinase assay
TRKA 5.75 nM In vitro kinase assay
TRKC 5.83 nM In vitro kinase assay
c-Kit 8.18 nM In vitro kinase assay
MET 364 nM In vitro kinase assay
Cellular p-MER 2.7 nM 697 B-ALL cells
Cellular p-FLT3 14 nM Molm-14 AML cells (Flt3-ITD+)
Table 2: In Vivo Pharmacokinetic Parameters of this compound

This table outlines the favorable drug metabolism and pharmacokinetics (DMPK) properties of this compound in mice, which underpin its efficacy in oral dosing regimens [2].

Parameter Value Administration Route & Dose
Clearance 9.2 mL/min/kg Intravenous (3 mg/kg)
Half-life (T₁/₂) 3.8 hours Intravenous (3 mg/kg)
Oral Bioavailability (%F) ~100% Oral (3 mg/kg)
Time to Max Concentration (Tₘₐₓ) 0.50 hours Oral (3 mg/kg)
Max Concentration (Cₘₐₓ) 1.6 µM Oral (3 mg/kg)
Area Under Curve (AUCₗₐₛₜ) 9.2 h·µM Oral (3 mg/kg)

Experimental Protocols

To help you implement these key assays, here are detailed methodologies from the research.

Assessing Kinase Inhibition in Cells (Immunoblotting)

This protocol is used to measure the inhibition of MER or FLT3 phosphorylation in cell lines [2].

  • Cell Preparation: Culture sensitive cell lines (e.g., 697 B-ALL for MER; Molm-14 for FLT3-ITD). Gently pellet cells and wash twice with phosphate-buffered saline (PBS).
  • Lysis and Preparation: Lyse cells using MPER lysis buffer supplemented with HALT protease and phosphatase inhibitor cocktail. Remove residual ATP/ADP using Zeba gel filtration spin columns. Adjust final protein concentration to 5.0 mg/mL.
  • Drug Treatment and Stimulation: Treat aliquots of lysate with a concentration range of this compound (e.g., 0.01 - 1000 nM) for 10 minutes at room temperature. To maximize phosphorylation detection, treat intact cells with 120 µM pervanadate (a tyrosine phosphatase inhibitor) for 3 minutes prior to collection and lysis.
  • Immunoprecipitation and Detection: Immunoprecipitate MER or FLT3 protein using a specific antibody and Protein G agarose beads. Detect phosphorylated and total protein levels by Western blot using phospho-specific and total protein antibodies.
  • Analysis: Perform densitometry analysis (e.g., using ImageJ) and calculate IC₅₀ values by nonlinear regression.
Kinome Profiling Using ActivX ATP/ADP Probes

This quantitative chemoproteomic method assesses the selectivity of this compound across hundreds of kinases in a native cell lysate [2].

  • Lysate Preparation: Prepare lysate from cells of interest (e.g., 697 B-ALL) as described above.
  • Probe Labeling: Treat lysate with this compound (0 to 1000 nM) for 10 minutes. Then, add the ActivX ATP/ADP probe (final concentration 5 µM) for 10 minutes. The probe covalently labels active kinase ATP-binding sites.
  • Quenching and Digestion: Quench the reaction with urea and DTT. Alkylate with iodoacetamide, then digest the lysate with trypsin.
  • Affinity Enrichment: Incubate digested peptides with streptavidin agarose to capture biotinylated, probe-labeled kinases.
  • Mass Spectrometry Analysis: Elute captured peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each kinase peptide indicates the level of active kinase, and the degree of signal reduction by this compound reflects inhibition.
In Vivo Efficacy Studies

These steps are used to evaluate the antitumor activity of this compound in mouse models [3] [2].

  • Animal Model: Use immunocompromised mice implanted with human tumor cell lines (xenografts) or patient-derived leukemia cells (PDX models).
  • Dosing: Administer this compound orally, often at doses of 50 or 75 mg/kg, in a formulated solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Refresh the treatment according to the study schedule (e.g., daily).
  • Endpoint Analysis: Monitor tumor volume over time and compare to vehicle-treated control groups. For leukemia models, analyze tumor burden in bone marrow and assess overall survival. Ex vivo analysis of bone marrow blasts can confirm target engagement by measuring reduced MER phosphorylation.

Key Research Findings and Applications

  • Antithrombotic Effects: this compound inhibits MERTK phosphorylation in platelets, downstream activation of AKT and SRC, and prevents arterial and venous thrombosis in murine models. Its effect is synergistic with ADP-P2Y12 pathway antagonists like clopidogrel, without increasing bleeding times [4] [5].
  • Antineoplastic Activity: this compound reduces colony formation in solid tumor cell lines (e.g., NSCLC) and demonstrates robust, dose-dependent antitumor efficacy in xenograft models of leukemia. It can also sensitize cancer cells to cytotoxic chemotherapy like methotrexate [3] [2].

References

Core Characteristics and Discovery Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of UNC2025 was driven by the need for a potent and selective MERTK inhibitor with suitable drug metabolism and pharmacokinetics (DMPK) properties for in vivo studies [1].

  • Original Lead Compound: UNC1062 was a potent MERTK inhibitor (IC₅₀ of 1.1 nM) but had poor pharmacokinetics (PK) and low oral bioavailability (0.3%), limiting its use in animal models [1].
  • Key Optimization Strategy: Researchers replaced the pyrazolo[3,4-d]pyrimidine core of UNC1062 with a pyrrolo[2,3-d]pyrimidine scaffold [1]. This single-atom change (N to CH) resulted in a new compound (later named this compound) with maintained potency and significantly improved solubility and oral exposure [1].

The table below summarizes the key improvements in the pharmacokinetic profile of this compound compared to its predecessor [1]:

Property UNC1062 This compound
Oral Bioavailability (F%) 0.3% 8.4%
IV Clearance (mL/min/kg) 30 70
Half-life (hours, IV) 2.3 0.23
Cmax (μM, oral) 0.013 0.16

Target Profile and Mechanism of Action

This compound is characterized as a potent dual inhibitor of MERTK and FLT3, with additional activity against a select set of other kinases [2] [3].

  • Primary Targets: It demonstrates sub-nanomolar potency against both MERTK and FLT3 in cell-free enzymatic assays [1] [3].
  • Selectivity: this compound exhibits high selectivity for MERTK and FLT3 over many other kinases. It has about 20-fold higher selectivity for MERTK over AXL and Tyro3, the other two TAM family kinases [2] [1].

The table below summarizes its inhibitory activity (IC₅₀) against its primary and key secondary targets [2] [3]:

Target Kinase IC₅₀ (nM) Primary Biological Relevance
FLT3 0.35 - 0.8 Oncogenic driver in Acute Myeloid Leukemia (AML)
MERTK 0.46 - 0.74 Promotes survival, proliferation, and chemoresistance in leukemia and solid tumors
Axl 1.65 TAM family kinase; involved in cancer and immune regulation
TrkA 1.67 Involved in neuronal development and some cancers
Tyro3 5.83 TAM family kinase
c-Kit 8.18 Stem cell factor receptor; implicated in cancers

Mechanistically, this compound acts as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of MERTK and FLT3, it blocks their phosphorylation (activation) and subsequent downstream pro-survival signaling cascades, such as the STAT, AKT, and ERK pathways [4]. This inhibition leads to reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased colony-forming capacity [4].

The following diagram illustrates the signaling pathway and inhibitory mechanism of this compound:

G Ligand Gas6 Ligand MERTK MERTK Receptor Ligand->MERTK Binds Downstream Downstream Signaling (STAT, AKT, ERK) MERTK->Downstream Activates FLT3 FLT3 Receptor FLT3->Downstream Activates This compound This compound Inhibitor This compound->MERTK Inhibits This compound->FLT3 Inhibits Apoptosis Apoptosis (Cell Death) This compound->Apoptosis Induces Effects Cellular Effects (Proliferation, Survival) Downstream->Effects Promotes

This compound inhibits MERTK and FLT3 activation, blocking pro-survival signaling and inducing cancer cell death.

Preclinical Experimental Protocols

Key experiments validating this compound's efficacy are detailed below.

In Vitro Kinase Inhibition and Cell-Based Assays
  • Kinase Activity Assay: this compound's potency (IC₅₀) against hundreds of kinases was determined using cell-free enzymatic assays with purified kinase domains, establishing its primary targets and selectivity profile [1] [3].
  • Cell Signaling and Viability Assays: Leukemia cell lines (e.g., 697 B-ALL) were treated with this compound (typical concentration range: 2-50 nM) for 1 hour [2] [3]. MERTK was immunoprecipitated from cell lysates, and phosphorylation levels (p-MER) were detected by immunoblotting to confirm target engagement [2] [3]. For functional effects, cells were treated for 24-48 hours, and apoptosis was measured using flow cytometry after staining with YO-PRO-1 and propidium iodide [4].
In Vivo Efficacy and Pharmacokinetic Studies
  • Animal Models: Studies used immunodeficient mice (NOD/SCID/gamma or NSG strains) injected with human leukemia cell lines (e.g., 697) or patient-derived leukemic cells to create xenograft models [4].
  • Dosing and Administration: this compound was formulated in a saline-based solution (e.g., 5% NMP, 5% solutol HS) and administered once daily by oral gavage at 3 mg/kg [1]. For therapeutic studies, doses up to 50 mg/kg were used [2] [4].
  • Efficacy Endpoints: Disease burden was monitored via bioluminescence imaging. Key outcomes included tumor burden reduction, median survival extension, and in some models, regression of established disease [4] [5].

Therapeutic Applications and Potential

The primary and emerging research applications for this compound are summarized below.

Application Area Key Findings and Potential Reference(s)
Acute Leukemia Induces apoptosis; inhibits proliferation in MERTK+ AML/ALL cell lines and patient samples (∼30% of 261 samples sensitive); reduces tumor burden, extends survival (2-fold increase) in xenografts; synergizes with methotrexate. [4] [5]
Solid Tumors Inhibits colony formation in NSCLC cell lines (A549, H2228); inhibits MERTK signaling, induces apoptosis, and reduces tumor growth in xenograft models. [2] [4]
Antithrombotic Therapy Decreases platelet activation and stable thrombus formation; protects from pulmonary embolism/arterial thrombosis without increasing bleeding time; synergistic with ADP receptor antagonists (e.g., P2Y12 inhibitors). [6]
Fibrosis Alleviates intestinal fibrosis in mouse colitis models by inhibiting the MerTK/ERK/TGF-β1 pathway in macrophages; potential for treating Crohn's disease strictures. [7]

References

UNC2025: In Vivo Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is an orally active small-molecule inhibitor that targets the receptor tyrosine kinases MER (MERTK) and FLT3 with sub-nanomolar potency [1] [2]. Its high oral bioavailability and favorable pharmacokinetic (PK) profile make it a valuable tool for preclinical in vivo studies, especially in oncology research focusing on acute leukemias and solid tumors [2] [3].

The table below summarizes the core in vivo physicochemical and PK properties of this compound:

Property Value / Description
Primary Targets (IC₅₀) MER (0.46 nM), FLT3 (0.35 nM) [4]
Oral Bioavailability (F%) ~100% in mice [3]
Half-Life (T₁/₂) 3.8 hours in mice [3]
In Vivo Formulation 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [4]
Typical Storage -20°C (as a powder); prepared working solutions should be used immediately [4]

In Vivo Dosing and Efficacy

The following table consolidates key dosing information from various efficacy studies conducted in mouse models.

Disease Model Dosage & Regimen Key Efficacy Findings Citation
697 B-ALL Xenograft (NSG mice) 3 mg/kg, once daily, oral gavage Inhibition of Mer phosphorylation in bone marrow blasts (pharmacodynamic study) [1]
697 B-ALL Xenograft (NSG mice) 3 mg/kg, once daily, oral gavage Dose-dependent decrease in tumor burden; ~2x increase in median survival [3]
Patient-Derived AML Xenograft (NSG/NSGS mice) 3 mg/kg, once daily, oral gavage Significant therapeutic effect; induction of disease regression [3]
Combination with Methotrexate (Leukemia models) 3 mg/kg, this compound (oral) + variable dose Methotrexate (i.p.) Increased sensitivity to methotrexate; enhanced anti-leukemic effect [3] [5]
H2228 or A549 Solid Tumor Xenografts 50 mg/kg, oral administration Inhibition of tumor growth [6]

Detailed Experimental Protocols

In Vivo Formulation Preparation

This is a validated protocol for preparing a stable formulation suitable for oral gavage in mice [4].

Materials:

  • This compound powder
  • DMSO (100%)
  • PEG300
  • Tween-80
  • Saline (0.9%)

Procedure:

  • Prepare a DMSO stock solution: Dissolve this compound powder in 100% DMSO to a final concentration of 100 mg/mL. Vortex until clear.
  • In a vial, add 400 μL of PEG300.
  • To the PEG300, add 50 μL of the DMSO stock solution. Mix thoroughly until the solution is clear.
  • Add 50 μL of Tween-80 to the mixture. Mix thoroughly until clear.
  • Finally, add 500 μL of saline to adjust the volume to 1 mL. Mix well.
  • The final working concentration is 5 mg/mL (in 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline). The solution should be a clear formulation and used immediately for optimal results.
Pharmacodynamic (PD) Study Protocol

This protocol assesses the target engagement of this compound in vivo by measuring the inhibition of MER phosphorylation (pMER) in target tissues [1] [3].

Animal Model: NOD/SCID/gamma (NSG) mice transplanted with MER-expressing leukemia cells (e.g., 697 B-ALL) via tail vein injection. Dosing: A single oral dose of this compound (e.g., 3 mg/kg) or vehicle control is administered after leukemia is established (e.g., 14 days post-transplant). Tissue Collection: At predetermined time points post-dosing (e.g., 1-24 hours), animals are euthanized, and bone marrow is collected. Analysis:

  • Isolate mononuclear cells from the bone marrow.
  • Prepare cell lysates.
  • Immunoprecipitate MER protein from the lysates.
  • Perform immunoblotting to detect levels of phosphorylated MER (pMER) and total MER.
  • Quantify band density using software like ImageJ to calculate the inhibition of phosphorylation.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the workflow for key in vivo experiments, integrating the information from the protocols above.

G This compound Mechanism and In Vivo Study Workflow cluster_0 cluster_pathway Mechanism of Action cluster_workflow In Vivo Experimental Workflow Inhibitor Inhibitor Process Process Analysis Analysis Effect Cellular Effect MERTK_FLT3 MERTK/FLT3 Activation Downstream Downstream Signaling (PI3K/AKT, MEK/ERK, JAK/STAT) MERTK_FLT3->Downstream Activates Survival Pro-Survival & Proliferation Signals Downstream->Survival Promotes This compound This compound Oral Dose This compound->MERTK_FLT3 Inhibits Dose Administer Compound (Oral Gavage, e.g., 3 mg/kg, QD) This compound->Dose Start Leukemia Model Establishment (e.g., 697 B-ALL cells in NSG mice) Formulate Formulate this compound (5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) Start->Formulate Formulate->Dose Harvest Harvest Tissues (Bone Marrow, Spleen, Blood) Dose->Harvest Analyze_PD Analyze Pharmacodynamics (Immunoblot for pMER) Harvest->Analyze_PD Analyze_Efficacy Analyze Efficacy (Tumor Burden, Survival) Harvest->Analyze_Efficacy Output Therapeutic Outcome (Apoptosis, Reduced Proliferation, Disease Regression) Analyze_PD->Output Analyze_Efficacy->Output

Important Considerations for Researchers

  • Model Selection: The efficacy of this compound is best demonstrated in models where the tumor cells express its primary targets, MERTK and/or FLT3 [3]. Screening patient-derived samples for target expression prior to in vivo studies is recommended.
  • Combination Therapy: this compound has shown synergistic effects with conventional chemotherapy, such as methotrexate [3] [5]. This presents a promising strategy to enhance efficacy or reduce required doses of cytotoxic drugs.
  • Bleeding Risk Assessment: While this compound has demonstrated antithrombotic effects without increasing bleeding times in some models [7], careful monitoring in bleeding time assays is advised, especially when exploring new combination regimens.

References

UNC2025 Application Notes & Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, orally bioavailable small-molecule inhibitor primarily targeting the MER and FLT3 receptor tyrosine kinases [1] [2]. It is used in preclinical research for acute leukemias and solid tumors, where it inhibits pro-survival signaling, induces apoptosis, and reduces colony formation [1].

The table below summarizes the core biochemical and cellular characteristics of this compound:

Parameter Description / Value References
Primary Targets (IC₅₀) MER (0.46 - 0.74 nM), FLT3 (0.35 - 0.8 nM) [3] [4]
Secondary Targets (IC₅₀) AXL (~1.65 nM), TRKA (~1.67 nM), Tyro3 (~17 nM) [3] [4]
Cellular Activity (pMER IC₅₀) 2.7 nM (in 697 B-ALL cells) [1] [3]
Typical In Vitro Concentration Range 2 - 300 nM (highly dependent on assay and cell line) [1] [3] [4]
Common Solvents DMSO (up to 100 mg/mL stock), Ethanol (up to 60 mg/mL) [3] [4]
Aqueous Formulation Homogeneous suspension in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [3] [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as described in the literature.

Inhibition of MERTK Phosphorylation & Downstream Signaling (Immunoblot Analysis)

This protocol assesses the direct target engagement and biochemical efficacy of this compound [1].

  • Cell Lines: 697 B-ALL, Kasumi-1 AML, or other MERTK-expressing lines [1].
  • Procedure:
    • Cell Culture: Maintain leukemia cells in standard media at a density of 3x10⁶ cells/mL.
    • This compound Treatment: Treat cells with a concentration range of this compound (e.g., 10-300 nM) or a vehicle control (DMSO) for 1 hour [1] [4].
    • Stimulation (Optional): To stabilize phosphorylated proteins, treat cells with pervanadate for the last 3 minutes of incubation [1] [4].
    • Cell Lysis & Immunoprecipitation: Prepare cell lysates. Immunoprecipitate MERTK from the lysates.
    • Immunoblotting: Detect total and phosphorylated MERTK and its downstream signaling components (e.g., pSTAT6, pAKT, pERK1/2) using specific antibodies [1].
Functional Assessment of Proliferation & Viability (MTT and Colony Formation Assays)

These assays determine the long-term functional consequences of MERTK inhibition on cell growth [1].

  • A. MTT Reduction Assay

    • Purpose: Measures viable cell number after drug treatment [1].
    • Procedure:
      • Plate cells and treat with a graded concentration series of this compound or vehicle.
      • Culture for 72 hours.
      • Add MTT reagent and incubate to allow formazan crystal formation by viable cells.
      • Measure the reduction of MTT to formazan as an indicator of viable cell number [1].
  • B. Soft Agar Colony Formation Assay

    • Purpose: Evaluates the ability of single cells to form colonies in an anchorage-independent environment, a hallmark of transformed cells [1].
    • Procedure:
      • For AML cell lines: Suspend cells in 0.35% Noble agar and plate over a base agar layer.
      • Overlay with medium containing this compound or vehicle control.
      • Incubate for 14 days.
      • Count the number of colonies formed. This compound demonstrates significant inhibition of colony formation in sensitive lines like A549 NSCLC and Molm-14 AML at concentrations of 50-300 nM [1] [3].
Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol quantifies this compound-induced cell death and cell cycle arrest [1].

  • Procedure:
    • Culture & Treatment: Culture cells (e.g., at 3x10⁵/mL) with this compound or vehicle for 6, 24, and/or 48 hours [1].
    • Staining for Apoptosis:
      • Harvest cells and stain with YO-PRO-1 iodide and propidium iodide (PI).
      • Analyze by flow cytometry:
        • Viable cells: YoPro⁻, PI⁻
        • Early Apoptotic: YoPro⁺, PI⁻
        • Late Apoptotic/Dead: YoPro⁺, PI⁺ [1]
    • Staining for Cell Cycle:
      • Permeabilize cells and stain DNA with propidium iodide.
      • Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases [1].

The following diagram illustrates the logical workflow and key decision points for these core in vitro experiments.

G cluster_prep Preparation & Treatment cluster_details Assay-Specific Protocols Start Start: Plan this compound Experiment P1 Select MERTK-expressing cell line (e.g., 697 B-ALL, Kasumi-1 AML) Start->P1 P2 Prepare this compound stock in DMSO and working concentrations P1->P2 P3 Culture cells and treat with This compound or vehicle control P2->P3 A1 Signaling Analysis (Immunoblot) P3->A1 A2 Viability/Proliferation (MTT/Colony Formation) P3->A2 A3 Cell Death/Cycle (Flow Cytometry) P3->A3 D1 Treat for 1 hour Immunoprecipitate MERTK Detect pMERTK, pSTAT6, pAKT A1->D1 D2 Treat for 72h (MTT) or 14 days (Colony) Measure viability/clonogenicity A2->D2 D3 Treat for 6-48h Stain with Yo-Pro-1/PI Analyze apoptosis/cell cycle A3->D3

Critical Technical Considerations

For a successful experiment, keep the following points in mind:

  • Dose-Response is Key: Due to varying sensitivity across cell lines, always perform initial experiments with a range of this compound concentrations (e.g., from 2 nM to 100 nM) to determine the optimal dose for your model [1] [3].
  • Vehicle Control is Essential: Always include a vehicle control group (e.g., DMSO at the same dilution as your highest drug concentration) to account for any solvent effects on the cells.
  • Confirm MERTK Expression: The efficacy of this compound is most pronounced in cell lines and primary samples that express MERTK. Prior validation of target expression in your model system is recommended [1].
  • Combination Therapy Potential: The search results highlight that this compound can sensitize leukemia cells to cytotoxic chemotherapy like methotrexate. Consider exploring combination treatments relevant to your research context [1].

References

Comprehensive Application Notes and Protocols for UNC2025: Solubility, Formulation, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025

This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases MER (MERTK) and FLT3. Its development addressed the need for selective kinase inhibitors with favorable drug metabolism and pharmacokinetic (DMPK) properties for preclinical investigation and therapeutic development. This compound demonstrates subnanomolar potency against both MER (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.8 nM), with approximately 20-fold selectivity over related TAM family kinases Axl (IC₅₀ = 14-122 nM) and Tyro3 (IC₅₀ = 17-301 nM). This balanced activity profile makes it particularly valuable for investigating malignancies where both targets are relevant, especially acute leukemias and solid tumors exhibiting MER dependency. [1] [2] [3]

The compound was developed through structural optimization of earlier inhibitors to improve pharmacokinetic properties while maintaining potent target inhibition. This optimization yielded a molecule with excellent oral bioavailability (100% in mice), low clearance, and sufficient solubility for in vivo administration, enabling robust preclinical evaluation. This compound has demonstrated significant anti-tumor efficacy in multiple xenograft models, inhibiting phosphorylation of MER and FLT3 in bone marrow leukemic blasts and reducing tumor burden. These properties establish this compound as both a valuable chemical probe for investigating MER/FLT3 biology and a promising candidate for further therapeutic development. [1] [4]

Chemical Properties and Solubility Profile

Basic Chemical Characteristics

Table 1: Fundamental chemical properties of this compound

| Property | Value | Notes | |--------------|-----------|-----------| | Molecular Formula | C₂₈H₄₀N₆O (free base) | [3] [5] | | Molecular Weight | 476.66 g/mol (free base) | [3] [5] | | CAS Number | 1429881-91-3 (free base) 2070015-17-5 (HCl salt) | [2] [5] | | Chemical Structure | Pyrrolo[2,3-d]pyrimidine-based scaffold | [1] | | Purity | >99% | Typically supplied at high purity for research | [2] |

Comprehensive Solubility Data

Table 2: Solubility profile of this compound in various solvents

Solvent Solubility Concentration Notes Source
DMSO High 100 mg/mL (209.79 mM) Hygroscopic DMSO impacts solubility; use fresh, dry DMSO [5]
DMSO High 23.85-100 mg/mL Varies by batch and measurement conditions [2] [3]
Water Insoluble <1 mg/mL Requires formulation for in vivo use [3] [5]
Ethanol Moderate 8-60 mg/mL Varies by concentration and temperature [2] [3]
In Vivo Formulations Good (with appropriate formulation) 1.25-5 mg/mL See Section 5.2 for formulation details [2]

The solubility characteristics of this compound make it particularly amenable to in vitro experimentation, where high-concentration stock solutions in DMSO can be prepared and diluted into aqueous assay systems. The significant difference between its solubility in DMSO versus aqueous solutions underscores the importance of proper solvent systems for different experimental applications. [2] [3] [5]

Stock Solution Preparation and Storage

DMSO Stock Solution Protocol

Principle: Preparing high-concentration stock solutions in DMSO preserves compound integrity and enables accurate dilution for various experimental applications while maintaining solvent concentrations below levels that cause cellular toxicity.

Materials:

  • This compound (lyophilized powder)
  • Anhydrous DMSO (freshly opened, high purity)
  • Analytical balance (calibrated)
  • Sterile glass vials or plastic tubes (compatible with DMSO)
  • Piperettes and appropriate tips
  • Vortex mixer
  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mL stock solution at 100 mg/mL, weigh 1000 mg of compound.
  • Initial Dissolution: Transfer the weighed powder to an appropriate container. Add approximately 70% of the final volume of DMSO.
  • Mixing: Vortex the mixture vigorously for 30-60 seconds. If incomplete dissolution occurs, sonicate for 5-10 minutes in a water bath sonicator at room temperature.
  • Final Volume Adjustment: Add remaining DMSO to reach the final desired volume. Vortex again to ensure complete mixing.
  • Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter.
  • Aliquoting: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles (recommended: 10-50 μL aliquots depending on typical usage).
  • Storage: Store aliquots at -20°C or -80°C in sealed, desiccated conditions to prevent water absorption. [2] [3] [5]

Troubleshooting:

  • Incomplete dissolution: Warm solution to 37°C for 5-10 minutes with gentle shaking. Avoid excessive heating.
  • Precipitation after thawing: Vortex thoroughly and warm slightly if necessary.
  • Suspect water contamination: Use a fresh aliquot; ensure proper storage conditions.
Storage and Stability Guidelines

Table 3: Recommended storage conditions for this compound

| Form | Temperature | Stability | Notes | |----------|----------------|---------------|-----------| | Powder | -20°C | 3 years | Desiccate; protect from light | [5] | | Powder | 4°C | 2 years | Desiccate; short-term storage | [5] | | DMSO Stock Solution | -80°C | 2 years | Avoid repeated freeze-thaw cycles (<5 recommended) | [5] | | DMSO Stock Solution | -20°C | 1 year | Aliquoting strongly recommended | [5] | | Aqueous Working Solutions | 4°C | 1 week | Formulation-dependent; use fresh when possible | [2] |

In Vitro Applications and Protocols

Signaling Inhibition Assays

Principle: this compound inhibits MER and FLT3 kinase activity, reducing phosphorylation of target proteins and downstream signaling components. This protocol assesses target engagement and pathway modulation in cellular systems.

Materials:

  • MER/FLT3-expressing cell lines (e.g., 697 B-ALL, Molm-14 AML) [4] [2] [3]
  • This compound stock solutions in DMSO
  • Vehicle control (DMSO at equivalent concentration)
  • Cell culture reagents and media
  • Lysis buffer (RIPA with protease and phosphatase inhibitors)
  • Western blot equipment
  • Antibodies: anti-pMER, anti-pFLT3, anti-pERK1/2, anti-pAKT, anti-pSTAT6, and corresponding total protein antibodies

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluence in appropriate media. Serum-starve if required for specific assays (typically 2-16 hours).
  • Compound Treatment: Prepare working concentrations of this compound in culture media from DMSO stock. Final DMSO concentration should not exceed 0.1%.
    • Typical concentration range: 0-300 nM
    • Treatment duration: 1 hour for phosphorylation studies [4] [5]
  • Cell Stimulation: If assessing ligand-dependent phosphorylation, stimulate cells with appropriate ligand (e.g., Gas6 for MER, FLT3 ligand for FLT3) following inhibitor pretreatment.
  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Incubate on ice for 15 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA or similar assay.
  • Western Blotting: Resolve 20-40 μg protein by SDS-PAGE, transfer to membranes, and probe with phospho-specific antibodies.
  • Detection and Analysis: Visualize using enhanced chemiluminescence and quantify by densitometry. [4] [6] [5]

Expected Results:

  • Concentration-dependent decrease in MER and FLT3 phosphorylation with IC₅₀ values of approximately 2.7 nM and 14 nM, respectively [3] [5]
  • Reduced phosphorylation of downstream effectors: STAT6, AKT, and ERK1/2 [4]
  • Maximum inhibition typically achieved at 100-300 nM [4]
Cellular Proliferation and Viability Assays

Principle: this compound inhibits survival and proliferation pathways in MER/FLT3-dependent cells, reducing viability and clonogenic potential.

Materials:

  • Target cell lines (e.g., leukemia cell lines, solid tumor models)
  • This compound stock solutions
  • Cell culture plates (96-well for viability, 6-well for clonogenic)
  • MTT, ATP-lite, or similar viability assay reagents
  • Colony formation materials (soft agar or methylcellulose)
  • Flow cytometry equipment (for apoptosis/cell cycle analysis)

Procedure: Viability Assay (MTT/ATP):

  • Seed cells in 96-well plates at optimized density (e.g., 3,000-10,000 cells/well).
  • After cell attachment, add this compound at desired concentrations (typical range: 0 nM to 10 μM).
  • Incubate for 48-72 hours at 37°C, 5% CO₂.
  • Add MTT reagent (0.5 mg/mL final) and incubate 2-4 hours.
  • Solubilize formazan crystals with DMSO or designated solvent.
  • Measure absorbance at 570 nm, reference 650 nm. [4]

Clonogenic Assay:

  • Prepare single cell suspensions.
  • Mix cells with soft agar (0.35%) containing this compound or vehicle.
  • Plate over base agar layer in 6-well plates.
  • Incubate 1-3 weeks, replenishing top medium with compound weekly.
  • Stain colonies with crystal violet or MTT and count. [4] [6]

Apoptosis/Cell Cycle Analysis:

  • Treat cells with this compound for 24-48 hours.
  • For apoptosis: stain with YO-PRO-1 and propidium iodide, analyze by flow cytometry.
  • For cell cycle: fix, permeabilize, stain with propidium iodide, analyze DNA content by flow cytometry. [4] [6]

Expected Results:

  • Concentration-dependent reduction in viability with IC₅₀ values varying by cell line (e.g., 2.7 nM in 697 B-ALL cells) [5]
  • Significant inhibition of colony formation (>90% at 200 nM in GBM models) [6]
  • Induction of apoptosis and G₂/M cell cycle arrest in sensitive models [6] [7]

The following diagram illustrates the key signaling pathways affected by this compound treatment and the subsequent phenotypic outcomes in target cells:

G cluster_phenotypic Phenotypic Outcomes This compound This compound MER MER This compound->MER Inhibits IC₅₀=0.74nM FLT3 FLT3 This compound->FLT3 Inhibits IC₅₀=0.8nM STAT6 STAT6 MER->STAT6 ↓ Phosphorylation AKT AKT MER->AKT ↓ Phosphorylation ERK ERK FLT3->ERK ↓ Phosphorylation mTOR mTOR FLT3->mTOR ↓ Phosphorylation Apoptosis Apoptosis STAT6->Apoptosis Induces AKT->Apoptosis Induces CellCycle CellCycle ERK->CellCycle G₂/M Arrest mTOR->CellCycle G₂/M Arrest Senescence Senescence CellCycle->Senescence Promotes Polyploidy Polyploidy CellCycle->Polyploidy Induces

Diagram 1: this compound mechanism of action and cellular effects. This compound potently inhibits MER and FLT3 tyrosine kinases, reducing phosphorylation of downstream signaling components including STAT6, AKT, ERK, and mTOR. These molecular effects induce multiple phenotypic outcomes including apoptosis, cell cycle arrest, senescence, and polyploidy in target cells. [1] [4] [6]

In Vivo Applications and Protocols

Pharmacokinetic Properties

Table 4: Pharmacokinetic parameters of this compound in mice

Parameter Value Administration Notes Source
Oral Bioavailability 100% 3 mg/kg Exceptional absorption [4] [5]
Half-life (T₁/₂) 3.8 hours 3 mg/kg Favorable for daily dosing [4] [5]
Clearance 9.2 mL/min/kg 3 mg/kg Low clearance [5]
Cmax 1.6 μM 3 mg/kg, oral Peak plasma concentration [5]
AUClast 9.2 h·μM 3 mg/kg, oral Exposure metric [5]
Tmax 0.5 hours 3 mg/kg, oral Rapid absorption [5]
In Vivo Formulation Protocols

Principle: Develop stable, bioavailable formulations of this compound for in vivo administration that maximize exposure while maintaining compound stability and tolerability.

Materials:

  • This compound (HCl salt preferred for improved solubility)
  • Vehicles:
    • 0.5% carboxymethylcellulose sodium (CMC-Na) + 0.1% Tween-80
    • 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O
    • 5% DMSO + 95% corn oil
  • Sonicator
  • Magnetic stirrer
  • Syringes and appropriate dosing needles
  • Animal weighing scale

Procedure for Homogeneous Suspension (CMC-Na):

  • Weigh required this compound for desired concentration (e.g., 5 mg/mL for 50 mg/kg dosing in mice).
  • Add 70% of final volume of 0.5% CMC-Na solution.
  • Mix thoroughly by vortexing and sonication until homogeneous suspension forms.
  • Add remaining vehicle to achieve final concentration.
  • Mix continuously during dosing to maintain suspension.
  • Administer orally at 10 mL/kg (for 50 mg/kg dose using 5 mg/mL formulation). [2]

Procedure for Clear Solution (PEG300/Tween-80):

  • Prepare 25 mg/mL stock solution of this compound in DMSO.
  • Add 400 μL PEG300 per 50 μL stock solution (for 1 mL final volume).
  • Mix thoroughly until clear.
  • Add 50 μL Tween-80, mix until clear.
  • Add 500 μL ddH₂O, mix gently but thoroughly.
  • Administer immediately for optimal results. [2]

Dosing Regimen:

  • Typical dose range: 3-75 mg/kg, once daily [4] [5]
  • Administration volume: 10 mL/kg for oral gavage [4]
  • Treatment duration: Study-dependent, typically 2-8 weeks
In Vivo Efficacy Assessment

Principle: Evaluate anti-tumor activity of this compound in xenograft models representing MER/FLT3-driven malignancies.

Materials:

  • Immunocompromised mice (NSG, NSGS, or similar)
  • Tumor cell lines or patient-derived xenograft models
  • This compound formulations and vehicle controls
  • Calipers, bioluminescence imaging equipment (if using luciferase-expressing cells)
  • Tissue collection supplies (fixatives, freezing media)

Procedure:

  • Model Establishment: Inject tumor cells (2×10⁶/mouse) via tail vein (leukemia) or subcutaneously (solid tumors).
  • Randomization: Distribute mice to treatment groups with statistically equal disease burden.
  • Dosing: Administer this compound or vehicle once daily by oral gavage.
  • Monitoring:
    • Measure tumor volume (calipers) 2-3 times weekly for solid tumors.
    • Monitor peripheral blood counts and bioluminescence for disseminated models.
    • Record body weight 2-3 times weekly as toxicity indicator.
  • Endpoint Analysis:
    • Collect tumors for weight measurement and molecular analysis.
    • Process tissues for histology, protein, and RNA analysis.
    • Assess survival in disseminated models. [4]

Expected Results:

  • Dose-dependent reduction in tumor burden
  • Inhibition of target phosphorylation in bone marrow and tumor tissues (>90% at 3 mg/kg) [3]
  • Significant increases in median survival (e.g., from 26 days to 70 days at 75 mg/kg in 697 B-ALL model) [4]
  • Enhanced efficacy when combined with chemotherapy (e.g., methotrexate) [4]

Experimental Considerations and Troubleshooting

Solubility Verification and Quality Control

DMSO Quality Impact: The solubility of this compound in DMSO is significantly affected by water content. Hygroscopic DMSO can absorb moisture from the atmosphere, reducing dissolution efficiency and potentially compromising compound stability. Always use freshly opened, anhydrous DMSO for stock solution preparation. [5]

Solubility Verification Method:

  • Prepare stock solution as described in Section 3.1.
  • Centrifuge at 14,000 × g for 10 minutes.
  • Visually inspect for precipitate or cloudiness.
  • For quantitative assessment, dilute 1:100 in acetonitrile and measure concentration by UV absorbance or LC-MS against standard curve.
  • Document lot-specific solubility characteristics for future reference.

Troubleshooting Poor Solubility:

  • Warm solution: Briefly warm to 37°C with mixing
  • Sonicate: Use water bath sonication for 10-15 minutes
  • Incremental dilution: For particularly challenging lots, try sequential addition of DMSO with mixing between additions
  • Consider HCl salt: The hydrochloride salt form may offer improved solubility characteristics [2]
Functional Validation and Selectivity Assessment

Target Engagement Verification: Always include functional validation of this compound activity in your experimental system through assessment of MER/FLT3 phosphorylation and downstream signaling components (STAT6, AKT, ERK1/2). The cellular IC₅₀ for MER phosphorylation inhibition is approximately 2.7 nM, providing a benchmark for expected activity. [4] [5]

Selectivity Considerations: While this compound demonstrates good selectivity for MER and FLT3 over other TAM family kinases, at higher concentrations (>100 nM) it may inhibit additional kinases including AXL, TRKA, TRKC, and others. Include appropriate controls and consider complementary genetic approaches (e.g., siRNA) to confirm on-target effects. [1] [2] [7]

Positive Controls: When available, include known MER/FLT3-dependent cell lines (e.g., 697 B-ALL for MER, Molm-14 for FLT3) as positive controls for inhibitor activity, particularly when working with novel model systems. [4] [3]

Safety and Regulatory Considerations
  • This compound is for research use only and not for diagnostic or therapeutic applications in humans [2] [3]
  • Follow institutional guidelines for handling and disposal of chemical compounds
  • Use appropriate personal protective equipment when weighing powder and preparing solutions
  • Material Safety Data Sheets (MSDS) should be consulted for specific handling instructions

Conclusion

This compound represents a valuable tool compound for investigating MER and FLT3 biology in preclinical models. Its favorable solubility profile in DMSO enables straightforward preparation of concentrated stock solutions for in vitro applications, while well-established in vivo formulation protocols support robust pharmacokinetic and efficacy studies. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for employing this compound across a range of experimental applications, from basic molecular studies to complex in vivo therapeutic assessments. Proper attention to solubility characteristics, formulation parameters, and functional validation will ensure reliable and reproducible results in exploring the roles of MER and FLT3 in cancer biology and therapy.

References

Chemical Profile & Preparation of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of the MER and FLT3 receptor tyrosine kinases. It demonstrates high selectivity for MER and FLT3 over other kinases like AXL and Tyro3, making it a valuable tool for investigating acute leukemia and related pathologies [1] [2] [3].

Chemical Properties & Solubility

Property Detail
Free Base CAS No. 1429881-91-3 [1] [2] [4]
Hydrochloride Salt CAS No. 2070015-17-5 [3] [5]
Molecular Formula (Free Base) C₂₈H₄₀N₆O [1] [2]
Molecular Weight (Free Base) 476.66 g/mol [1] [2]
Molecular Weight (HCl Salt) 513.12 g/mol [3] [5]
Appearance White to light yellow powder [2] [4]
Recommended Storage Desiccate at -20°C [2] [4]

Stock Solution Preparation

Solvent Solubility Preparation Notes
DMSO 100 mg/mL (209.79 mM) [1] Use fresh, moisture-absorbing DMSO to maintain solubility. Vortex or use a warm water bath (37°C) to aid dissolution [1] [4].
Ethanol 60 mg/mL [1] -
Water Insoluble [1] The HCl salt form has improved water solubility (55 mg/mL) [5].

Preparation Protocol

  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration and volume.
  • Weigh Compound: Accurately weigh the powder. For a 10 mL stock solution of 10 mM in DMSO, you would need approximately 47.7 mg of the free base (or 51.3 mg of the HCl salt).
  • Dissolve: Add the powder to a clean vial. Gradually add the pre-determined volume of solvent (e.g., DMSO), capping and vortexing between additions. Gentle warming in a 37°C water bath with brief sonication can be used to achieve complete dissolution [4].
  • Aliquot and Store: Once a clear solution is obtained, immediately aliquot the stock solution into sterile, single-use vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2] [5].

Key Experimental Data & Protocols

In Vitro Biological Activity

Parameter Detail
IC₅₀ (MER, cell-free) 0.35 - 0.74 nM [1] [2] [3]
IC₅₀ (FLT3, cell-free) 0.35 - 0.8 nM [1] [2] [3]
IC₅₀ (AXL, cell-free) 1.65 - 14 nM [1] [3]
IC₅₀ (pMER in 697 cells) 2.7 nM [2]
IC₅₀ (pFLT3 in Molm-14 cells) 14 nM [2]
Cytotoxicity (697 cells) IC₅₀ = 2.7 nM [2]
Cytotoxicity (MOLM-14 cells) IC₅₀ = 14 nM [2]

In Vivo Pharmacokinetics (Mouse, 3 mg/kg oral dose)

Parameter Value
Oral Bioavailability ~100% [2] [5]
Half-life (t₁/₂) 3.8 hours [2] [5]
Time to Cmax (Tmax) 0.5 hours [2] [5]
Max Concentration (Cmax) 1.6 µM [2] [5]
Area Under Curve (AUC last) 9.2 h·µM [2] [5]

Detailed Experimental Protocols

  • In Vitro: Inhibition of Kinase Phosphorylation (Western Blot)

    • Cell Lines: 697 B-ALL cells (for MER), Molm-14 AML cells (for FLT3) [2].
    • Procedure: Seed cells and allow to adhere. Pre-treat with this compound (e.g., 0-60 nM) for 1 hour. For MER studies, you may add pervanadate to cultures for the last 3 minutes to stabilize phosphorylation [1]. Lyse cells and immunoprecipitate the target kinase (MER or FLT3). Detect total and phosphorylated kinase levels via immunoblotting [1] [2].
  • In Vitro: Platelet Aggregation Assay

    • Sample: Human washed platelets (WP) or platelet-rich plasma (PRP) [6].
    • Procedure: Incubate WP or PRP with vehicle, this compound (0.5 µM for WP, 5 µM for PRP), or control inhibitors for 15 minutes. Stimulate aggregation with agonists like collagen (1-2 µg/mL) or convulxin (50 ng/mL). Monitor maximum aggregation (%) using light transmission aggregometry [6].
  • In Vivo: Anti-tumor Efficacy Study

    • Model: NSG mice injected with 697 B-ALL cells [2] [5].
    • Dosing: Administer this compound orally at 50 or 75 mg/kg daily. Monitor tumor burden and animal survival. Significant, dose-dependent reductions in tumor burden and increases in median survival have been observed [2] [5].
  • In Vivo: Anti-thrombotic Models

    • Pulmonary Embolism: Pre-treat mice with this compound (3 mg/kg, IV) for 30 minutes. Administer a collagen/epinephrine mixture and record the time to breathing cessation [6].
    • Arterial Thrombosis: Anesthetize mice, expose the carotid artery, and attach a flow probe. Circulate this compound (3 mg/kg, IV) for 30 minutes. Induce thrombosis by applying 6% FeCl₃. Measure parameters like Time To First Occlusion (TTFO) and Duration Of Occlusion (DOO) [6].

Mechanism of Action & Signaling Pathway

This compound potently inhibits the TAM family kinases (TYRO3, AXL, MERTK) and FLT3. In platelets, the GAS6/TAM signaling axis is a key amplifier of stable platelet aggregation. When GAS6 binds to TAM receptors, it triggers dimerization, autophosphorylation, and activates downstream pathways like PI3K-AKT and SRC, leading to integrin activation and stable thrombus formation. By inhibiting MERTK, this compound blocks this pathway, decreasing platelet activation and thrombus stability without increasing bleeding times in models [6]. In leukemia, inhibition of oncogenic drivers MER and FLT3 suppresses downstream survival signals like STAT6, AKT, and ERK1/2, inducing cell death [2].

Research Applications & Synergistic Combinations

  • Acute Leukemia Research: this compound is highly effective in models of acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL) that are dependent on MER or FLT3 signaling, showing significant anti-tumor efficacy [2] [3].
  • Thrombosis Research: It provides anti-thrombotic protection in models of pulmonary embolism and arterial thrombosis without increasing bleeding times, a significant advantage over some current therapies [6].
  • Synergistic Combinations: The anti-platelet effect of this compound is enhanced in combination with ADP/P2Y1 & P2Y12 pathway antagonists (e.g., MRS2179 and 2-MeSAMP). This combination shows a greater-than-additive effect, suggesting a promising strategy for effective anti-thrombosis with reduced side-effect profiles [6].

References

Introduction to UNC2025 and Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor that primarily targets the receptor tyrosine kinases MERTK and FLT3 [1] [2]. Its development aimed to improve upon previous inhibitors with poor pharmacokinetic properties, resulting in a compound with high oral bioavailability and favorable in vivo stability [3].

The colony formation assay (CFA), or clonogenic assay, evaluates a single cell's ability to proliferate into a large colony (typically ≥50 cells), reflecting its long-term growth and reproductive capacity [4]. In the context of this compound, this assay is crucial for demonstrating the compound's ability to impair the clonogenic potential of leukemia cells, thereby revealing its therapeutic impact on cancer survival and proliferation [1].

This compound Mechanism of Action

This compound exerts its effects by potently inhibiting the kinase activity of MERTK and FLT3. This inhibition leads to the disruption of pro-survival signaling pathways, ultimately inducing apoptosis and reducing proliferation in susceptible cancer cells.

The following diagram illustrates the signaling pathways targeted by this compound and the subsequent cellular effects in leukemia cells.

G This compound This compound Administration Kinases Inhibition of MERTK/FLT3 This compound->Kinases Signaling Blocked Pro-survival Signaling Kinases->Signaling Pathways Downstream Pathways STAT6 AKT ERK1/2 MEK Signaling->Pathways Effects Induced Apoptosis & Reduced Proliferation Pathways->Effects Assay_Result Reduced Colony Formation Effects->Assay_Result

Detailed Protocol: Colony Formation Assay with this compound

This protocol is adapted from methods used in preclinical studies with this compound [1] and standard colony formation assay principles [4].

Workflow Overview

The entire experimental process, from cell preparation to data analysis, is visualized in the following workflow.

G Start Cell Preparation A Pre-treatment with this compound Start->A B Seed Cells in Semi-Solid Medium A->B C Incubate for 14 Days B->C D Fix and Stain Colonies C->D E Image and Quantify Colonies D->E End Data Analysis E->End

Materials and Reagents
  • This compound Stock Solution: Typically prepared at 10 mM in DMSO. Aliquot and store at -20°C to -80°C [2].
  • Cell Lines: MERTK-expressing acute leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) or primary patient mononuclear cells [1].
  • Culture Media: Use appropriate base medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 2-4 mM L-glutamine, and 1% penicillin/streptomycin [4].
  • Semi-Solid Medium: For suspension cells like leukemic blasts, use methylcellulose-based medium to prevent cell movement and ensure each colony arises from a single progenitor. For AML cell lines, 0.35% Noble agar can be used [1].
  • Fixative and Stain: Common choices are 4% Paraformaldehyde (PFA) or 100% Methanol for fixation, and 0.5% Crystal Violet or Giemsa for staining [4].
  • Equipment: Class II biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), centrifuge, inverted microscope, stereomicroscope or automated colony counter.
Step-by-Step Procedure
  • Cell Preparation and Pre-treatment

    • Create a single-cell suspension. For adherent cells, use trypsin-EDTA (e.g., 0.05-0.25% for 2-10 minutes at 37°C) and neutralize with serum-containing medium [4].
    • Optional but recommended: Pre-treat cells (e.g., at 3x10⁵/mL) with this compound or vehicle (DMSO) for 24-48 hours before plating to assess the effect on clonogenic potential post-treatment [1].
  • Cell Seeding in Semi-Solid Medium

    • Wash and resuspend pre-treated or untreated cells in culture medium.
    • Mix cells thoroughly with semi-solid medium (methylcellulose or agar) containing the desired final concentration of this compound or vehicle. A typical concentration range for this compound is 14 nM to 10 µM, based on sensitivity screening of primary samples [1].
    • Plate the cell-medium mixture into culture dishes (e.g., 6-well plates). For example, plate 1x10³ to 5x10³ cells per well for immortalized cell lines.
  • Incubation

    • Place the plates in a humidified CO₂ incubator at 37°C with 5% CO₂ for 14 days [1]. Avoid disturbing the plates during this period.
  • Fixing, Staining, and Counting

    • After incubation, carefully add fixative (e.g., 4% PFA or 100% Methanol) to each well for 15-30 minutes.
    • Remove the fixative and add staining solution (e.g., Crystal Violet) for at least 30 minutes.
    • Gently wash with water to remove excess stain and air-dry the plates.
    • Count colonies manually using a stereomicroscope or with automated colony counting software. A colony is defined as a cluster of at least 50 cells [4].
Data Analysis and Interpretation
  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).
    • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) x 100%
    • Surviving Fraction (SF) = (PE of treated group / PE of control group)
  • Plot the Surviving Fraction against the this compound concentration to generate a dose-response curve.
  • Calculate the IC₅₀ value (the concentration that inhibits colony formation by 50%) using non-linear regression analysis [1].

Key Experimental Data and Findings

The table below summarizes quantitative data from studies utilizing this compound in functional assays.

Table 1: In Vitro Efficacy of this compound in Functional Assays

Cell Line / Sample Assay Type This compound Concentration / IC₅₀ Key Outcome
697 B-ALL cells [2] MERTK Phosphorylation Inhibition (WB) IC₅₀ = 2.7 nM Potent inhibition of target phosphorylation within 1 hour.
MOLM-14 cells [2] FLT3 Phosphorylation Inhibition (WB) IC₅₀ = 14 nM Effective inhibition of FLT3-ITD phosphorylation.
Primary Leukemia Patient Samples [1] Cell Viability (72 hrs) Median IC₅₀ = 2.38 µM (Range: 9.0 nM to >10 µM) ~30% of primary samples (78/261) were sensitive.
MERTK-expressing patient sample [2] Colony Formation (48 hrs) 14 nM – 10 µM Inhibited colony-forming potential with a 20-fold higher sensitivity in leukemia blasts vs. normal cells.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Parameter Value Administration
Half-life (T₁/₂) 3.8 hours Oral [1]
Oral Bioavailability (%F) ~100% Oral [1]
Clearance (CL) 9.2 mL/min/kg Intravenous [1]
Maximum Concentration (Cmax) 1.6 µM 3 mg/kg, Oral [2]

Critical Considerations for Your Experiment

  • Solubility and Handling: this compound is typically dissolved in DMSO at a high stock concentration (e.g., 100 mg/mL) [2]. Ensure proper storage and avoid repeated freeze-thaw cycles.
  • Cell Line Selection: The effect of this compound is most pronounced in cell lines and primary samples that express its target kinases, MERTK and/or FLT3. Confirm the expression profile of your model system [1].
  • Controls are Crucial: Always include a vehicle control (DMSO at the same dilution as your highest drug concentration) and a positive control if available.
  • Assay Duration: The 14-day incubation is critical for allowing the manifestation of "reproductive cell death," where cells that seem viable shortly after treatment fail to proliferate over the long term [1] [4].

Conclusion

This compound is a potent and selective inhibitor of MERTK and FLT3 with demonstrated efficacy in colony formation assays. The protocols and data provided here serve as a robust foundation for researchers to investigate the anti-leukemic effects of this compound in a preclinical setting, supporting its continued development as a promising therapeutic agent.

References

UNC2025 in Western Blotting: Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes how UNC2025 was used in a key preclinical study, which can serve as a reference for your own experimental design [1].

Aspect Details from Literature
Compound This compound (a first-in-class, small-molecule inhibitor of MERTK) [1]
Reported Use in WB Used to treat cells prior to lysis to study MERTK inhibition; not a component of the SDS-PAGE or blotting process itself [1].
Treatment Concentration Studies used a range of 1 nM to 1000 nM for cell treatment [1].
Treatment Duration Cells were treated for one hour in complete growth medium prior to lysis [1].
Primary Objective To inhibit MERTK phosphorylation and its downstream pro-survival signaling (e.g., AKT, ERK) [1].
Key Findings from WB This compound treatment reduced levels of phosphorylated MERTK, pAKT, and pERK, and increased markers of apoptosis (e.g., cleaved PARP) [1].

Western Blot Protocol for Inhibitor Studies

This protocol integrates standard Western blot steps [2] [3] [4] with the specific application of treating cells with a small molecule inhibitor like this compound [1].

Stage 1: Cell Culture and Treatment
  • Cell Plating: Plate your chosen cell line (e.g., A549, H1299, H2228 used in the this compound study [1]) in complete growth medium and allow them to adhere and reach the desired confluence.
  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed culture medium to the desired final concentration (e.g., 1-1000 nM [1]). Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation: Replace the medium on the cells with the treatment or control medium. Incubate for the required duration (e.g., 1 hour [1]) in a standard cell culture incubator (37°C, 5% CO₂).
Stage 2: Cell Lysis and Protein Extraction
  • Preparation: Place culture dishes on ice. Aspirate the medium and wash cells once with ice-cold PBS [2].
  • Lysis: Add an appropriate ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors directly to the cells [2] [5]. Use approximately 1 mL per 10⁷ cells [2] or 100-500 µL for a 10 cm plate [3].
  • Harvesting: Scrape adherent cells off the dish and transfer the lysate to a pre-cooled microcentrifuge tube.
  • Clarification: Incubate the lysate on a rocker at 4°C for 30 minutes [2]. Centrifuge at ≥12,000-14,000 x g for 5-20 minutes at 4°C [2] [3] [5]. Transfer the supernatant (which contains the soluble proteins) to a new tube.
Stage 3: Protein Quantification and Sample Preparation
  • Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., BCA or Bradford assay) [2] [4] [5].
  • Denaturation: Dilute the lysates in loading buffer (e.g., 2X Laemmli buffer) containing a reducing agent (DTT or β-mercaptoethanol) [2] [3]. A typical total protein concentration for the final sample is 1-2 mg/mL [5].
  • Heating: Denature the samples by heating at 95–100°C for 5 minutes [2] [3] [4].
Stage 4: Gel Electrophoresis and Transfer
  • Gel Selection: Load 10-40 µg of total protein per lane [5] onto an SDS-PAGE gel. The gel percentage should be chosen based on your target protein's molecular weight [5].
  • Electrophoresis: Run the gel in 1X running buffer (e.g., Tris-Glycine) at 100-150 V for 40-60 minutes, or until the dye front reaches the bottom [4].
  • Transfer: Electrotransfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system [3] [4] [6].
Stage 5: Immunoblotting
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding [3] [6].
  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pMERTK, anti-MERTK, anti-pAKT, anti-AKT, etc.), diluted in the appropriate buffer (often 5% BSA in TBST), with gentle agitation overnight at 4°C [3].
  • Washing: Wash the membrane three times for 5 minutes each with TBST [3].
  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000), for 1 hour at room temperature [3].
  • Washing: Repeat the wash step as after the primary antibody [3].
Stage 6: Detection
  • Development: Incubate the membrane with a chemiluminescent substrate (e.g., LumiGLO or SignalFire) [3] for about 1 minute.
  • Imaging: Drain excess substrate and image the membrane using an X-ray film or a digital imaging system [3] [6].

MERTK Signaling & this compound Mechanism

The following diagram, generated using DOT language, illustrates the signaling pathway inhibited by this compound and the expected outcomes observed in a Western blot.

G Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds pMERTK pMERTK MERTK->pMERTK Activates Signaling Signaling pMERTK->Signaling Starts Survival Survival Signaling->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Suppresses This compound This compound This compound->pMERTK Inhibits This compound->Survival Reduces This compound->Apoptosis Induces

This diagram illustrates the core mechanism of MERTK inhibition by this compound. The binding of its ligand Gas6 leads to MERTK phosphorylation (pMERTK), initiating pro-survival signaling that suppresses apoptosis [1]. This compound inhibits this pathway by reducing MERTK phosphorylation, thereby diminishing survival signals and inducing programmed cell death. Western blots in this compound-treated cells typically show reduced pMERTK, pAKT, and pERK, alongside increased markers of apoptosis like cleaved PARP [1].

Key Considerations for Your Experiment

  • Dose-Response is Crucial: Since a single optimal concentration is not established, you should perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) to determine the level required for effective MERTK inhibition in your specific model system [1].
  • Include Essential Controls: Your experimental design must include both a vehicle control (DMSO) and an untreated control. For interpreting phosphorylation blots, it is critical to run a "total protein" control (e.g., total MERTK, total AKT) for each target to confirm that changes are due to phosphorylation status and not total protein levels.
  • Verification with Genetic Methods: To confirm that the effects of this compound are specifically due to MERTK inhibition, consider using genetic knockdown (e.g., siRNA) as a parallel approach to validate your findings [1].

References

UNC2025 apoptosis assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025

This compound is a potent, orally bioavailable small-molecule inhibitor that primarily targets the MER tyrosine kinase (MERTK) and also exhibits strong activity against FLT3 [1] [2] [3]. MERTK is ectopically expressed in a high percentage of acute leukemias (30-50% of ALL and over 80% of AML), where it promotes tumor cell survival and proliferation. The dysregulation of these kinases makes them compelling therapeutic targets for blood cancers [1].

The core therapeutic action of this compound is to induce apoptosis in MERTK-expressing leukemia cells. It achieves this by potently inhibiting pro-survival signaling pathways, ultimately leading to reduced cell proliferation and increased programmed cell death [4] [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism by which this compound induces apoptosis and a generalized workflow for conducting the apoptosis assay.

G This compound This compound Treatment MERTK_Inhibition Inhibits MERTK Phosphorylation This compound->MERTK_Inhibition Signaling_Loss Loss of Pro-survival Signaling (pSTAT6, pAKT, pERK1/2) MERTK_Inhibition->Signaling_Loss Apoptosis_Induction Induction of Apoptosis Signaling_Loss->Apoptosis_Induction Assay_Start Cell Seeding (MERTK+ Leukemia Cells) Treat Treat with this compound or Vehicle Assay_Start->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with YO-PRO-1 & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound, which is crucial for experimental design and understanding its potency.

Parameter Value Experimental Context
IC50 (MERTK) 0.46 - 0.74 nM In vitro enzymatic assay [2]
IC50 (FLT3) 0.35 - 0.8 nM In vitro enzymatic assay [2]
IC50 (MERTK in cells) 2.7 nM 697 B-ALL cell line [1] [2]
Selectivity (vs. AXL) ~20-fold Ki values: MERTK 0.16 nM; AXL 13.3 nM [1] [3]
In Vivo Efficacy (Mouse) 3 mg/kg Oral gavage, once daily [1] [2]
Patient Sample Sensitivity ~30% (78/261) Primary leukemia samples; prevalent in AML, T-ALL, M0-AML [4] [1]

Detailed Apoptosis Assay Protocol (Flow Cytometry)

This protocol is adapted from the methods used in the primary reference material to detect this compound-induced apoptosis in leukemia cell lines using YO-PRO-1 and Propidium Iodide (PI) staining [1].

1. Reagents and Materials

  • Cell Line: MERTK-expressing acute leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML).
  • Compound: this compound (e.g., Invivochem, Cat. No. V2549). Prepare a stock solution in DMSO and subsequent working concentrations in culture medium. Include a vehicle control (DMSO at equivalent concentration).
  • Staining Solution: YO-PRO-1 iodide (e.g., Thermo Fisher, Y3603) and Propidium Iodide (PI). Prepare in a suitable buffer like PBS or culture medium.
  • Equipment: Flow cytometer, cell culture incubator, centrifuge.

2. Cell Culture and Treatment

  • Culture cells in their recommended medium (e.g., RPMI-1640 with 10% FBS) at 3.0 x 10^5 cells/mL.
  • Seed cells into multi-well plates and treat with a graded concentration range of this compound (e.g., 0.1 nM to 300 nM) or vehicle control.
  • Incubate cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

3. Cell Staining and Analysis

  • After incubation, transfer cells to FACS tubes.
  • Centrifuge at 300-500 x g for 5 minutes and gently resuspend the cell pellet in staining solution containing YO-PRO-1 and PI.
  • Incubate the stained cells for 20-30 minutes at room temperature, protected from light.
  • Analyze cells immediately on a flow cytometer using standard FITC (YO-PRO-1) and PE/PI-Cy5 (PI) channels.

4. Data Interpretation

  • Viable Cells: YO-PRO-1⁻ / PI⁻
  • Early Apoptotic Cells: YO-PRO-1⁺ / PI⁻ (a key indicator of this compound-induced apoptosis).
  • Late Apoptotic/Dead Cells: YO-PRO-1⁺ / PI⁺

Application Notes and Troubleshooting

  • Key Findings: In preclinical models, this compound-mediated apoptosis led to a significant reduction in tumor burden and a consistent two-fold increase in median survival in leukemia xenograft models. Its effect is potentiated in combination with methotrexate [4] [1] [2].
  • Assay Validation: Always include a positive control for apoptosis (e.g., cells treated with 10 µM camptothecin for 4 hours) to ensure the staining protocol is working correctly [5].
  • Critical Parameters:
    • DMSO Concentration: Keep the final DMSO concentration consistent and low (typically ≤0.5%) across all samples to avoid solvent toxicity.
    • Kinase Selectivity: Be aware that observed effects in FLT3-mutant cell lines may be due to dual inhibition of both MERTK and FLT3 [1] [3].
  • Troubleshooting:
    • Low Apoptosis Signal: Ensure cells are healthy before treatment. Consider performing a time-course experiment (e.g., 6, 24, 48 hours) to capture the peak of apoptotic activity.
    • High Background Cell Death: Check the health of the untreated control cells and confirm that the DMSO concentration in the vehicle is not cytotoxic.

Supplementary Assay Protocols

  • Immunoblot Analysis for Mechanism: To confirm on-target activity, culture 3 x 10^6 cells/mL with this compound (e.g., 300 nM) or vehicle for 1 hour. Prepare cell lysates and perform immunoblotting using antibodies against phospho-MERTK, pSTAT6, pAKT, and pERK1/2. Total protein levels should be probed to confirm equal loading [1].
  • Caspase 3/7 Activity Assay: As a complementary, highly sensitive method for detecting apoptosis, use a luminescent Caspase-Glo 3/7 assay. This is ideal for higher-throughput screening in 96- or 384-well plate formats [6].

Conclusion

This document provides a consolidated guide for researching this compound. The protocols outlined here, centered on a robust flow cytometry-based apoptosis assay, can be directly applied to validate the compound's efficacy in your laboratory models, particularly in MERTK-expressing leukemia.

Reference List

  • Clin Cancer Res. 2017;23(6):1481-1492. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective... [4]
  • PMC NIH. This compound, a MERTK small molecule inhibitor, is therapeutically effective... [1]
  • PMC NIH. 2014;57(16):7031–7041. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. [3]
  • Invivochem Product Information: UNC-2025. [2]
  • Thermo Fisher Scientific. Apoptosis Assays and Protocols. [5]
  • Assay Guidance Manual [Internet]. Apoptosis Marker Assays for HTS. [6]

References

In Vivo Xenograft Models of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core methodologies and quantitative findings from key preclinical studies utilizing UNC2025 in mouse xenograft models.

Table 1: Model Systems and Treatment Protocols

Model Type Cell Lines / Patient Samples Mouse Strain Dosing Regimen Key Experimental Endpoints

| Leukemia Models | 697 B-ALL cells, NOMO-1 AML cells, primary AML patient samples [1] | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NOD.Cg-Prkdcscid Il2rgtm1Wjl Tg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) [1] | This compound: Administered orally once daily at 10 ml/kg [1]. Methotrexate (for combo): 5 ml/kg via intraperitoneal injection [1]. | - Tumor burden (via bioluminescence imaging for luciferase-expressing cells) [1].

  • Survival (time to meet euthanasia criteria) [1].
  • Human CD45+ cell count in blood, spleen, and bone marrow (for patient-derived xenografts) [1]. | | Solid Tumor Models (HNSCC, TNBC, NSCLC) | UW-SCC1 PDX, UM-SCC1, MDA-MB-231 [2] | Female athymic nude mice [2] | This compound and R428 (AXL inhibitor): Administered orally twice daily, 5 days/week [2]. | - Tumor volume (measured via caliper) [2].
  • Analysis of biochemical markers in tumors post-treatment [2]. |

Table 2: Key Quantitative Findings from In Vivo Studies

Study Model Treatment Key Findings

| Leukemia Xenografts [1] | this compound (monotherapy) | - Dose-dependent decrease in tumor burden.

  • Consistent two-fold increase in median survival, regardless of initial disease burden.
  • Induced disease regression in a patient-derived AML xenograft model. | | Leukemia Xenografts [1] | this compound + Methotrexate | - Increased sensitivity to methotrexate in vivo.
  • Suggests potential for combination therapy to enhance efficacy or reduce chemotherapy dose. | | Solid Tumor Xenografts [2] | this compound + R428 (AXL inhibitor) | - Dual targeting of MERTK and AXL resulted in reduced tumor growth compared to single-agent treatments.
  • Overexpression of MERTK conferred resistance to AXL-targeting agents, which was overcome by adding this compound. |

This compound Mechanism of Action and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting the xenograft studies.

MERTK MERTK Receptor Downstream Downstream Signaling (STAT6, AKT, ERK1/2) MERTK->Downstream Activates Ligand Gas6 Ligand Ligand->MERTK Binds Effects Pro-Survival & Pro-Proliferation Signals Downstream->Effects Apoptosis Induced Apoptosis Reduced Proliferation Effects->Apoptosis Leads to This compound This compound This compound->MERTK Inhibits

Diagram 1: Mechanism of this compound Action. This compound potently inhibits MERTK kinase activity, blocking pro-survival signaling pathways and leading to apoptosis and reduced proliferation in cancer cells [1].

Start Inject Leukemia Cells (IV into NSG/NSGS mice) Group Randomize Mice by Disease Burden Start->Group Treat Administer Treatment (Oral Gavage, Daily) Group->Treat Monitor Monitor Disease Treat->Monitor Monitor->Treat Continue Dosing Analyze Analyze Results Monitor->Analyze End of Study or Humane Endpoint

Diagram 2: In Vivo Leukemia Xenograft Workflow. General workflow for evaluating this compound efficacy in leukemia xenograft models, from cell inoculation to data analysis [1].

Key Experimental Considerations

  • Pharmacokinetics: this compound has favorable drug properties for in vivo work, including 100% oral bioavailability and a half-life of approximately 3.8 hours in mice, enabling once-daily dosing [1] [3].
  • Pharmacodynamics: Orally administered this compound effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, confirming potent target engagement at the disease site [1] [3].
  • Therapeutic Synergy: The observed synergy between this compound and conventional chemotherapy (e.g., methotrexate) or other targeted agents (e.g., AXL inhibitors) supports its development as a combination therapy agent [1] [2].

References

UNC2025: Core Characteristics & Pharmacodynamic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key characteristics of UNC2025

Property Description
Primary Targets MERTK (MER), FLT3 (Fms-like tyrosine kinase 3) [1] [2]
Mechanism of Action Potent, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) [3]
Oral Bioavailability ~100% in mice [3]
Half-life (in mice) Approximately 3.8 hours [3]
Key Pharmacodynamic Effect Inhibits target phosphorylation (e.g., phospho-MER) in bone marrow leukemic blasts after oral dosing [1] [4]

Table 2: Quantitative inhibitory profile (IC₅₀) of this compound

Kinase Target IC₅₀ (nM) Relevance to Disease
MER 0.46 - 0.74 nM [1] [2] Oncogenesis in leukemia, NSCLC; platelet activation [4] [5]
FLT3 0.35 - 0.8 nM [1] [2] Driver in ~30% of AMLs (especially ITD mutations) [3]
Axl 1.65 nM [1] [2] TAM family kinase; next most potently inhibited after MER/FLT3 [3]

| TrkA | 1.67 nM [1] [2] | - | Tyro3 | 5.83 nM [2] | TAM family kinase [3] |

Mechanism of Action & Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the kinase activity of MERTK and FLT3, which blocks their downstream pro-survival and proliferative signaling pathways [4].

G This compound Inhibition of MERTK and FLT3 Signaling Pathways This compound This compound MERTK MERTK Receptor This compound->MERTK Inhibits FLT3 FLT3 Receptor This compound->FLT3 Inhibits Downstream Downstream Signaling (STAT, AKT, ERK1/2, SRC) MERTK->Downstream Phosphorylation FLT3->Downstream Phosphorylation Survival Cell Survival Proliferation Chemoresistance Downstream->Survival Apoptosis Apoptosis Reduced Colony Formation Downstream->Apoptosis Inhibition Leads to Ligand Ligand->MERTK Gas6 Ligand Ligand->FLT3 Ligand/ITD Mutation

Detailed Experimental Protocols

The following protocols are compiled from key studies demonstrating this compound's pharmacodynamic effects [1] [4].

In Vitro Protocol: Immunoblot Analysis of MERTK Phosphorylation

This protocol assesses this compound's ability to inhibit basal and stimulated MERTK phosphorylation in leukemia cell lines.

Key Steps:

  • Cell Culture: Culture MERTK-expressing cells (e.g., 697 B-ALL, Kasumi-1 AML) at a density of 3x10⁶ cells/mL.
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0–300 nM) or a DMSO vehicle control for 1 hour.
  • Stabilize Phosphorylation: To stabilize phosphorylated proteins, add a prepared pervanadate solution (120 µM final concentration) to cultures for 3 minutes prior to cell collection.
  • Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
  • Immunoprecipitation: Immunoprecipitate MERTK protein from the lysates using a specific anti-MER antibody and Protein G agarose beads.
  • Western Blot:
    • Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with an anti-phospho-MER antibody.
    • Strip the membrane and re-probe with an anti-total MER antibody to confirm equal loading.
  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and calculate the IC₅₀ for phosphorylation inhibition via nonlinear regression.
In Vivo Protocol: Pharmacodynamic Study in Leukemia Xenograft Models

This protocol evaluates this compound's ability to inhibit its targets and produce therapeutic effects in a live animal model.

Key Steps:

  • Model Generation:
    • Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice).
    • Inject 2x10⁶ human leukemia cells (e.g., 697 B-ALL) or mononuclear cells from an AML patient sample via the tail vein.
    • Allow leukemia to engraft for approximately 14 days.
  • Dosing:
    • Administer this compound via oral gavage.
    • A common effective dose is 3 mg/kg, formulated in a saline-based vehicle [1].
    • For sustained target inhibition, a dose of 30 mg/kg, administered twice daily, has been used due to the compound's short half-life [6].
    • Control groups receive a saline vehicle only.
  • Monitoring & Analysis:
    • Pharmacodynamics: At designated time points post-dosing, isolate bone marrow and analyze phospho-MER levels in leukemic blasts via immunoblot [1] [4].
    • Therapeutic Efficacy: Monitor tumor burden via bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry for human CD45+ cells in blood, spleen, and bone marrow.
    • Survival: Record mouse survival, defined by endpoint criteria (e.g., >20% weight loss). This compound treatment typically results in a significant increase in median survival [4].

Table 3: In vivo dosing and formulation summary

Parameter Specification
Common Dose (PD/Therapy) 3 mg/kg, once daily [1]
High Dose (Sustained Inhibition) 30 mg/kg, twice daily [6]
Route Oral gavage
Typical Vehicle Saline (high solubility) [3]
Model Organism NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice [1] [4]

Application Workflow: From In Vitro to In Vivo Analysis

The following diagram outlines a logical workflow for a complete pharmacodynamic study, integrating the protocols described above.

G Workflow for this compound Pharmacodynamic Study Start Study Initiation InVitro In Vitro Analysis • Immunoblot for pMER/pFLT3 • Cell Viability/Apoptosis • Colony Formation Start->InVitro Model In Vivo Model Generation • Leukemia Cell Injection (IV) • Disease Engraftment (14 days) InVitro->Model Dosing In Vivo Dosing • this compound or Vehicle • Oral Gavage (e.g., 3 mg/kg) Model->Dosing PD Pharmacodynamic Readout • pMER Inhibition in Bone Marrow Dosing->PD Efficacy Therapeutic Efficacy Readout • Tumor Burden (Imaging/FACS) • Survival Analysis Dosing->Efficacy

Key Research Applications & Synergistic Potential

  • Acute Leukemia Therapy: The most prominent application is in treating acute leukemias with ectopic MERTK expression or FLT3-ITD mutations [4]. This compound monotherapy induces apoptosis and disease regression in patient-derived xenografts.
  • Chemosensitization: Co-administration of this compound with standard cytotoxic drugs like methotrexate shows enhanced anti-leukemic effects, suggesting it may allow for chemotherapy dose reduction to mitigate toxicity [4].
  • Antithrombotic Therapy: this compound inhibits platelet activation and prevents arterial and venous thrombosis in murine models, without increasing bleeding times. Its effect is synergistic with ADP-P2Y12 pathway antagonists like clopidogrel [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. The robust pharmacodynamic data and well-established protocols support its continued investigation as a targeted therapeutic agent.

References

Comprehensive Application Notes and Protocols for UNC2025 Kinase Profiling in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025 and Its Therapeutic Relevance

This compound is a highly potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine kinases MER (MERTK) and FLT3, which demonstrates promising therapeutic potential particularly in hematological malignancies. This pyrrolo[2,3-d]pyrimidine-based compound was developed through strategic medicinal chemistry optimization to address the poor pharmacokinetic properties of its predecessor, UNC1062, while maintaining exceptional potency against both primary targets. MER tyrosine kinase is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML), making it a compelling therapeutic target. Similarly, FLT3 is a well-characterized therapeutic target in AML, with activating mutations occurring in approximately 30% of adult AML cases. The dual inhibitory profile of this compound against these clinically relevant targets positions it as a valuable chemical probe and investigational therapeutic agent.

The compound exhibits sub-nanomolar potency in biochemical assays, with Kᵢ values of 0.16 nM for MERTK and comparable activity against FLT3. In cellular systems, this compound demonstrates low nanomolar activity, with IC₅₀ values of 2.7 nM for MERTK and 14 nM for FLT3. This compound possesses pharmacokinetic properties suitable for in vivo studies, including low clearance, a 3.8-hour half-life in mice, 100% oral bioavailability, and high solubility in saline. These favorable drug-like properties enable comprehensive preclinical investigation and support its use as a tool compound for elucidating MERTK and FLT3 biology in both in vitro and in vivo models.

Chemical Properties and Kinase Selectivity Profiling

Biochemical Characterization and Selectivity Assessment

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of its primary targets, effectively blocking phosphorylation and subsequent downstream signaling. Comprehensive kinome-wide profiling against 305 kinases reveals that this compound exhibits significant selectivity for MERTK and FLT3 within the tyrosine kinase family. At a concentration of 100 nM (>100-fold over the MERTK IC₅₀), this compound inhibits only 66 of 305 kinases by >50%, demonstrating considerable selectivity compared to earlier generation kinase inhibitors. The compound shows >45-fold selectivity for MERTK relative to AXL, the next most potently inhibited kinase (Kᵢ = 13.3 nM and IC₅₀ = 122 nM).

Table 1: Quantitative Kinase Inhibition Profile of this compound

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Clinical Relevance
MERTK 0.74 - 0.93 2.7 - 5.4 ALL, AML, solid tumors
FLT3 0.69 - 0.80 14 AML (30% with mutations)
AXL 14 - 29 122 Secondary target
TYRO3 17 - 37 301 Secondary target
Other Kinases >100 (majority) >100 (majority) Off-target effects

The selectivity profile of this compound makes it particularly suitable for investigating MERTK and FLT3 biology in cellular models and animal studies, though researchers should remain cognizant of potential off-target effects at higher concentrations, particularly against AXL and TYRO3.

Structural Insights and Design Principles

The molecular design of this compound incorporates a pyrrolo[2,3-d]pyrimidine scaffold that significantly improved solubility and pharmacokinetic properties compared to the original pyrazolopyrimidine-based lead compound. Structural modifications focused on maintaining potent inhibition while addressing metabolic clearance pathways, resulting in a compound with a lower melting point (215-216°C) and enhanced solubility in DMPK formulations. The structure-activity relationship (SAR) analysis determined that a trans-4-hydroxycyclohexyl group at the N1 position was optimal for maintaining Mer potency while avoiding undesired hERG activity. These strategic modifications yielded a compound with excellent oral exposure (8.4% bioavailability in mice) and suitable pharmacokinetic properties for in vivo application.

Experimental Protocols for In Vitro Kinase Profiling

Biochemical Kinase Assay Protocol

Purpose: To quantitatively evaluate the potency and selectivity of this compound against specific kinase targets in biochemical systems.

Materials and Reagents:

  • Purified kinase domains of interest (commercial sources)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Appropriate peptide or protein substrates
  • ATP solution (prepared fresh)
  • Reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT
  • Detection reagents compatible with assay format (e.g., ADP-Glo, mobility shift)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer to achieve desired final concentrations (typical range: 0.1 nM to 1 μM).
  • Set up kinase reactions in low-volume plates:
    • 10 μL diluted this compound or DMSO control
    • 10 μL kinase/substrate mixture (final concentrations: 1-10 nM kinase, 0.1-1 μM substrate)
    • 10 μL ATP solution (final concentration near Kₘ for ATP)
  • Initiate reactions by ATP addition and incubate at 25°C for 30-60 minutes.
  • Terminate reactions according to detection method specifications.
  • Measure product formation and calculate percent inhibition relative to DMSO controls.
  • Generate dose-response curves and calculate IC₅₀ values using non-linear regression (four-parameter logistic fit).

Technical Notes: Maintain DMSO concentration consistently below 1% across all samples. Include control wells without kinase for background subtraction. For selectivity profiling, utilize standardized panels such as the DiscoverX KinomeScan or Reaction Biology's kinase profiling services to ensure consistent assay conditions across multiple kinases.

Cellular Target Engagement and Selectivity Assessment

Purpose: To evaluate this compound activity against specific kinase targets in cellular contexts using endogenous signaling pathways.

Materials and Reagents:

  • MERTK-expressing cell lines (e.g., 697 B-ALL, NOMO-1 AML)
  • FLT3-expressing cell lines (e.g., MV4-11 AML)
  • Cell culture media and supplements
  • Phospho-specific antibodies for MERTK, FLT3, and downstream effectors
  • Cell lysis and immunoblotting reagents

Procedure:

  • Culture cells under standard conditions to 70-80% confluence.
  • Treat with this compound at concentrations ranging from 1 nM to 1 μM for 1-2 hours.
  • For phospho-protein analysis:
    • Lyse cells in RIPA buffer containing phosphatase and protease inhibitors
    • Resolve proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with phospho-specific antibodies for MERTK (p-MERTK), FLT3 (p-FLT3), and downstream signaling components (p-STAT6, p-AKT, p-ERK1/2)
    • Normalize to total protein levels
  • For downstream functional assessments:
    • Analyze apoptosis markers after 24-48 hours treatment
    • Assess cell viability using MTT or CellTiter-Glo assays after 72 hours
    • Evaluate cell cycle progression by propidium iodide staining

Technical Notes: Cellular IC₅₀ values are typically 3-5 fold higher than biochemical values due to factors including cellular permeability, protein binding, and compensatory pathways. Include selective inhibitors of individual targets (e.g., FLT3-specific inhibitors) when interpreting results in models expressing both primary targets.

Cellular Application Protocols in Disease Models

Anti-leukemic Efficacy Assessment

Purpose: To evaluate the therapeutic effects of this compound in leukemia cell lines and primary patient samples.

Materials and Reagents:

  • Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML, Jurkat T-ALL)
  • Primary patient-derived leukemia samples (obtained with appropriate consent)
  • Methylcellulose-based colony formation media
  • Apoptosis detection reagents (YO-PRO-1 iodide, propidium iodide)
  • Cell cycle analysis reagents

Procedure:

  • Cell Viability and Proliferation Assay:

    • Plate cells at 3-5 × 10⁴ cells/well in 96-well plates
    • Treat with this compound (0.1 nM - 1 μM) or vehicle control for 48-72 hours
    • Assess viability using MTT reduction or ATP-based assays
    • Calculate IC₅₀ values using non-linear regression analysis
  • Apoptosis and Cell Death Analysis:

    • Culture cells (3 × 10⁵/mL) with this compound or DMSO for 6-48 hours
    • Stain with YO-PRO-1 iodide and propidium iodide
    • Analyze by flow cytometry to identify early apoptotic (YO-PRO-1⁺, PI⁻) and late apoptotic/dead (YO-PRO-1⁺, PI⁺) populations
  • Colony Formation Inhibition:

    • Treat cells with this compound or vehicle for 24 hours
    • Plate in methylcellulose (ALL) or 0.35% Noble agar (AML)
    • Count colonies after 7-14 days incubation

The following diagram illustrates the core experimental workflow for profiling this compound activity in cellular models:

cluster_func Functional Assessments cluster_sig Signaling Analysis Start Start Cellular Profiling CellCulture Culture Leukemia Cells (697 B-ALL, Kasumi-1 AML, etc.) Start->CellCulture DrugTreatment This compound Treatment (1 nM - 1 μM, 1-48 hours) CellCulture->DrugTreatment FunctionalAssays Functional Assessments DrugTreatment->FunctionalAssays SignalingAnalysis Signaling Pathway Analysis DrugTreatment->SignalingAnalysis DataAnalysis Data Analysis and IC50 Calculation FunctionalAssays->DataAnalysis Viability Viability Assays (MTT, CellTiter-Glo) SignalingAnalysis->DataAnalysis Phospho Phospho-Protein Detection (Western blot) Apoptosis Apoptosis Analysis (YO-PRO-1/PI staining) Colony Colony Formation (methylcellulose/agar) CellCycle Cell Cycle Analysis (propidium iodide) Pathway Pathway Inhibition (STAT6, AKT, ERK1/2) TargetEngagement Target Engagement (p-MERTK, p-FLT3)

Primary Patient Sample Screening Protocol

Purpose: To assess this compound sensitivity across diverse leukemia subtypes using primary patient specimens.

Materials and Reagents:

  • Primary mononuclear cells from leukemia patient apheresis or bone marrow samples
  • 384-well tissue culture plates
  • Serum-free media formulations optimized for primary leukemia cells
  • Viability staining reagents

Procedure:

  • Isolate mononuclear cells from patient samples by density gradient centrifugation.
  • Culture cells in 384-well plates at optimized densities (typically 10,000-50,000 cells/well) with graded concentrations of this compound (0.1 nM - 1 μM) or vehicle control for 72 hours.
  • Determine relative viable cell numbers using alamarBlue, MTT, or ATP-based assays.
  • Calculate IC₅₀ values by non-linear regression analysis of dose-response data.
  • Correlate sensitivity with molecular subtypes (e.g., MERTK expression levels, FLT3 mutation status).

Technical Notes: Approximately 30% of primary leukemia patient samples (78 of 261 total in published studies) demonstrate sensitivity to this compound, with sensitive samples most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets. Maintain primary cells in cytokine-supplemented media when necessary and limit ex vivo culture duration to preserve native signaling states.

In Vivo Administration and Therapeutic Efficacy Assessment

Pharmacokinetic and Pharmacodynamic Evaluation

Purpose: To characterize this compound exposure, tissue distribution, and target engagement in vivo.

Materials and Reagents:

  • This compound formulated in saline or 5% NMP, 5% solutol HS in normal saline
  • Immunocompromised mice (NSG or NSGS strains)
  • Materials for blood and tissue collection
  • LC-MS/MS equipment for compound quantification
  • Phospho-specific antibodies for PD analysis

Procedure:

  • Formulation Preparation: Prepare this compound in appropriate vehicle for oral gavage (typically 10 mL/kg dosing volume).
  • Pharmacokinetic Study:
    • Administer this compound intravenously (3 mg/kg) or orally (3-10 mg/kg) to mice
    • Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours)
    • Process plasma and quantify this compound concentrations using LC-MS/MS
    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vss)
  • Pharmacodynamic Analysis:
    • Treat leukemic mice with this compound (10-50 mg/kg/day, oral gavage)
    • Isolate bone marrow leukemic blasts at various time points post-dose (2-24 hours)
    • Analyze MERTK phosphorylation status by immunoprecipitation and Western blot
    • Assess downstream signaling modulation (p-STAT6, p-AKT, p-ERK1/2)

Technical Notes: this compound demonstrates favorable pharmacokinetic properties in mice, including low clearance (70 mL/min/kg), moderate volume of distribution (0.78 L/kg), 3.8-hour half-life, and 100% oral bioavailability. Bone marrow pharmacodynamic analyses confirm MERTK inhibition for up to 24 hours following oral administration.

Leukemia Xenograft Therapeutic Efficacy Studies

Purpose: To evaluate the antitumor activity of this compound in established leukemia xenograft models.

Materials and Reagents:

  • Firefly luciferase-expressing leukemia cell lines (e.g., 697-luc) or patient-derived xenograft cells
  • NSG or NSGS mice (6-8 weeks old)
  • This compound formulated in saline
  • In vivo imaging system (IVIS) for bioluminescence monitoring
  • Flow cytometry reagents for human CD45+ cell detection

Procedure:

  • Leukemia Establishment:
    • Inject 2 × 10⁶ leukemia cells intravenously via tail vein
    • Monitor engraftment by bioluminescence imaging (for luciferase-expressing cells) or peripheral blood sampling
  • Treatment Initiation:
    • Randomize mice to treatment groups when measurable disease is established
    • Administer this compound (10-50 mg/kg/day) or vehicle control by oral gavage
    • For combination studies, co-administer cytotoxic agents (e.g., methotrexate at 5 mL/kg by intraperitoneal injection)
  • Efficacy Assessment:
    • Monitor tumor burden weekly by bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen
    • Record survival endpoints (euthanasia criteria: >20% weight loss, tachypnea, hypothermia, hind-limb paralysis, minimal activity)
    • Calculate tumor burden reduction and survival extension

Technical Notes: this compound monotherapy demonstrates significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden. In patient-derived AML xenograft models, this compound treatment induces disease regression and enhances sensitivity to methotrexate, suggesting potential for combination approaches.

The following diagram illustrates this compound's mechanism of action and downstream signaling consequences:

cluster_targets Cellular Targets cluster_sig Signaling Pathway Inhibition cluster_func Functional Consequences cluster_out Therapeutic Outcomes This compound This compound Administration (Oral Gavage) CellularTargets Cellular Targets This compound->CellularTargets SignalingInhibition Signaling Pathway Inhibition CellularTargets->SignalingInhibition MERTK MERTK Receptor (Inhibition) FunctionalEffects Functional Consequences SignalingInhibition->FunctionalEffects STAT JAK/STAT Pathway (p-STAT6 decrease) TherapeuticOutcomes Therapeutic Outcomes FunctionalEffects->TherapeuticOutcomes Apoptosis Apoptosis Induction TumorBurden Tumor Burden Reduction FLT3 FLT3 Receptor (Inhibition) AXL AXL (Secondary) (Moderate Inhibition) AKT PI3K/AKT Pathway (p-AKT decrease) MAPK MEK/ERK Pathway (p-ERK1/2 decrease) PKC PKC Pathway (Modulation) Proliferation Proliferation Reduction ColonyForm Colony Formation Inhibition ChemoSens Chemosensitization Survival Survival Extension ComboEffect Enhanced Chemotherapy Response

Technical Considerations and Limitations

Selectivity Interpretation and Concentration Guidelines

When utilizing this compound as a chemical probe, careful attention to concentration is critical for accurate interpretation of results:

  • For specific MERTK/FLT3 inhibition: Use concentrations below 10 nM in biochemical assays and below 50 nM in cellular assays
  • At higher concentrations (≥100 nM): Expect inhibition of additional kinases, including AXL (IC₅₀ = 122 nM in cells) and TYRO3 (IC₅₀ = 301 nM in cells)
  • Cellular context considerations: Account for differential expression of targets—effects in FLT3-mutant models may be dominated by FLT3 inhibition, while in MERTK-expressing, FLT3-wild type models, effects are likely MERTK-driven
Appropriate Controls and Experimental Design
  • Control compounds: Include selective FLT3 inhibitors (e.g., quizartinib) and MERTK-selective tools when available to deconvolve dual inhibition effects
  • Genetic controls: Employ RNAi-mediated knockdown of individual targets to validate pharmacological findings
  • Benchmarking: Compare effects to known FLT3-driven models (e.g., MV4-11 cells) and MERTK-driven models (e.g., 697 cells) to contextualize responses
Special Considerations for Immune Cell Studies

Recent findings indicate that this compound can affect CD8+ T cell function by restricting proliferation at the G2 phase through modulation of mTOR signaling, independent of its MERTK/FLT3 inhibition. Researchers investigating immunocompetent models or combination with immunotherapy should:

  • Monitor T cell function and proliferation in co-culture systems
  • Consider alternative MERTK-specific inhibitors if T cell effects confound interpretation
  • Evaluate whether observed phenotypes are consistent across multiple model systems

Conclusion

This compound represents a valuable chemical tool for investigating MERTK and FLT3 biology in hematological malignancies and solid tumor contexts. Its well-characterized selectivity profile, oral bioavailability, and robust in vivo efficacy data support its use across a range of experimental applications. These application notes provide comprehensive protocols for leveraging this compound in biochemical, cellular, and in vivo studies, along with essential technical considerations for appropriate experimental design and data interpretation. The broad-spectrum activity mediated by this compound in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, supports continued development of MERTK/FLT3 inhibitors for leukemia treatment and provides a strong rationale for their clinical investigation.

UNC2025 and the Soft Agar Colony Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

The soft agar colony formation assay is a cornerstone technique for assessing anchorage-independent growth, a key hallmark of malignant cell transformation. The assay's principle involves growing cells suspended in a semi-solid agar medium, which prevents adhesion to the culture plate. Only transformed cells can proliferate under these conditions to form visible colonies [1].

UNC2025, a potent and orally bioavailable small-molecule inhibitor, primarily targets the MERTK receptor tyrosine kinase and also shows strong activity against FLT3 [2] [3]. In pre-clinical studies, this compound has been demonstrated to potently reduce colony formation in MERTK-expressing acute leukemia and non-small cell lung cancer (NSCLC) cell lines, supporting its investigation as an anti-cancer therapeutic [2] [4].

Summary of Quantitative Data from Literature

The following table summarizes the quantitative findings on this compound's effects in colony formation and other relevant assays from the search results.

Table 1: Summary of Pre-clinical Efficacy Data for this compound

Cell Type/Model Assay Type Key Findings Reference
Acute Leukemia (ALL & AML cell lines and patient samples) Colony Formation (Methylcellulose or Agar) This compound reduced colony formation in sensitive cell lines and primary samples. [2]
Primary Leukemia Patient Samples (n=261) Cell Viability (72-hour culture) ~30% (78/261) of samples were sensitive to this compound. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML. [2]
Non-Small Cell Lung Cancer (NSCLC) Colony Formation (Soft Agar) This compound decreased colony formation in vitro and inhibited tumor xenograft growth in vivo. Efficacy was shown across subtypes (EGFR mutant, KRAS mutant, etc.). [4]
Kinase Selectivity Profile Enzymatic and Cell-Based Assays MERTK Ki = 0.16 nM; IC50 = 2.7 nM. FLT3 IC50 = 0.69-3.0 nM. >45-fold selectivity for MERTK over AXL. >100x IC50 for 66 of 305 kinases tested. [2] [3]

Reconstructed Experimental Protocol

The search results confirm that this compound was evaluated using the soft agar colony formation assay but do not provide a single complete protocol [2] [4]. The following methodology is reconstructed by integrating the general soft agar protocol [1] with the specific research contexts where this compound was applied.

Application Note: Assessing this compound Efficacy via Soft Agar Colony Formation

1. Principle This protocol describes a method to evaluate the anti-tumor efficacy of the MERTK/FLT3 inhibitor this compound by measuring its ability to inhibit anchorage-independent growth of cancer cells in a semi-solid soft agar medium.

2. Materials

  • Cell Lines: MERTK-expressing cancer cell lines (e.g., leukemia lines 697, Kasumi-1; or NSCLC lines A549, H1299) [2] [4].
  • Test Compound: this compound. Prepare a stock solution in DMSO and subsequent dilutions in culture medium. A common working concentration used in cell-based assays is 300 nM [2].
  • Culture Medium: Appropriate medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [4].
  • Agar: Noble Agar (or Agarose).
  • Other Reagents: Phosphate Buffered Saline (PBS), trypsin-EDTA, nitroblue tetrazolium chloride (NBT) or MTT for staining.
  • Equipment: 6-well or 12-well tissue culture plates, water bath (42°C), microwave, cell culture hood, humidified CO₂ incubator.

3. Detailed Procedure

Part A: Preparation of Agar Base Layer

  • Prepare a 1% solution of noble agar in deionized water and autoclave to sterilize. This can be stored at 4°C.
  • On the day of the experiment, melt the 1% agar in a microwave until completely liquid.
  • Equilibrate the melted agar and pre-warmed 2x culture medium in a 42°C water bath.
  • For the base layer, mix equal volumes of 1% agar and 2x medium to create a 0.5% final agar mixture. Work quickly.
  • Add 1.5 mL of this mixture to each well of a 6-well plate to form the base layer.
  • Allow the base layer to solidify at room temperature in the culture hood for 30 minutes.

Part B: Preparation of Cell-Containing Top Layer

  • Prepare a 0.6% solution of noble agar in deionized water and autoclave.
  • Harvest and count your cells. Prepare a single-cell suspension at twice the desired final density. A common final cell density is 5,000 cells/well for a 6-well plate, so prepare a suspension of ~10,000 cells/mL [1].
  • Melt the 0.6% agar and equilibrate it along with the cell suspension and this compound dilutions at 42°C.
  • For each treatment, combine equal volumes of:
    • 0.6% molten agar (42°C),
    • 2x culture medium (with or without this compound at 2x the final concentration, e.g., 600 nM to get a final 300 nM),
    • Cell suspension. This creates a final top layer mixture with 0.3% agar, 1x nutrients, and the desired concentration of cells and this compound.
  • Piper 1.5 mL of the cell-agar-drug mixture onto the solidified base layer in each well.
  • Allow the top layer to solidify at room temperature for 30 minutes.

Part C: Incubation and Maintenance

  • Once solidified, transfer the plates to a 37°C, 5% CO₂ humidified incubator.
  • To prevent desiccation, add a thin layer (e.g., 100 µL) of fresh culture medium (with or without the corresponding concentration of this compound for sustained inhibition) over the top agar layer twice a week [1].
  • Incubate for 2-3 weeks until visible colonies form in the vehicle (DMSO) control wells.

Part D: Staining, Visualization, and Quantification

  • After the incubation period, add 200 µL of NBT solution (1 mg/mL in PBS) to each well and incubate overnight at 37°C. Metabolically active colonies will reduce the NBT, producing a dark purple color [1].
  • Count the colonies manually under a microscope or using automated image analysis software.
  • Calculate the percentage of colony formation inhibition relative to the vehicle control.

This compound Mechanism of Action and Experimental Workflow

This compound exerts its effects by potently inhibiting MERTK kinase activity, which disrupts pro-survival signaling pathways in cancer cells.

G Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds/Activates Downstream Downstream Pathways (STAT6, AKT, ERK1/2) MERTK->Downstream Activates Phosphorylation This compound This compound This compound->MERTK Inhibits Effects Functional Effects Downstream->Effects Promotes Apoptosis Apoptosis Effects->Apoptosis Induces ColonyFormation ColonyFormation Effects->ColonyFormation Reduces Proliferation Proliferation Effects->Proliferation Reduces

Diagram 1: this compound mechanism of action. This compound inhibits MERTK activation, blocking downstream pro-survival signaling and leading to anti-cancer effects.

The following diagram outlines the key stages of the soft agar assay protocol for testing this compound.

G Prep 1. Preparation BaseLayer 2. Base Layer (0.5% Agar) Prep->BaseLayer TopLayer 3. Top Layer (0.3% Agar + Cells + this compound/DMSO) BaseLayer->TopLayer Incubate 4. Incubate (2-3 weeks) TopLayer->Incubate Analyze 5. Stain & Analyze Incubate->Analyze

Diagram 2: Soft agar assay workflow. The key steps involve preparing two layers of agar, incorporating cells and this compound into the top layer, and analyzing colony growth after incubation.

Key Considerations for Researchers

  • Dose-Response: It is crucial to include a range of this compound concentrations (e.g., 1 nM to 1 µM) to establish a dose-response curve and calculate an IC₅₀ value for your specific cell model.
  • Sustained Inhibition: Re-dosing with this compound in the overlay medium during the long incubation may be necessary to maintain effective kinase inhibition, depending on the compound's stability.
  • Controls: Always include a vehicle control (DMSO at the same dilution as drug treatments) and a positive control (e.g., a known cytotoxic agent) to validate your assay system.
  • Cell Viability Confirmation: The colony formation assay is a long-term survival assay. Complementary short-term assays, such as Western blotting to confirm inhibition of MERTK phosphorylation or apoptosis assays, should be conducted to strengthen conclusions [2] [4].

Limitations & Future Directions

The data presented here are from pre-clinical studies. The efficacy of this compound in human patients, its optimal dosing schedule, and its full safety profile remain to be determined in clinical trials. Furthermore, its potent dual inhibition of MERTK and FLT3 makes it an excellent candidate for hematological malignancies like AML, but the contribution of each target to the overall effect in different cancers requires careful evaluation.

References

Comprehensive Application Notes and Protocols: UNC2025 Immunoblot Analysis for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025

This compound is a potent, orally bioavailable small-molecule inhibitor that primarily targets the MERTK tyrosine kinase and FLT3 with subnanomolar efficacy. This compound has emerged as a valuable pharmacological tool for investigating TAM receptor signaling in cancer biology and platelet function. With IC₅₀ values of 0.46 nM for MERTK and 0.35 nM for FLT3 in cell-free assays, this compound demonstrates exceptional potency against these key therapeutic targets [1]. The compound exhibits favorable pharmacokinetic properties with 100% oral bioavailability in mice, a 3.8-hour half-life, and low clearance, making it suitable for preclinical investigations [2] [3].

The significance of MERTK inhibition in cancer research stems from its ectopic expression in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML) [2]. MERTK activation promotes tumor cell survival and proliferation through downstream signaling pathways including JAK/STAT, MEK/ERK, and AKT [2]. This compound potently inhibits MERTK phosphorylation and downstream pro-survival signaling, inducing apoptosis in sensitive leukemia cells [2]. These application notes provide detailed protocols for evaluating this compound activity through immunoblot analysis, enabling researchers to investigate MERTK signaling pathway modulation.

Mechanism of Action and Signaling Pathways

Molecular Targets and Selectivity

This compound functions as a highly selective ATP-competitive inhibitor that binds to the kinase domain of MERTK, preventing autophosphorylation and subsequent activation of downstream signaling cascades. While primarily targeting MERTK and FLT3, this compound also exhibits activity against additional kinases at low nanomolar concentrations, including AXL (1.65 nM), TRKA (1.67 nM), TRKC (4.38 nM), TYRO3 (5.83 nM), and c-Kit (8.18 nM) [1]. This selectivity profile contributes to its biological activity while maintaining specificity compared to broader kinase inhibitors.

The structural optimization of this compound involved modification of earlier lead compounds to improve drug metabolism and pharmacokinetic (DMPK) properties while retaining potent kinase inhibition [4]. The compound features a pyrrolo[2,3-d]pyrimidine scaffold that enhances solubility and oral bioavailability compared to previous analogs [4]. These chemical refinements have yielded a compound with excellent research utility for both in vitro and in vivo applications, enabling robust target validation and pathway analysis studies.

Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways affected by this compound treatment:

G Gas6 Gas6 MERTK MERTK Gas6->MERTK Binding Activation PI3K PI3K MERTK->PI3K Phosphorylation Inhibition by this compound SRC SRC MERTK->SRC STAT6 STAT6 MERTK->STAT6 ERK1_2 ERK1_2 MERTK->ERK1_2 FLT3 FLT3 FLT3->PI3K Phosphorylation Inhibition by this compound AKT AKT PI3K->AKT Survival Survival AKT->Survival SRC->Survival Proliferation Proliferation STAT6->Proliferation ERK1_2->Proliferation Apoptosis Apoptosis Survival->Apoptosis Decreased This compound This compound This compound->MERTK Potent Inhibition IC₅₀=0.46 nM This compound->FLT3 Dual Inhibition IC₅₀=0.35 nM

Figure 1: this compound inhibits MERTK and FLT3 signaling pathways. The diagram illustrates how this compound potently targets MERTK and FLT3 receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream pro-survival signaling pathways including PI3K/AKT, SRC, STAT6, and ERK1/2. This inhibition ultimately reduces cell survival and proliferation while promoting apoptosis in target cells.

The primary molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of MERTK, preventing receptor autophosphorylation and activation. In cellular models, this compound treatment results in dose-dependent decreases in phosphorylated MERTK, with subsequent reduction in phosphorylation of downstream effectors including AKT, SRC, STAT6, and ERK1/2 [2] [3]. This coordinated suppression of multiple survival pathways leads to cell cycle arrest and induction of apoptosis in MERTK-expressing leukemia cells, demonstrating the central role of MERTK signaling in maintaining leukemic cell viability [2].

Experimental Protocols

Immunoblot Analysis for MERTK Signaling
3.1.1 Cell Culture and Treatment
  • Cell Lines: MERTK-expressing leukemia cell lines (697 B-ALL, Kasumi-1 AML) are cultured in appropriate media at 3×10⁶ cells/mL density [2].
  • This compound Treatment: Prepare stock solutions of this compound in DMSO at 10 mM concentration. For treatment, dilute this compound in culture media to achieve final concentrations ranging from 2-300 nM. Include vehicle control (DMSO equivalent to highest concentration used) [2].
  • Treatment Duration: Culture cells with this compound or vehicle control for 1 hour at 37°C in a humidified CO₂ incubator. For phosphorylation stabilization, add 120 μM pervanadate to cultures for the final 3 minutes of treatment [2] [3].
3.1.2 Protein Extraction and Immunoprecipitation
  • Cell Lysis: Lysate cells in ice-cold lysis buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, 1 mM sodium orthovanadate, 0.1 mM sodium molybdate, and protease inhibitors [3].
  • Protein Quantification: Determine protein concentration using Bradford or BCA assay following manufacturer protocols.
  • Immunoprecipitation: For MERTK detection, incubate 500 μg of protein lysate with anti-MERTK antibody (MAB8912, R&D Systems) overnight at 4°C with gentle rotation. Add rec-Protein G-sepharose beads and incubate for 2 hours. Collect beads by centrifugation and wash three times with lysis buffer [3].
  • Protein Elution: Elute immunoprecipitated proteins into 2X Laemmli sample buffer by heating at 95°C for 5 minutes [3].
3.1.3 Gel Electrophoresis and Immunoblotting
  • SDS-PAGE: Resolve proteins (20-30 μg total lysate or immunoprecipitated samples) on 8% Tris-Glycine SDS-polyacrylamide gels at 120 V for 90 minutes [3].
  • Protein Transfer: Transfer proteins to nitrocellulose membranes using standard wet or semi-dry transfer systems.
  • Blocking: Block membranes in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% non-fat dry milk for 1 hour at room temperature [3].
  • Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
    • Anti-phospho-MERTK (Phosphosolutions Inc.)
    • Anti-MERTK (ab52968, AbCam)
    • Anti-phospho-AKT (Ser473, #92715, Cell Signaling)
    • Anti-AKT (#9272S, Cell Signaling)
    • Anti-phospho-SRC (Y416, #2101S, Cell Signaling)
    • Anti-SRC (#2109S, Cell Signaling)
    • Anti-phospho-ERK1/2
    • Anti-ERK1/2
    • Anti-phospho-STAT6
    • Anti-STAT6
    • Anti-ACTIN (#sc-1616, Santa Cruz Biotechnology) as loading control [2] [3]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect proteins using enhanced chemiluminescence substrate and image with digital imaging system [3].
Functional Assays for this compound Activity
3.2.1 Apoptosis Analysis by Flow Cytometry
  • Cell Preparation: Culture MERTK-expressing cell lines (3×10⁵/mL) with this compound (0-300 nM) or vehicle control for 6-48 hours [2].
  • Staining: Harvest cells and stain with YO-PRO-1 iodide (1 μM) and propidium iodide (1 μg/mL) in PBS for 20 minutes on ice [2].
  • Analysis: Analyze by flow cytometry within 1 hour. Identify populations: viable cells (YO-PRO-1⁻/PI⁻), early apoptotic (YO-PRO-1⁺/PI⁻), and late apoptotic/dead (YO-PRO-1⁺/PI⁺) [2].
3.2.2 Platelet Activation Studies
  • Platelet Preparation: Prepare washed human platelets from healthy donor blood collected in 3.8% sodium citrate with acid-citrate-dextrose addition [3].
  • This compound Treatment: Incubate platelets with this compound (0.5-5 μM) or saline vehicle for 15 minutes at 37°C [3].
  • Activation and Analysis: Stimulate with 1-2 μg/mL collagen, 50 ng/mL convulxin, 2 μM ADP, or 1 U/mL thrombin. Analyze aggregation by light transmission aggregometry or αIIbβ3 activation by PAC-1 antibody binding via flow cytometry [3].

Results Interpretation and Data Analysis

Expected Immunoblot Findings

Successful this compound-mediated MERTK inhibition should demonstrate dose-dependent decreases in MERTK phosphorylation with minimal effect on total MERTK protein levels. Downstream signaling components should show coordinated phosphorylation reduction, particularly in AKT (Ser473), SRC (Y416), ERK1/2, and STAT6 [2]. The typical concentration range for observable effects in cell-based assays is 2-300 nM this compound, with near-complete phosphorylation inhibition often achieved at 100-300 nM in sensitive cell lines [2].

Functional correlation with immunoblot findings should show induction of apoptosis in this compound-treated cells. In 697 B-ALL cells, 48-hour treatment with this compound typically results in significant increases in apoptotic cell population, with approximately 40-60% apoptosis induction at 300 nM concentration [2]. Cell cycle analysis often reveals G1 arrest in this compound-treated leukemia cells, consistent with the role of MERTK signaling in promoting cell cycle progression [2].

Quantitative Profiling of this compound Selectivity

Table 1: Kinase Inhibition Profile of this compound [1]

Target Kinase IC₅₀ (nM) Cellular Consequences of Inhibition
FLT3 0.35 Reduced proliferation in AML
MERTK 0.46 Impaired survival signaling, increased apoptosis
AXL 1.65 Reduced migration, invasion
TRKA 1.67 Altered differentiation, survival
TRKC 4.38 Modified development signaling
TYRO3 5.83 Impaired immune modulation
c-Kit 8.18 Reduced stem cell factor signaling
Experimental Conditions for this compound Treatment

Table 2: Recommended Experimental Conditions for this compound Studies [2] [1] [3]

Application Concentration Range Treatment Duration Key Readouts
MERTK Phosphorylation Inhibition 2-300 nM 1 hour pMERTK, downstream signaling
Apoptosis Induction 10-300 nM 24-48 hours YO-PRO-1/PI staining, caspase activation
Colony Formation Inhibition 5-100 nM 14 days Colony number and size
Platelet Inhibition 0.5-5 μM 15 minutes Aggregation, PAC-1 binding
In Vivo Studies 3 mg/kg (oral) Single to 24 days pMERTK in tissues, tumor burden

Research Applications and Key Findings

Hematological Malignancies

This compound demonstrates broad-spectrum activity in leukemia models, with approximately 30% of primary patient samples (78 of 261) showing sensitivity to this compound treatment [2]. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [2]. The compound effectively inhibits MERTK phosphorylation in bone marrow leukemia cells in vivo and shows significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival [2].

Notably, this compound increases sensitivity to methotrexate in vivo, suggesting that combination of MERTK-targeted therapy with conventional cytotoxic regimens may enhance efficacy or allow for chemotherapy dose reduction [2]. This chemosensitization effect has important clinical implications for overcoming treatment resistance in refractory leukemias.

Thrombosis and Platelet Function

Beyond oncology applications, this compound exhibits significant antithrombotic activity by inhibiting MERTK in platelets. Treatment with this compound decreases platelet activation and protects animals from pulmonary embolism and arterial thrombosis without increasing bleeding times [5] [3]. This favorable safety profile distinguishes it from current antiplatelet therapies that typically cause increased bleeding risk.

The antiplatelet effect of this compound is enhanced in combination with ADP/P2Y1&12 pathway antagonists, with greater-than-additive effects observed when these agents with different mechanisms are co-administered [5] [3]. This suggests that TAM kinase inhibition represents a promising approach for novel antiplatelet therapy, particularly in combination regimens.

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Cell Line Validation: Confirm MERTK expression in target cells by immunoblot before this compound studies, as sensitivity correlates with MERTK expression [2].
  • Pervanadate Treatment: Include pervanadate treatment (120 μM, 3 minutes) before lysis when assessing MERTK phosphorylation to stabilize phosphotyrosine signals [2] [3].
  • Dose-Response Design: Implement broad concentration ranges (0.1-1000 nM) in initial experiments to establish effective dosing for specific cell systems [2].
  • Combination Studies: When testing this compound with chemotherapeutic agents, administer this compound first to inhibit survival signaling before adding cytotoxic drugs [2].
Common Technical Challenges
  • Variable Sensitivity: Primary samples may exhibit variable sensitivity to this compound; include multiple replicates and positive control cell lines (e.g., 697 B-ALL) [2].
  • Phosphoprotein Detection: MERTK phosphorylation may be low in some systems; optimize immunoprecipitation conditions and use fresh phosphatase inhibitors [3].
  • Solubility Limitations: this compound has high solubility in DMSO (100 mg/mL) but is insoluble in water; maintain final DMSO concentrations below 0.1% in cell culture [1].
  • In Vivo Formulation: For animal studies, use validated formulations such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O for optimal delivery [1].

Conclusion

This compound represents a valuable research tool for investigating MERTK and FLT3 signaling in physiological and pathological processes. The immunoblot protocols outlined herein provide robust methods for evaluating target engagement and downstream pathway modulation. The comprehensive activity profile of this compound across leukemia models and platelet function assays supports its utility as a chemical probe for TAM receptor biology and a promising lead compound for therapeutic development. Researchers should leverage these application notes to implement rigorous, reproducible studies of this compound mechanism of action across relevant experimental systems.

References

Comprehensive Application Notes and Protocols for UNC2025 in Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025 and MERTK-Targeted Leukemia Therapy

MERTK Receptor Tyrosine Kinase as a Therapeutic Target in Acute Leukemias

The MER Tyrosine Kinase (MERTK) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases that has emerged as a promising therapeutic target in hematological malignancies. MERTK is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML), while demonstrating limited expression in normal tissues. This expression pattern creates a favorable therapeutic window for targeted intervention. In leukemia cells, MERTK activation promotes tumor cell survival and proliferation through regulation of downstream signaling pathways including JAK/STAT, MEK/ERK, p38, PKC, and AKT. MERTK expression has been associated with poor prognosis in AML patients, and its ligand Gas6 has similarly been correlated with unfavorable outcomes.

This compound is a potent, orally bioavailable small molecule inhibitor targeting MERTK with additional activity against FLT3, another important kinase in AML pathogenesis. This compound was developed through sequential modification of earlier compounds to optimize drug metabolism and pharmacokinetic (DMPK) properties while maintaining potent kinase inhibition. The compound demonstrates favorable pharmacokinetic properties suitable for clinical application, including low clearance, a 3.8-hour half-life in mice, 100% oral bioavailability, and high solubility in saline. Most importantly, orally-administered this compound effectively inhibits MERTK in bone marrow leukemic blasts for up to 24 hours, making it particularly suitable for targeting leukemia cells in their protective microenvironment. [1] [2]

Mechanism of Action and Pharmacological Properties

Biochemical Characterization and Selectivity Profile

This compound demonstrates potent inhibition of MERTK in both enzymatic and cell-based assays, with reported Kᵢ and IC₅₀ values of 0.16 nM and 2.7 nM, respectively. The compound exhibits similar potency against FLT3 (IC₅₀ 0.69 nM), which may provide additional therapeutic benefits in AML, where FLT3 mutations occur in approximately 30% of cases. This compound shows pharmacologically useful selectivity versus other kinases, with only 66 of 305 kinases inhibited by >50% at concentrations >100× the MERTK IC₅₀. It demonstrates >45-fold selectivity for MERTK relative to AXL, the next most potently inhibited kinase (Kᵢ = 13.3 nM and IC₅₀ = 122 nM). This selectivity profile potentially minimizes off-target effects while maintaining activity against two clinically relevant targets in leukemia. [1] [2]

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Kᵢ (nM) IC₅₀ (nM) Cellular Assay Context
MERTK 0.16 2.7 Leukemia cell lines
FLT3 N/A 0.69 Enzymatic assay
AXL 13.3 122 Selectivity panel
Tyro3 N/A 37 Selectivity panel
Pharmacokinetic Properties

The development of this compound addressed critical DMPK limitations of earlier compounds in its class. Through structural modification from a pyrazolopyrimidine to a pyrrolopyrimidine scaffold, researchers achieved significant improvements in solubility and oral bioavailability. In murine models, this compound demonstrates low clearance (70 mL/min/kg), moderate volume of distribution (0.78 L/kg), and complete oral bioavailability. The compound's 3.8-hour half-life supports twice-daily dosing regimens in preclinical models to maintain continuous target coverage. [2] [3]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Administration Formulation
Half-life (T₁/₂) 3.8 hours Oral Saline
Oral Bioavailability 100% Oral (3 mg/kg) Saline
Clearance 70 mL/min/kg IV (3 mg/kg) 5% NMP, 5% solutol HS in saline
Volume of Distribution 0.78 L/kg IV (3 mg/kg) 5% NMP, 5% solutol HS in saline
Cmax 0.16 μM Oral (3 mg/kg) Saline

In Vitro Experimental Protocols

Cell Culture and Reagent Preparation

Cell Lines and Culture Conditions: MERTK-expressing B-cell acute lymphoid leukemia (B-ALL), T-cell acute lymphoid leukemia (T-ALL), and acute myeloid leukemia (AML) cell lines should be maintained in their recommended media. 697 B-ALL cells and Kasumi-1 AML cells have been extensively validated as model systems for evaluating this compound activity. Cells should be cultured at approximately 3×10⁵/mL density for most experiments and maintained in a humidified incubator at 37°C with 5% CO₂. [1]

This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C protected from light. For working concentrations, prepare fresh dilutions in complete cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments. [1]

Assessment of Cell Viability and Apoptosis

Protocol for Apoptosis Analysis by Flow Cytometry:

  • Cell Treatment: Plate cells at 3×10⁵/mL in appropriate culture vessels. Treat with this compound across a concentration range (typically 1-1000 nM) or vehicle control for 6, 24, and/or 48 hours.
  • Staining Procedure: Harvest cells and stain with YO-PRO-1 iodide (YoPro) and propidium iodide (PI) according to manufacturer's instructions. YoPro selectively stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.
  • Flow Cytometry Analysis: Analyze samples using a flow cytometer with appropriate laser excitation and emission filters (YoPro: 509/527 nm; PI: 536/617 nm). Collect a minimum of 10,000 events per sample.
  • Data Interpretation: Identify viable cells (YoPro-, PI-), early apoptotic cells (YoPro+, PI-), and late apoptotic/dead cells (YoPro+, PI+). Calculate the percentage of total apoptotic cells as the sum of early and late apoptotic populations. [1]

MTT Viability Assay Protocol:

  • Cell Treatment: Plate cells in 96-well plates at optimal density (typically 5,000-20,000 cells/well depending on growth rate). Treat with this compound or vehicle for 48-72 hours.
  • MTT Incubation: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove medium and dissolve formed formazan crystals in DMSO or acidified isopropanol.
  • Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm. Calculate relative viability compared to vehicle-treated controls. [1]
Signaling Pathway Analysis

Immunoblot Analysis of MERTK Signaling:

  • Cell Treatment and Lysis: Culture leukemia cells (3×10⁶/mL) with this compound or DMSO equivalent to 300 nM this compound for one hour. Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Separation: Determine protein concentration using BCA assay. Separate 20-40 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-MERTK, total MERTK, phospho-STAT6, total STAT6, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2. Include loading controls such as β-actin or GAPDH.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. [1]

For direct assessment of MERTK phosphorylation, immunoprecipitation may be performed prior to immunoblotting. Treat cells with pervanadate to stabilize phosphorylation, immunoprecipitate MERTK using specific antibodies, then probe with anti-phosphotyrosine antibodies. [1]

Colony Formation Assays

Methylcellulose-Based Colony Formation for ALL Cells:

  • Cell Treatment: Pre-treat ALL cell lines or patient samples with this compound or vehicle for 24 hours.
  • Plating: Wash cells and resuspend in methylcellulose-based semisolid medium containing the same concentration of this compound or vehicle. Plate in 35-mm dishes at appropriate densities (typically 1,000-10,000 cells/dish depending on clonogenicity).
  • Incubation and Enumeration: Culture dishes for 14 days in a humidified incubator at 37°C with 5% CO₂. Count colonies containing ≥50 cells using an inverted microscope. [1]

Agar-Based Colony Formation for AML Cells:

  • Base Layer Preparation: Prepare 0.5% agar in appropriate medium and allow to solidify in 35-mm dishes.
  • Cell Layer: Mix AML cells with 0.35% Noble agar in medium containing this compound or vehicle and overlay onto base layer.
  • Culture and Analysis: After solidification, add a liquid overlay of medium containing corresponding drug concentrations. Incubate for 14 days, then count colonies as described above. [1]

MERTK_signaling Gas6 Gas6 MERTK MERTK Gas6->MERTK Binding/Activation Downstream Downstream MERTK->Downstream Phosphorylation Survival Survival Downstream->Survival Promotes Proliferation Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits This compound This compound This compound->MERTK Inhibits

Figure 1: MERTK Signaling Pathway and this compound Mechanism of Action: Diagram illustrating MERTK receptor activation by Gas6 ligand, downstream signaling pathways promoting leukemic cell survival and proliferation, and inhibitory mechanism of this compound.

In Vivo Experimental Protocols

Leukemia Xenograft Models

Cell Line-Derived Xenograft Model Establishment:

  • Cell Preparation: Use 697 cells (B-ALL) or NOMO-1 cells (AML) expressing firefly luciferase for monitoring by bioluminescence imaging. Harvest exponentially growing cells and resuspend in PBS or serum-free medium at 2×10⁶ cells/200 μL per mouse.
  • Mouse Strains and Injection: Utilize NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or NOD.Cg-PrkdcscidIl2rgtm1WjlTg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) mice, 8-12 weeks old. Inject 2×10⁶ cells per mouse via tail vein injection using a 27-29 gauge needle.
  • Disease Monitoring: For luciferase-expressing cells, monitor engraftment weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin (150 mg/kg). For non-imaging models, monitor peripheral blood for human CD45+ cells by flow cytometry. [1]

Patient-Derived Xenograft (PDX) Models:

  • Sample Processing: Isute mononuclear cells from primary leukemia patient samples (peripheral blood or bone marrow) by Ficoll density gradient centrifugation.
  • Transplantation: Inject 2×10⁶ viable cells per mouse via tail vein injection into preconditioned NSG or NSGS mice.
  • Engraftment Monitoring: Monitor peripheral blood weekly for human CD45+ cells. Once engraftment is detected (typically >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups with statistically equal disease burden. [1]
This compound Dosing and Administration

Formulation and Dosing Protocol:

  • Formulation Preparation: Prepare this compound fresh daily in saline at an appropriate concentration for a dosing volume of 10 mL/kg. For a 30 mg/kg dose in a 25g mouse, prepare at 0.75 mg/mL (0.75 mg/mL × 10 mL/kg = 7.5 mg/kg per administration).
  • Administration: Administer this compound or vehicle control once or twice daily by oral gavage using a flexible feeding needle. The established efficacious dose is 30 mg/kg twice daily based on published studies.
  • Treatment Duration: Continue treatment for up to 4 weeks with daily monitoring of body weight, blood glucose, and general health status. [1] [3]

Combination Therapy with Chemotherapy:

For combination studies with methotrexate:

  • Administer this compound as described above (30 mg/kg twice daily by oral gavage)
  • Administer methotrexate at 5 mL/kg by intraperitoneal injection according to established schedules
  • Include appropriate monotherapy and vehicle control groups [1]
Assessment of Therapeutic Efficacy

Bioluminescence Imaging for Tumor Burden Assessment:

  • Imaging Preparation: Inject mice intraperitoneally with D-luciferin (150 mg/kg in PBS) and anesthetize using isoflurane.
  • Image Acquisition: Place mice in an IVIS imaging system and acquire images 10-15 minutes after luciferin injection using appropriate exposure times (typically 1-60 seconds).
  • Quantification: Analyze images using Living Image software or equivalent. Draw regions of interest around signal areas and quantify as total flux (photons/second). [1]

Flow Cytometric Analysis of Engraftment:

  • Sample Collection: Collect peripheral blood (50-100 μL) from retro-orbital plexus or tail vein into EDTA-coated tubes. At endpoint, collect bone marrow (from femurs and tibias), spleen, and other tissues.
  • Sample Processing: Lyse red blood cells using 50% Dextran sulfate for 15 minutes or commercial RBC lysis buffer. Wash cells and resuspend in FACS buffer (PBS with 1-2% FBS).
  • Staining and Analysis: Stain cells with anti-human CD45 antibody and appropriate isotype controls. Analyze by flow cytometry to determine percentage of human CD45+ cells. [1]

Survival Analysis: Monitor mice daily for signs of advanced disease, including >20% weight loss, tachypnea, hypothermia, hind-limb paralysis, or minimal activity. Euthanize mice when moribund according to institutional guidelines. Record survival times from initiation of treatment to humane endpoint. [1]

workflow cluster_1 Xenograft Establishment cluster_2 Therapeutic Intervention Model Model Grouping Grouping Dosing Dosing Assessment Assessment TumorBurden TumorBurden Assessment->TumorBurden Bioluminescence Flow Cytometry Survival Survival Assessment->Survival Daily Monitoring Analysis Analysis CellPrep Cell Preparation (2×10^6 cells/mouse) Injection Tail Vein Injection CellPrep->Injection Engraftment Engraftment Monitoring Injection->Engraftment Randomization Randomization Engraftment->Randomization Treatment This compound Administration (30 mg/kg BID, oral gavage) Randomization->Treatment Combination Combination Therapy (optional) Treatment->Combination Combination->Assessment TumorBurden->Analysis Survival->Analysis

Figure 2: In Vivo Experimental Workflow for this compound Efficacy Studies: Schematic representation of key steps in establishing leukemia xenograft models, treatment randomization, this compound administration, and assessment of therapeutic efficacy.

Data Analysis and Interpretation

Statistical Analysis

Implement appropriate statistical methods using software such as GraphPad Prism. Report mean values and standard errors. For comparisons between two cohorts, use unpaired t-tests. For multiple group comparisons, employ one-way ANOVA with Bonferroni's multiple comparisons correction. Consider differences statistically significant when p<0.05. [1]

For survival analyses, use Kaplan-Meier methodology with log-rank tests to compare survival distributions between treatment groups. For xenograft studies with repeated measurements of tumor burden, use two-way ANOVA with appropriate post-hoc tests. [1]

Interpretation of Results

In Vitro Sensitivity: Approximately 30% of primary leukemia patient samples (78 of 261 total in original studies) demonstrate sensitivity to this compound. Sensitive samples are most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets. Define sensitivity as IC₅₀ < 100 nM in viability assays. [1]

In Vivo Efficacy: In xenograft models, effective this compound treatment typically results in:

  • Dose-dependent decreases in tumor burden as measured by bioluminescence imaging or human CD45+ percentage
  • Consistent two-fold increases in median survival compared to vehicle controls
  • Disease regression in responsive patient-derived xenograft models [1]

Pharmacodynamic Assessment: Successful target engagement is demonstrated by:

  • Reduced phospho-MERTK in bone marrow leukemic blasts
  • Decreased phosphorylation of downstream signaling components (STAT6, AKT, ERK1/2)
  • Correlation between target inhibition and antitumor effects [1]

Applications and Combination Strategies

This compound as a Single Agent

This compound demonstrates broad-spectrum activity as a single agent in preclinical leukemia models. The compound potently inhibits pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples. The dual inhibition of MERTK and FLT3 may be particularly advantageous in AML, where both targets are clinically relevant. [1] [2]

Combination with Conventional Chemotherapy

This compound significantly increases sensitivity to methotrexate in vivo, suggesting that addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction. This combination approach may help overcome chemoresistance mediated by MERTK signaling activation. [1]

The potential for chemotherapy dose reduction while maintaining efficacy is particularly relevant for reducing treatment-related toxicities, which remain a significant challenge in leukemia therapy, especially in elderly patients who often cannot tolerate intensive cytotoxic regimens. [1] [4]

Potential Applications Beyond Leukemia

While developed primarily for leukemia applications, this compound has shown promise in other malignancies. Recent studies have demonstrated efficacy in sporadic and NF2-related meningioma and schwannoma models, where MERTK is overexpressed and contributes to tumor proliferation and survival. In these models, this compound effectively decreased tumor cell viability and depleted tumor-associated macrophages, suggesting both direct antitumor and immunomodulatory mechanisms. [5]

Conclusion

This compound represents a promising therapeutic candidate for MERTK-expressing leukemias with favorable pharmacological properties and compelling preclinical efficacy data. The protocols outlined in this document provide comprehensive guidance for evaluating this compound in both in vitro and in vivo models of leukemia. The broad-spectrum activity mediated by this compound in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, supports continued development of MERTK inhibitors for treatment of leukemia. Researchers implementing these protocols should adhere to all institutional guidelines for laboratory safety and animal welfare, and ensure proper validation of critical reagents, particularly when working with primary patient samples. [1] [2]

References

Comprehensive Application Notes and Protocols for UNC2025 in Combination Therapy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2025

This compound is an orally bioavailable, potent small-molecule inhibitor that selectively targets the Mer tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (Flt3) receptor tyrosine kinases. MERTK is ectopically expressed in approximately 30-50% of acute lymphoblastic leukemias (ALL) and 80-90% of acute myeloid leukemias (AML), making it a compelling therapeutic target for these malignancies [1] [2] [3]. The development of this compound addresses the critical need for targeted therapies in acute leukemias, particularly for patients with relapsed/refractory disease or those who cannot tolerate intensive cytotoxic regimens due to significant toxicities [2]. The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and sufficient solubility in saline, facilitating its use in preclinical models and supporting its clinical development [2].

Beyond its application in hematological malignancies, this compound has demonstrated significant antithrombotic activity by inhibiting MERTK signaling in platelets, potentially offering a novel approach to thrombosis prevention with reduced bleeding risk compared to current therapies [4] [5]. This diverse therapeutic potential, combined with its well-characterized mechanism of action, positions this compound as a promising candidate for combination regimens with established chemotherapeutic agents. The following application notes provide detailed protocols and data to support researchers in implementing this compound studies, particularly in combination with cytotoxic chemotherapy.

Mechanism of Action and Signaling Pathways

Molecular Targets and Inhibition Profile

This compound functions as a potent and selective inhibitor of MERTK and Flt3 tyrosine kinases. In enzymatic assays, this compound demonstrates exceptional potency with Ki values of 0.16 nM for MERTK and 0.59 nM for Flt3 [3]. In cell-based systems, it maintains strong inhibitory activity with IC50 values of 2.7 nM for MERTK and 14 nM for Flt3 [3]. This inhibitory activity is highly selective, as this compound shows limited off-target effects against a panel of 300 other kinases, with only 66 kinases inhibited by more than 50% at concentrations exceeding 100 times the MERTK IC50 [2]. The compound exhibits >45-fold selectivity for MERTK compared to Axl, the next most potently inhibited kinase [2].

Signaling Pathway Dysregulation in Cancer

MERTK signaling plays a critical role in promoting tumor cell survival and proliferation through regulation of multiple downstream pathways. In leukemia cells, MERTK activation controls components of the JAK/STAT, MEK/ERK, p38, PKC, and AKT signaling cascades [2]. Inhibition of MERTK by this compound results in potent and dose-dependent decreases in phosphorylation of key signaling proteins including STAT6, AKT, and ERK1/2 [2], which collectively contribute to its antileukemic effects. The diagram below illustrates the core signaling pathway affected by this compound and its functional consequences in leukemia cells:

unc2025_mechanism MERTK MERTK DownstreamSignaling Downstream Signaling (JAK/STAT, MEK/ERK, AKT) MERTK->DownstreamSignaling Activates GAS6 GAS6 GAS6->MERTK Binding Survival Cell Survival & Proliferation DownstreamSignaling->Survival Apoptosis Apoptosis Inhibition DownstreamSignaling->Apoptosis ChemoResistance Chemotherapy Resistance DownstreamSignaling->ChemoResistance This compound This compound InhibitedMERTK MERTK Inhibition This compound->InhibitedMERTK Inhibits InhibitedSignaling Inhibited Signaling InhibitedMERTK->InhibitedSignaling ReducedSurvival Reduced Survival & Proliferation InhibitedSignaling->ReducedSurvival InducedApoptosis Induced Apoptosis InhibitedSignaling->InducedApoptosis ChemoSensitization Chemotherapy Sensitization InhibitedSignaling->ChemoSensitization

Diagram 1: this compound Mechanism of Action in Leukemia Cells. This compound inhibits MERTK activation by its ligand GAS6, blocking pro-survival signaling pathways and promoting apoptosis while sensitizing cells to chemotherapy.

The dual inhibition of both MERTK and Flt3 is particularly relevant in AML, where Flt3 internal tandem duplication (ITD) mutations occur in approximately 20-30% of adult and 15% of pediatric AML cases and are associated with poor prognosis [3]. This compound's ability to simultaneously target both MERTK and Flt3 signaling pathways provides a compelling therapeutic rationale for its development in leukemia, particularly in combination with conventional chemotherapy agents.

Therapeutic Efficacy in Preclinical Models

Antileukemic Effects of this compound Monotherapy

This compound demonstrates robust antileukemic activity across multiple preclinical models. In vitro studies using MERTK-expressing acute leukemia cell lines reveal that this compound treatment potently inhibits MERTK phosphorylation and downstream pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in a dose-dependent manner [1] [2]. Approximately 30% of primary leukemia patient samples (78 of 261 total) showed sensitivity to this compound, with sensitive samples most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [1] [2]. Functional assays demonstrated that this compound treatment induces apoptosis in 40-90% of cells and reduces colony-forming potential by 80-100% in leukemia cell line cultures [3].

In vivo efficacy studies using xenograft models have consistently demonstrated the therapeutic potential of this compound. In an orthotopic B-ALL xenograft model, this compound treatment resulted in a dose-dependent reduction in tumor burden and increased median survival from 27 days to 70 days in a minimal residual disease model (p < 0.0001) and from 27.5 to 45 days in an existent disease model (p < 0.0001) [3]. Notably, in a patient-derived AML xenograft model, this compound treatment induced disease regression [1], highlighting its potent antileukemic activity. Even more impressive results were observed in a FLT3-ITD mutant, MERTK-expressing AML PDX model, where this compound treatment resulted in stable disease regression and prolonged median survival from 16 days post-treatment to >107 days (p = 0.0114) [3].

Enhanced Efficacy in Combination with Chemotherapy

The combination of this compound with conventional chemotherapeutic agents demonstrates synergistic or additive effects, supporting its development as a combination therapy. In a B-ALL xenograft model, this compound combined with methotrexate resulted in reduced tumor burden and increased tumor-free survival relative to mice treated with either agent alone [3]. This combination approach suggests that the addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction, potentially mitigating treatment-related toxicities [1] [2].

Table 1: Summary of this compound Efficacy in Preclinical Leukemia Models

Model Type Treatment Key Efficacy Parameters Results Reference
B-ALL xenograft (minimal residual disease) This compound monotherapy Median survival Increased from 27 to 70 days (p<0.0001) [3]
B-ALL xenograft (existent disease) This compound monotherapy Median survival Increased from 27.5 to 45 days (p<0.0001) [3]
AML PDX (MERTK+) This compound monotherapy Peripheral blasts Decreased from 35.6% to 9.3% (p=0.0225) [3]
FLT3-ITD mutant AML PDX This compound monotherapy Median survival Increased from 16 to >107 days (p=0.0114) [3]
B-ALL xenograft This compound + Methotrexate Tumor-free survival Enhanced vs. either agent alone [3]

Table 2: In Vitro Sensitivity of Primary Leukemia Samples to this compound

Leukemia Subtype Samples Sensitive to this compound Prevalence of MERTK Expression Key Observations Reference
AML ~30% of tested samples 80-90% Most prevalent in M0 subtype [1] [2] [3]
T-ALL ~30% of tested samples 50% Enhanced apoptosis induction [2] [3]
B-ALL Subset of samples 30% Combination with methotrexate effective [1] [3]
Total Patient Samples 78/261 (≈30%) Variable by subtype Broad activity across subtypes [1] [2]

Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Culture and Treatment Conditions
  • Cell Lines and Patient Samples: Utilize MERTK-expressing leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) or primary patient-derived leukemia cells. Confirmation of MERTK expression via immunoblotting is recommended prior to experimentation [2]. Culture cells in appropriate media at 3×10⁵/mL density for apoptosis and proliferation assays [2].
  • Compound Preparation: Prepare this compound stock solution in DMSO with serial dilutions to achieve final treatment concentrations ranging from 1-300 nM. For combination studies, prepare chemotherapeutic agents (e.g., methotrexate) in appropriate vehicles based on their solubility properties [2].
  • Combination Treatment: Apply this compound and chemotherapy agents simultaneously or in sequence based on experimental objectives. Include vehicle controls and single-agent treatment groups for comparison.
4.1.2 Assessment of Apoptosis and Viability
  • Apoptosis Detection: After 6, 24, and/or 48 hours of treatment, harvest cells and stain with YO-PRO-1 iodide and propidium iodide (PI). Analyze by flow cytometry to distinguish viable (YoPro-/PI-), early apoptotic (YoPro+/PI-), and late apoptotic/dead (YoPro+/PI+) populations [2].
  • Viability and Proliferation Assays: Determine viable cell numbers using MTT reduction assays or similar metabolic activity indicators after 48-72 hours of treatment [2].
  • Colony Formation Assays: Following treatment, plate ALL cell lines and patient samples in methylcellulose or AML cell lines in 0.35% Noble agar with maintenance of treatment concentrations. Count colonies after 14 days to assess long-term proliferative potential [2].
In Vivo Xenograft Models
4.2.1 Animal Model Establishment
  • Mouse Strain Selection: Use NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or NOD.Cg-PrkdcscidIl2rgtm1WjlTg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) mice at 6-8 weeks of age [2].
  • Leukemia Cell Engraftment: Inject 2×10⁶ leukemia cells (cell lines or patient-derived) via tail vein injection for systemic disease models [2]. For orthotopic models, consider intrafemoral injection.
  • Disease Monitoring: For luciferase-expressing cells, monitor disease burden weekly using bioluminescence imaging [2]. For non-labeled cells, track peripheral blood involvement via flow cytometry for human CD45+ cells [2].
4.2.2 Treatment Protocol
  • This compound Administration: Administer this compound orally at 30 mg/kg twice daily due to its short half-life (3.8 hours in mice) [6]. Prepare fresh drug suspension in saline daily. Continue treatment for up to 4 weeks based on experimental endpoints [6].
  • Combination Chemotherapy: For methotrexate combination studies, administer methotrexate intraperitoneally at appropriate doses (e.g., 5ml/kg injection volume) based on established protocols for the specific xenograft model [2].
  • Endpoint Monitoring: Euthanize mice when exhibiting advanced leukemia signs (>20% weight loss, tachypnea, hypothermia, hind-limb paralysis, minimal activity). Collect peripheral blood, spleen, and bone marrow for analysis of human CD45+ cell infiltration [2].

The following diagram illustrates the complete workflow for in vivo evaluation of this compound in combination therapy:

in_vivo_workflow ModelEstablishment Model Establishment • NSG/NSGS mice • Tail vein injection • 2x10^6 leukemia cells DiseaseMonitoring Disease Monitoring • Bioluminescence imaging • Peripheral blood flow cytometry • Human CD45+ detection ModelEstablishment->DiseaseMonitoring 2-4 weeks Randomization Treatment Randomization • Equal disease burden groups • 5-10 mice/group DiseaseMonitoring->Randomization confirmed engraftment UNC2025Dosing This compound Treatment • 30 mg/kg, PO, BID • Saline vehicle • 4-week duration Randomization->UNC2025Dosing ChemoDosing Chemotherapy • Methotrexate IP • Vehicle control • Combination groups Randomization->ChemoDosing Assessment Endpoint Assessment • Survival analysis • Tumor burden quantification • Tissue collection UNC2025Dosing->Assessment daily treatment ChemoDosing->Assessment scheduled dosing Analysis Data Analysis • Statistical comparisons • Tumor-free survival • Pharmacodynamic markers Assessment->Analysis

Diagram 2: In Vivo Evaluation Workflow for this compound Combination Therapy. The schematic outlines the key steps in establishing leukemia xenograft models, implementing treatment regimens, and assessing therapeutic outcomes.

Pharmacodynamic Assessments
  • MERTK Phosphorylation Analysis: Isolate bone marrow leukemic blasts from treated mice. Prepare cell lysates and perform immunoblot analysis with phospho-specific MERTK antibodies to confirm target inhibition [2]. For enhanced detection of phosphorylated MERTK, immunoprecipitate MERTK from cell lysates following pervanadate treatment [2].
  • Downstream Signaling Analysis: Evaluate phosphorylation status of MERTK-dependent signaling components (STAT6, AKT, ERK1/2) via immunoblotting to confirm pathway modulation [2].
  • Hematological Toxicity Assessment: Collect peripheral blood into EDTA-coated tubes and perform complete blood counts with differential analysis to monitor potential hematological toxicities [2].

Applications Beyond Leukemia: Antithrombotic Effects

This compound demonstrates significant antithrombotic activity through its inhibition of MERTK signaling in platelets, presenting potential applications beyond oncology. In preclinical thrombosis models, this compound treatment inhibited MERTK phosphorylation and downstream activation of AKT and SRC, decreasing platelet activation and protecting animals from pulmonary embolism and arterial thrombosis without increasing bleeding times [4] [5]. This favorable safety profile distinguishes this compound from many current antithrombotic agents, which typically carry significant bleeding risks.

Notably, the antiplatelet effect of this compound demonstrates synergy with ADP-P2Y1&12 pathway antagonists such as clopidogrel [4] [5]. Combination studies revealed a greater than additive effect when these two agents with different mechanisms of inhibition were coadministered, suggesting that TAM kinase inhibition represents a promising approach for combination antithrombotic therapy with potentially reduced hemorrhagic complications [4] [5]. This application highlights the diverse therapeutic potential of this compound and supports continued development of TAM kinase inhibitors for clinical applications in both hematologic malignancies and cardiovascular diseases.

Formulation and Administration

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that support its development as an oral therapeutic agent. The compound demonstrates 100% oral bioavailability in mice, with a plasma half-life of approximately 3.8 hours [2]. This relatively short half-life necessitates twice-daily dosing in preclinical models to maintain continuous target coverage [6]. This compound shows low clearance and high solubility in saline, facilitating formulation for in vivo studies [2]. Most importantly, orally administered this compound effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, demonstrating adequate tissue penetration to the relevant biological compartment for leukemia therapy [2].

Dosing and Formulation Guidelines
  • In Vivo Formulation: Prepare this compound fresh daily in sterile saline for oral gavage administration [2]. The compound maintains high solubility in saline, allowing for straightforward preparation without complex formulation vehicles.
  • Dosing Regimen: For continuous target inhibition, administer this compound at 30 mg/kg twice daily (approximately every 12 hours) by oral gavage [6]. This dosing schedule has demonstrated efficacy in multiple xenograft models while maintaining acceptable toxicity profiles.
  • Treatment Duration: In leukemia xenograft models, continue treatment for up to 4 weeks, with daily monitoring of overall health parameters including body weight, activity, and signs of distress [2] [6].

Conclusions and Future Directions

This compound represents a promising targeted therapeutic approach for hematologic malignancies, particularly in combination with conventional chemotherapy. Its potent inhibition of MERTK and Flt3, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models support continued development toward clinical application. The broad-spectrum activity mediated by this compound in diverse leukemia patient samples and xenograft models, both as monotherapy and in combination with cytotoxic chemotherapy, provides a strong rationale for clinical translation [1] [2] [3].

Future research directions should focus on optimizing combination regimens with established chemotherapeutic agents, identifying predictive biomarkers for patient selection, and exploring potential applications in solid tumors. Additionally, the novel antithrombotic properties of this compound warrant investigation as a potential dual-purpose agent in cancer patients at high risk for thrombosis. The comprehensive protocols and data summarized in these application notes provide researchers with the necessary tools to advance these investigations and further elucidate the full therapeutic potential of this compound in combination therapy approaches.

References

Application Notes: UNC2025 in Preclinical Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

1. Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties UNC2025 hydrochloride exhibits favorable PK properties that support once-daily oral dosing in mouse models [1] [2]. It shows 100% oral bioavailability, low clearance, and a half-life of approximately 3.8 hours [1] [2]. Orally administered this compound effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, demonstrating target engagement at the disease site [2].

2. Efficacy in Leukemia Xenograft Models In vivo studies used immunodeficient mice (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ, or NSG) injected with human leukemia cell lines or patient-derived samples [2]. Oral administration of this compound mediates a statistically significant, dose-dependent reduction in tumor burden and increases in median survival [1] [2].

3. Combination Therapy Potential this compound increases sensitivity to conventional chemotherapy. In vivo, combination with methotrexate enhanced anti-leukemic effects, suggesting potential for combination regimens to improve efficacy or allow chemotherapy dose reduction [2].

Experimental Protocols

1. Animal Model and Housing

  • Strain: NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) or similar immunocompromised mice [2].
  • Housing: Standard conditions with food and water ad libitum.

2. Disease Engraftment

  • Cells: Use MERTK-expressing human leukemia cell lines (e.g., 697 B-ALL) or primary patient-derived mononuclear cells [2].
  • Inoculation: Inject 2x10^6 cells per mouse via tail vein [2].
  • Monitoring: For luciferase-expressing cells, monitor engraftment via bioluminescence imaging [2].

3. Dosing Formulation and Regimen

  • Compound: this compound hydrochloride [1].
  • Formulation: Prepare in a suitable vehicle, such as saline, for oral gavage [2].
  • Dosage: 75 mg/kg once daily showed significant efficacy [1] [2].
  • Route: Oral gavage [2].
  • Dosing Volume: Typically 10 mL per kg of mouse body weight [2].
  • Treatment Duration: Varies by study design, continuing for several weeks (e.g., 34 to 70 days) [1].

4. Efficacy and Toxicity Assessment

  • Tumor Burden: Monitored via bioluminescence imaging or flow cytometry of blood, bone marrow, and spleen for human CD45+ cells [2].
  • Survival: Track median survival; mice euthanized upon signs of advanced disease [2].
  • Toxicity: Monitor body weight and general health. In a 24-day study, this compound did not significantly affect peripheral blood counts in non-tumor bearing C57Bl/6 mice [2].

Data Summary Tables

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice (3 mg/kg dose) [1]

Parameter Intravenous (iv) Oral (po)
Half-life (T₁/₂) 3.8 h -
Clearance (CL) 9.2 mL/min/kg -
Oral Bioavailability (%F) - 100%
Time to Cₘₐₓ (Tₘₐₓ) - 0.50 h
Max Concentration (Cₘₐₓ) - 1.6 μM
Area Under Curve (AUCₗₐₛₜ) - 9.2 h·μM

Table 2: In Vivo Efficacy of Oral this compound in a 697 B-ALL Xenograft Model [1] [2]

Dose (mg/kg) Effect on Tumor Burden Median Survival (Days)
Vehicle Baseline 26
50 Significant, dose-dependent reduction 34
75 Significant, dose-dependent reduction 70

Signaling Pathway and Experimental Workflow

This compound acts as an ATP-competitive inhibitor, potently targeting MERTK and FLT3 kinases. This inhibition blocks downstream pro-survival signaling pathways, inducing apoptosis and reducing proliferation in leukemia cells [2] [3].

G This compound This compound (Oral) MERTK MERTK/FLT3 Receptor This compound->MERTK Inhibits Downstream Downstream Signaling (STAT6, AKT, ERK1/2) This compound->Downstream Blocks MERTK->Downstream Activates Apoptosis Apoptosis Induction Downstream->Apoptosis Promotes Proliferation Reduced Proliferation Downstream->Proliferation Promotes TumorReduction Reduced Tumor Burden Improved Survival Apoptosis->TumorReduction Proliferation->TumorReduction

Diagram 1: Mechanism of Action of this compound in Leukemia Cells. Oral this compound inhibits MERTK and FLT3 receptor tyrosine kinases, leading to blockade of downstream survival signals (STAT6, AKT, ERK1/2), thereby inducing apoptosis and reducing cellular proliferation, ultimately resulting in decreased tumor burden. [2] [3]

G Start Leukemia Model Establishment Group Randomized Grouping Start->Group Dosing Daily Oral Gavage (this compound or Vehicle) Group->Dosing Monitor Disease Monitoring Dosing->Monitor Daily Monitor->Dosing Continue Dosing Analysis Endpoint Analysis Monitor->Analysis Meets Criteria

Diagram 2: In Vivo Efficacy Study Workflow for this compound. The schematic outlines the key steps for evaluating this compound efficacy in a leukemia xenograft model, from animal randomization and daily treatment to disease monitoring and final analysis. [2]

Critical Considerations for Protocol Design

  • Vehicle and Formulation: Ensure solubility and stability of this compound hydrochloride in the chosen vehicle to maintain consistent dosing [1] [2].
  • Baseline Randomization: Distribute mice into treatment groups with statistically equal disease burden before dosing begins for unbiased results [2].
  • PD Studies: To confirm target engagement, analyze phospho-MERTK levels in bone marrow or tumor samples via immunoblotting after treatment [2].

Future Research Directions

Current evidence supports this compound's potential as an antileukemic agent [2]. Future work should focus on:

  • Biomarker Identification: Discovering reliable markers predicting sensitivity in patient samples.
  • Novel Combinations: Testing with other targeted therapies or chemotherapeutic drugs.
  • Toxicology Profiling: Conducting formal IND-enabling toxicology studies in relevant species.

References

Frequently Asked Questions

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common questions researchers have about UNC2025:

  • What are the most critical factors for successfully dissolving this compound? The most important factor is using fresh, dry DMSO. DMSO is hygroscopic (absorbs water from the air), and moisture significantly reduces its solubility power [1] [2]. Always use a newly opened bottle of DMSO for preparing stock solutions and keep it tightly sealed.

  • My this compound solution has precipitated. What should I do? Precipitation often occurs when a stock solution in DMSO is diluted into an aqueous buffer. You can try to re-dissolve the compound by gentle warming and sonication. Warm the tube at 37°C for 10-15 minutes and then pulse-sonicate in a water bath. Avoid vigorous vortexing, which can introduce bubbles [3].

  • Why should I consider the hydrochloride (HCl) salt of this compound? The HCl salt form of this compound offers significantly higher solubility in water, which can be a major advantage for certain in vivo formulations. Where the free base is insoluble in water, the HCl salt can achieve concentrations of 100 mg/mL [4] [5]. This can simplify the preparation of dosing solutions for animal studies without requiring complex solvent mixtures.

  • Does this compound inhibit any other important kinases? Yes. While this compound is a potent dual inhibitor of MER and FLT3, kinome profiling shows it also inhibits AXL, TRKA, and TRKC at low nanomolar concentrations [1] [2]. Researchers should account for this activity profile when interpreting experimental results, especially in systems where these kinases are expressed.

Solubility Data & Formulation Guide

The table below summarizes the solubility characteristics of this compound (free base and HCl salt) in common solvents and recommended formulations for in vivo studies.

Property / Formulation This compound (Free Base) This compound Hydrochloride (HCl Salt)
Molecular Weight 476.66 g/mol [1] [2] 513.12 g/mol [4] [5]
Solubility in DMSO 100 mg/mL (209.79 mM) [1] [2] 25 mg/mL (48.72 mM) [4]
Solubility in Water Insoluble [1] [3] 55 - 100 mg/mL [4] [5]
Recommended In Vivo Formulation (Solution) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4]
Final Concentration (Solution) 5 mg/mL (10.49 mM) [1] 1.25 mg/mL (2.44 mM) [4]
Alternative In Vivo Formulation (Suspension) 0.5% Carboxymethylcellulose sodium (CMC-Na) [1] [4] 0.5% Carboxymethylcellulose sodium (CMC-Na) [4]

Key Experimental Protocols

Here are detailed methodologies for critical experiments using this compound, as cited in the literature.

1. Inhibition of Kinase Phosphorylation in Cells (Immunoblot) This protocol is used to demonstrate target engagement and inhibition of downstream signaling [1] [6].

  • Cell Lines: 697 B-ALL cells, Kasumi-1 AML cells, Molm-14 AML cells [1] [6].
  • Compound Preparation: Prepare a 10 mM stock solution in DMSO. Dilute to working concentrations in cell culture medium. The final DMSO concentration should be equal in all treatments (e.g., ≤0.3%).
  • Treatment: Culture cells at a density of 3x10⁶ cells/mL. Treat with this compound over a concentration range (e.g., 0-300 nM) for 1 hour [1] [6].
  • Stimulation (Optional): To stabilize phosphorylated proteins, some protocols add pervanadate to cultures for the last 3 minutes of the incubation [1].
  • Analysis: Lyse cells and perform immunoblotting. Detect phosphorylated MER, FLT3, and downstream targets like p-STAT6, p-AKT, and p-ERK1/2 [6].

2. Cell Viability and Apoptosis Assay This protocol assesses the functional anti-leukemic effects of this compound [6].

  • Cell Lines: MERTK-expressing ALL and AML cell lines (e.g., 697, Molm-14) or primary patient samples [6] [2].
  • Compound Preparation: Prepare as above. Common testing concentrations range from nanomolar to low micromolar.
  • Treatment: Plate cells at 3x10⁵ cells/mL and culture with this compound or vehicle control for 48 hours [6].
  • Staining and Analysis:
    • Apoptosis: Stain cells with YO-PRO-1 iodide and propidium iodide (PI). Analyze by flow cytometry to identify early apoptotic (YO-PRO-1+, PI-) and late apoptotic/dead (YO-PRO-1+, PI+) cells [6].
    • Viability: As an alternative, viable cell number can be determined using MTT reduction assays after 72 hours of treatment [2].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and a typical experimental workflow for assessing its effects.

G This compound This compound MER MER This compound->MER Inhibits FLT3 FLT3 This compound->FLT3 Inhibits Axl Axl This compound->Axl Inhibits Downstream Downstream Signaling (STAT6, AKT, ERK1/2) MER->Downstream FLT3->Downstream Axl->Downstream CellularEffects Cellular Effects (Apoptosis, Reduced Proliferation) Downstream->CellularEffects

This compound inhibits key receptor tyrosine kinases, blocking downstream survival signals and inducing anti-cancer effects.

G Start Prepare this compound Stock Step1 Treat Cells (1 hour for WB) (48-72h for Viability) Start->Step1 Step2 Analyze Pathway Inhibition (Western Blot for p-MER/p-FLT3) Step1->Step2 Step3 Analyze Functional Effects (Apoptosis/Viability Assays) Step1->Step3 Step4 Advanced Models (Colony Formation, In Vivo) Step2->Step4 If target engagement is confirmed Step3->Step4 If efficacy is shown in vitro

A logical workflow for progressing from initial in vitro experiments to more complex models.

References

Basic Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of the MER and FLT3 receptor tyrosine kinases, useful for cancer research [1] [2] [3].

Property Description
CAS Number 1429881-91-3 [4] [2] [3]
Molecular Formula C₂₈H₄₀N₆O [4] [2] [3]
Molecular Weight 476.66 g/mol [4] [2] [3]
Physical Form Solid, white to yellow powder [4] [3]
Targets (IC₅₀) Mer (0.35-0.74 nM), FLT3 (0.35-0.8 nM) [4] [1]

Storage & Stability Guidelines

Proper storage is critical for maintaining the stability and activity of this compound. The following recommendations are consolidated from multiple supplier datasheets.

Form Temperature Stability Key Considerations
Powder -20°C 3 years [4] [2] Protect from moisture, desiccate [4].
Powder 4°C 2 years [2] ---
Solution (DMSO) -80°C 6 months [2] Aliquot to avoid freeze-thaw cycles [2].
Solution (DMSO) -20°C 1 month [2] Aliquot to avoid freeze-thaw cycles [2].

Solubility & Formulation

This compound has good solubility in DMSO and can be formulated for both in vitro and in vivo studies.

Solvent Solubility Preparation Notes
DMSO 90-150 mg/mL (189-315 mM) [4] [2] Sonication and warming may be recommended [4] [3].
Ethanol 8-60 mg/mL (16.8-126 mM) [4] [1] ---
Water Insoluble [4] [1] Must be used with a carrier for in vivo studies.

For in vivo administration, the following validated formulation can be used to prepare a clear solution at 5 mg/mL [1]:

  • 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline [1]
  • Add solvents sequentially, ensuring the solution is clear before adding the next component [1]. The prepared working solution should be used immediately for optimal results [1].

Experimental Protocols & Troubleshooting

Frequently Asked Questions

Q1: How should I prepare and store my stock solutions to ensure maximum stability?

  • Preparation: Dissolve the powder in fresh, high-quality, anhydrous DMSO. Sonication and warming to 37°C can aid in dissolving the compound completely [4] [3].
  • Storage: Immediately aliquot the stock solution into single-use vials after preparation. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound and reduce its potency [2].

Q2: The powder I received is clumpy. Has it degraded? Clumping can be a sign of moisture absorption. The chemical structure of this compound is stable when stored properly. Check the storage conditions of the unopened vial:

  • It should have been stored at -20°C or +4°C, as per the supplier's specifications [4] [2].
  • If stored correctly, the compound is likely still active. Bring the vial to room temperature before opening to prevent further condensation. You can proceed with making your stock solution with sonication.

Q3: What is a typical dosing regimen for this compound in mouse studies? A common and effective regimen found in the literature is:

  • Dosage: 30 mg/kg [5]
  • Frequency: Administered orally, twice daily [5]
  • Duration: Can be continued for up to 4 weeks [5]
  • Formulation: Use the in vivo formulation described in the "Solubility & Formulation" section above.
Key Experimental Workflows

The diagrams below outline general experimental workflows for using this compound in cell-based and animal studies, based on protocols from the literature.

G In Vitro Cell Treatment Workflow Start Start Experiment Prep Prepare this compound Stock Solution (From -80°C Aliquot) Start->Prep Dilute Dilute in Cell Culture Medium Typical working concentrations: 2-50 nM Prep->Dilute Treat Treat Cells (Incubation time: e.g., 1 hour) Dilute->Treat Stimulate Optional: Stimulate Cells (e.g., with EGF or pervanadate) Treat->Stimulate Harvest Harvest Cells for Analysis Stimulate->Harvest End Downstream Analysis: Western Blot, Viability, Colony Formation Harvest->End

G In Vivo Dosing and Analysis Workflow Start Start In Vivo Study Formulate Prepare In Vivo Formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) Start->Formulate Administer Oral Gavage (PO) Dose: e.g., 3-50 mg/kg Regimen: e.g., 30 mg/kg, twice daily Formulate->Administer Monitor Monitor Animals (Body weight, tumor volume, glucose) Administer->Monitor Analyze Terminate Study & Analyze (Tumor growth, p-Mer levels in tissue) Monitor->Analyze End Interpret Results Analyze->End

References

UNC2025 Solubility and Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physical properties and tested formulations for UNC2025 from vendor and research data.

Property / Method Details Source / Context
Molecular Weight 476.66 g/mol [1] [2]
Solubility in DMSO 100 mg/mL (209.79 mM) [3]
Solubility in Ethanol 8 mg/mL (predicted); 60 mg/mL (tested) [1] [3]
Solubility in Water Insoluble [1] [3]
In Vivo Formulation (Oral) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline; sonication recommended. Working concentration: 4-5 mg/mL. [1] [3]
In Vivo Formulation (Oral, Oil-based) 5% DMSO + 95% Corn oil; working concentration: 0.71 mg/mL. [3]

Experimental Protocols for Permeability and Inhibition

Here are detailed methodologies for key experiments related to this compound's cellular activity.

1. Cell-Based Assay for Kinase Inhibition [4] [5] This protocol assesses this compound's ability to enter cells and inhibit its target, MERTK.

  • Cell Lines: 697 B-ALL or other MERTK-expressing leukemia cells.
  • Procedure:
    • Culture cells at a density of 3x10⁶/mL.
    • Treat with this compound or vehicle (DMSO) for 1 hour.
    • To stabilize phosphorylated proteins, add a pervanadate solution to cultures for the final 3 minutes before collection.
    • Collect cells and prepare lysates.
    • Immunoprecipitate MERTK protein from the lysates.
    • Detect levels of phosphorylated MERTK (p-Mer) and total MERTK by Western blot.
  • Expected Outcome: A potent and dose-dependent decrease in p-Mer signal, with an IC50 reported to be around 2.7 nM in 697 B-ALL cells [1] [4].

2. Soft Agar Colony Formation Assay [4] [5] This long-term assay evaluates the effect of this compound on cell proliferation and survival.

  • Cell Lines: A549 (NSCLC) or Molm-14 (AML) cells.
  • Procedure:
    • Suspend cells in 0.35% soft agar containing culture medium and this compound or vehicle.
    • Overlay with liquid medium containing the same concentration of this compound.
    • Refresh the medium and drug three times per week.
    • After two weeks, stain colonies with nitrotetrazolium blue chloride and count them.
  • Expected Outcome: Significant, dose-dependent reduction in the number and size of colonies in this compound-treated groups compared to the vehicle control [1] [5].

Troubleshooting and FAQ

Q1: My this compound solution has precipitated. How can I resolve this?

  • Check Solvent Order: When preparing in vivo formulations, add solvents sequentially (DMSO → PEG300 → Tween 80 → saline). Ensure the solution is clear at each step before adding the next solvent [3].
  • Apply Heat and Sonication: For DMSO stock solutions, gentle heating and sonication are recommended to achieve full solubility [1] [3].
  • Consider Alternative Solvents: If precipitation persists in aqueous buffers, the ethanol-based stock solution (up to 60 mg/mL) may be a viable alternative for certain in vitro applications [3].

Q2: I am not observing cellular efficacy in my experiments. What could be wrong?

  • Verify Stock Solution Concentration: Use fresh DMSO and confirm the concentration of your stock solution. Moisture-absorbing DMSO can reduce solubility and lead to lower-than-intended working concentrations [3].
  • Confirm Treatment Duration and Analysis: Ensure that the cellular treatment duration is sufficient (e.g., 1 hour for phosphorylation inhibition studies). For functional outcomes like apoptosis, longer incubation times (24-48 hours) are typically needed [4] [5].
  • Check Cellular Model: Confirm that your cell line expresses the target kinases (MERTK or FLT3) to be sensitive to this compound [5].

Q3: How is the oral bioavailability of this compound achieved despite its low water solubility? The high oral bioavailability (100% in mice) is achieved through rational formulation design [5]. The use of solubilizing agents like PEG300 and surfactants like Tween 80 in the formulation creates a micellar solution that enhances the dissolution and absorption of the compound in the gastrointestinal tract [6] [3].

Experimental Workflow and Troubleshooting

The following diagram illustrates the key decision points for resolving common this compound permeability and efficacy issues.

Start Problem: Poor Solubility/Efficacy Step1 Check Solvent & Formulation Start->Step1 Step2 Verify Experimental Conditions Start->Step2 Step3 Confirm Cellular Model Start->Step3 S1 Follow recommended protocol: - Use fresh, dry DMSO - Add solvents in sequence - Apply heat/sonication Step1->S1 S2 Validate key parameters: - Stock solution concentration - Treatment duration - Assay readout method Step2->S2 S3 Use MERTK/FLT3-expressing cells (e.g., 697 B-ALL, Molm-14) Step3->S3 Result Successful this compound Treatment S1->Result S2->Result S3->Result

References

UNC2025 Off-Target Kinase Profile

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor. While it was designed as a highly selective dual inhibitor of MERTK and FLT3, it also demonstrates activity against a range of other kinases at low nanomolar concentrations [1] [2].

The table below summarizes the primary and key off-target kinases inhibited by this compound, with quantitative IC₅₀ values compiled from multiple sources [1] [3] [2].

Table 1: Documented Kinase Targets of this compound

Kinase Target Reported IC₅₀ (nM) Notes
FLT3 0.35 - 0.8 [1] [3] Primary target
MERTK (MER) 0.46 - 0.74 [1] [3] Primary target
Axl 1.65 - 14 [1] [3] Most potent off-target TAM kinase
TrkA 1.67 [1]
Tyro3 5.83 - 17 [1] [3] Other TAM family kinase
TrkC 4.38 [1]
SLK 6.14 [1]
QIK 5.75 [1]
Nuak1 7.97 [1]
Kit (c-Kit) 8.18 [1]
Met (c-Met) 364 [1] Notably less potent

This kinase interaction profile leads to several observable experimental and physiological effects.

Observed Off-Target Effects & Experimental Considerations

The following table outlines key experimental observations attributed to this compound's off-target activity, which are crucial for interpreting your results.

Table 2: Key Experimental Considerations Due to Off-Target Effects

Observed Effect Related Off-Target Experimental Context & Impact
Anti-thrombotic effect [4] [5] Axl, Tyro3 Inhibits platelet activation and thrombus formation in vitro and in murine models. May confound in vivo studies in cancer models, particularly those involving vascular damage.
Synergy with ADP/P2Y pathway antagonists [4] [5] Axl, Tyro3 Shows greater-than-additive effect when combined with P2Y12 inhibitors (e.g., PBS0739). Suggests a potential for combination therapies but is a key variable in complex physiological systems.
Inhibition of tumor cell proliferation/survival [6] FLT3, Axl Demonstrates efficacy in solid tumors like meningioma and schwannoma, partly via Axl inhibition. Effects in your model may not be solely due to MERTK inhibition.
Inhibition of colony formation [7] [3] FLT3 Potently reduces colony formation in FLT3-ITD positive AML cell lines (e.g., Molm-14) and MERTK-expressing leukemia blasts.

Essential Experimental Protocols

Here are standardized protocols for key assays used to characterize this compound's effects, which you can adapt for your troubleshooting.

Assessing MERTK Phosphorylation Inhibition (Immunoblot)

This protocol is critical for confirming target engagement in cellular models [7] [3].

  • Cell Preparation: Culture MERTK-expressing cells (e.g., 697 B-ALL) at a density of 3x10⁶/mL.
  • Treatment: Treat cells with this compound or a DMSO vehicle control for 1 hour.
  • Phosphoprotein Stabilization: Add a fresh 120 μM pervanadate solution to the cultures for the final 3 minutes of treatment.
  • Cell Lysis & Immunoprecipitation:
    • Harvest cells and lyse in a buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, plus protease inhibitors).
    • Immunoprecipitate MERTK from the lysates using a specific anti-MERTK antibody (e.g., R&D Systems MAB8912) and Protein G sepharose beads.
  • Immunoblot Analysis:
    • Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe sequentially for phospho-MERTK and total MERTK.
    • Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the inhibition ratio.
Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is used to evaluate the off-target anti-platelet effects of this compound [5].

  • Sample Preparation:
    • Draw human whole blood from healthy volunteers into sodium citrate.
    • Prepare washed platelets (WP) or platelet-rich plasma (PRP) via centrifugation.
  • Pre-treatment: Incubate WP or PRP with this compound (e.g., 0.5 μM for WP, 5 μM for PRP) or a saline vehicle for 15 minutes.
  • Stimulation & Measurement:
    • Use a light transmission aggregometer.
    • Stimulate platelets with an agonist such as collagen (1-2 μg/mL) or ADP (2 μM).
    • Record the maximum percentage of aggregation over time.
Soft Agar Colony Formation Assay

This protocol tests the long-term anti-proliferative effects of this compound on cancer cells [3].

  • Base Layer: Solidify a layer of 0.5-0.6% agar in culture medium in a dish.
  • Cell Layer:
    • Suspend cells (e.g., A549 NSCLC or Molm-14 AML) in 0.35% soft agar containing culture medium and the desired concentration of this compound or DMSO vehicle.
    • Overlay this cell suspension onto the base layer.
  • Maintenance & Staining:
    • Refresh the medium (with or without this compound) on the overlay 3 times per week.
    • After 2-3 weeks, stain colonies with nitrotetrazolium blue chloride or crystal violet.
    • Count the number of formed colonies manually or with a colony counter.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that an observed phenotypic effect in my experiment is due to MERTK inhibition and not an off-target effect? A1: Employ multiple strategies for validation:

  • Genetic Knockdown: Use siRNA or shRNA to knock down MERTK gene expression and see if the phenotype is recapitulated [6] [8].
  • Negative Control Compound: Include a structural analog of this compound that lacks potent MERTK inhibitory activity (e.g., UNC2369, IC₅₀ for MERTK = 490 nM) as a negative control in your key experiments [8].
  • Selective Inhibitors: Use a highly selective MERTK inhibitor (if available) or inhibitors specific for key off-targets like FLT3 or Axl to dissect the contribution of each kinase.

Q2: Are the anti-platelet effects of this compound a major concern for in vivo studies? A2: They are a critical consideration. Studies show that this compound protects mice from pulmonary embolism and arterial thrombosis without significantly increasing bleeding times [4] [5]. This suggests a potential therapeutic window, but the effect is pronounced and should be monitored, especially in models where platelet activity or tumor vasculature is a factor.

Q3: Does this compound have clinical potential given its off-target profile? A3: Yes, its profile may be therapeutically advantageous. The dual inhibition of MERTK and FLT3 is particularly relevant for Acute Myeloid Leukemia (AML), where both targets are often expressed [7] [1]. Furthermore, the anti-platelet effect without increased bleeding could be beneficial for preventing cancer-associated thrombosis [4] [5].

MERTK Signaling and this compound Mechanism

The following diagram summarizes the core signaling pathway of MERTK and the points of inhibition by this compound, which is useful for understanding its cellular impact.

MERTK_Pathway GAS6 GAS6 MERTK MERTK GAS6->MERTK Binds & Activates Downstream Downstream Pathways (STAT6, AKT, ERK1/2) MERTK->Downstream Phosphorylates & Activates Cellular_Effects Cellular Outcomes (Proliferation, Survival) Downstream->Cellular_Effects This compound This compound This compound->MERTK Inhibits (IC₅₀ ~0.5 nM)

References

UNC2025: Essential Information for Cell Assays

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, orally bioavailable small-molecule inhibitor that primarily targets the receptor tyrosine kinases MER (also known as MERTK) and FLT3. Its high potency, with IC50 values in the sub-nanomolar range, means that effective concentrations in cell assays are typically low, in the nanomolar (nM) scale [1] [2] [3].

The table below summarizes its key inhibitory profile:

Target Reported IC50 (nM) Primary Cellular Context
MER 0.74 nM [1], 0.46 nM [3] Leukemia (ALL, AML), NSCLC [1] [2]
FLT3 0.8 nM [1], 0.35 nM [3] Acute Myelogenous Leukemia (AML) [2]
Axl ~15-20x less selective than MER [1], 1.65 nM [3] Often assessed in kinome selectivity profiling [2]
Tyro3 ~20x less selective than MER [1] Often assessed in kinome selectivity profiling [2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell-based assay? A conservative and common starting point for dose-response experiments is a range of 1 nM to 1000 nM (1 µM). Given the sub-nanomolar IC50, you should expect to see significant target inhibition and phenotypic effects well below 100 nM [1] [3]. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used for your drug stock.

Q2: My assay shows no effect even at high concentrations (e.g., 1 µM). What could be wrong?

  • Verify Target Expression: Ensure your cell line model expresses the primary targets MER or FLT3. The activity of this compound has been demonstrated in specific models including 697 B-ALL, Molm-14 AML, and A549/A549 NSCLC cells [1] [2].
  • Check Solvent Solubility: this compound is typically dissolved in DMSO. Be aware that the maximum solubility in aqueous culture media might be a limiting factor. Sonication of the stock solution and working solution is recommended [1].
  • Confirm Bioactivity: Use a positive control assay, such as immunoblotting for phosphorylated MER or FLT3, to confirm the drug is active in your hands [1] [3].

Q3: I see cytotoxic effects in my normal cell controls. How can I address this? this compound is designed to be selective, but all inhibitors can have off-target effects at high enough concentrations.

  • Dose-Response is Key: Establish a full dose-response curve to find a window of selectivity between your disease model and normal cells.
  • Use Relevant Normal Cells: Perform colony formation or cell viability assays using normal human mononuclear cells from bone marrow or umbilical cord blood as a more relevant control for hematopoietic toxicity [3].

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature that established the bioactivity of this compound [1] [3].

Protocol 1: Inhibition of Kinase Phosphorylation (Immunoblotting) This protocol measures direct target engagement by assessing the reduction in phosphorylated MER or FLT3.

  • Cell Preparation: Culture relevant cells (e.g., 697 B-ALL, Molm-14 AML) at a density of 3x10⁶ cells/mL.
  • Drug Treatment: Treat cells with a concentration range of this compound (e.g., 1-300 nM) or a DMSO vehicle control for 1 hour.
  • Stimulation (Optional): To enhance the phosphorylation signal, treat cells for the last 3 minutes with 120 µM pervanadate (a phosphatase inhibitor) prior to collection.
  • Lysis and Immunoprecipitation: Collect cells and lyse. Immunoprecipitate MER or FLT3 protein using a specific antibody and Protein G agarose beads.
  • Western Blot: Detect phospho-proteins using an anti-phospho-MER antibody or anti-phospho-FLT3 antibody. Strip the membrane and re-probe for total MER or FLT3 to confirm equal loading.
  • Analysis: Determine relative phosphorylation levels using densitometry (e.g., with ImageJ software) and calculate IC50 values via nonlinear regression.

Protocol 2: Soft Agar Colony Formation Assay This protocol assesses the long-term inhibitory effects on cancer cell growth and transformation.

  • Base Agar Layer: Prepare a base layer of 0.5-1% agar in culture medium in a well.
  • Cell Layer: Suspend cells (e.g., A549 or Molm-14) in 0.35% soft agar containing 1x RPMI medium, 10% FBS, and the indicated concentrations of this compound or DMSO vehicle. Overlay this mixture onto the base layer.
  • Maintenance: Overlay with 2 mL of fresh medium containing 10% FBS and the corresponding drug or vehicle. Refresh this medium and drug 3 times per week.
  • Staining and Counting: After 2 weeks, stain colonies with nitrotetrazolium blue chloride (NTB) and count the number of colonies formed.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core signaling pathway inhibited by this compound and a generalized workflow for a cell-based assay, incorporating the key steps from the protocols above.

This compound Mechanism & Assay Workflow This compound This compound MER_FLT3 MER / FLT3 Receptors This compound->MER_FLT3 Inhibits Apoptosis Apoptosis (Cell Death) This compound->Apoptosis Induces Treat Treat with This compound Gradient This compound->Treat Survival Cell Survival & Proliferation MER_FLT3->Survival Promotes MER_FLT3->Apoptosis Suppresses Start Start Assay Plate Plate Cells (3x10^5 - 3x10^6/mL) Incubate Incubate (1h - 48h) Analyze Analyze Readout End End WB Western Blot (p-MER/t-MER) Analyze->WB MTT MTT Assay (Viability) Analyze->MTT FACS Flow Cytometry (Apoptosis/Cell Cycle) Analyze->FACS Colony Colony Count Analyze->Colony

References

UNC2025 DMSO concentration toxicity

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 Solubility and Storage

Solvent Solubility Storage Recommendations
DMSO 100 mg/mL (209.79 mM) [1] [2] Store the powder at -20°C. For stock solutions in DMSO, aliquot and store at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].
Ethanol 60 mg/mL [2] [3] -
Water Insoluble [2] or ≥6.09 mg/mL (with ultrasonic) [4] -

Working Concentrations for In Vitro Assays

The following table summarizes effective concentrations of this compound from published studies.

Assay Type / Cell Line This compound Concentration Incubation Time Key Experimental Outcome
MERTK Phosphorylation Inhibition (697 B-ALL cells) IC50 = 2.7 nM [5] [1] [2] 1 hour [5] [2] Potent inhibition of MERTK signaling [5].
FLT3 Phosphorylation Inhibition (MOLM-14 AML cells) IC50 = 14 nM [1] [2] 1 hour [1] [2] Effective inhibition of FLT3-ITD phosphorylation [1].
Induction of Apoptosis & Cell Death (MERTK+ Leukemia cells) 300 nM [5] 48 hours [5] Induced apoptosis and reduced proliferation [5].
Patient Sample Sensitivity Screening Range: 9.0 nM to >10 µM [5] 72 hours [5] 30% of primary leukemia samples were sensitive [5].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, based on the search results.

Protocol 1: Inhibition of MERTK Phosphorylation in 697 B-ALL Cells [5] [2]

This protocol is used to confirm this compound's on-target activity by measuring the reduction in phosphorylated MERTK.

  • Cell Culture: Grow 697 B-ALL cells in appropriate medium. Harvest cells and resuspend at a density of 3x10⁶ cells/mL.
  • Compound Treatment: Treat the cell suspension with this compound at your desired concentration (e.g., 25-300 nM) or an equivalent volume of DMSO vehicle control for 1 hour.
  • Stabilize Phosphoproteins: To stabilize phosphorylated proteins, add pervanadate to the cultures for the final 3 minutes of the 1-hour incubation.
  • Cell Lysis and Immunoprecipitation: Prepare cell lysates. Immunoprecipitate MERTK from the lysates.
  • Detection: Detect total MERTK protein and phosphorylated MERTK (p-MER) using standard immunoblotting (Western blot) techniques with specific antibodies.
Protocol 2: Cell Viability and Apoptosis Assay [5]

This protocol assesses the functional effect of this compound on cell survival and death.

  • Cell Plating: Culture MERTK-expressing leukemia cell lines (e.g., 697, Kasumi-1) or primary patient samples at a density of 3x10⁵ cells/mL.
  • Treatment: Add this compound at various concentrations (e.g., from low nM to 300 nM) or a DMSO control. Incubate for 48 hours.
  • Staining and Analysis:
    • For apoptosis: Stain cells with YO-PRO-1 iodide and propidium iodide (PI). Analyze by flow cytometry to identify early apoptotic (YO-PRO-1+, PI-) and late apoptotic/dead (YO-PRO-1+, PI+) cells.
    • For viability: Use an MTT reduction assay or similar to determine the relative number of viable cells after treatment.

Troubleshooting and FAQs

Q1: What is the maximum recommended DMSO concentration for cell culture assays with this compound? While the search results do not explicitly state a maximum "safe" DMSO concentration, they provide strong guidance. The studies showing efficacy (e.g., 300 nM for apoptosis) used stock solutions prepared in DMSO and then diluted into the culture medium [5]. The final DMSO concentration in vehicle controls was equivalent to that in the highest drug dose, and was tolerated by the cells [5]. You should ensure that the final DMSO concentration in your culture medium is typically ≤0.1%, a standard in cell-based assays to avoid solvent toxicity.

Q2: How do I prepare an in vivo formulation for oral administration in mice? For animal studies, this compound has been successfully administered orally. One validated formulation is a clear solution prepared as follows [2]:

  • Components: 5% DMSO, 40% PEG300, 5% Tween-80, 50% double-distilled water (ddH₂O).
  • Preparation:
    • Add the drug to DMSO and mix to create a clear stock solution.
    • Add PEG300 to the DMSO stock and mix evenly.
    • Add Tween-80 to the mixture and mix until clear.
    • Finally, slowly add ddH₂O while mixing. The final solution should be clear and used immediately for optimal results [2].

Q3: My this compound solution in DMSO has precipitated. What should I do? The supplier notes that hygroscopic (moisture-absorbing) DMSO can reduce solubility [2]. To redissolve the compound:

  • Warm the tube at 37°C for 10-15 minutes.
  • Briefly shake or sonicate the tube in an ultrasonic bath.
  • Always use freshly opened, anhydrous DMSO for preparing stock solutions [4].

Experimental Planning and Workflow

The diagram below outlines the key decision points and steps for planning and troubleshooting a cell-based experiment with this compound.

Start Start: Plan this compound Experiment Stock Prepare 10-100 mM stock in DMSO Start->Stock Conc Define final treatment concentration (e.g., 1 nM - 1 µM) Stock->Conc Control Include DMSO vehicle control (Keep final [DMSO] ≤ 0.1%) Conc->Control Assay Proceed with Assay Control->Assay Problem Problem: Poor Solubility or Cell Toxicity? SolCheck Check stock solution clarity. Warm to 37°C or sonicate. Problem->SolCheck Precipitate in stock DMSOCheck Recalculate final DMSO %. Ensure it's ≤0.1% in medium. Problem->DMSOCheck Vehicle control is toxic SolCheck->Assay DMSOCheck->Assay Assay->Problem

References

UNC2025 phosphorylation inhibition incomplete

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025: Mechanism & Key Biochemical Data

Understanding the core properties of this compound is the first step in troubleshooting your experiments.

Table 1: Key Biochemical and Cellular Profile of this compound

Property Description / Value Significance for Experimental Design
Primary Targets MER (IC50: 0.74 nM), FLT3 (IC50: 0.8 nM) [1] Potent dual inhibitor; effects in FLT3-mutant backgrounds may differ.
Secondary Targets AXL (IC50: 14 nM), Tyro3 (IC50: 17 nM) [1] At higher concentrations, inhibition of other TAM family kinases can occur.
Cellular IC50 (pMERTK) 2.7 nM (in 697 B-ALL cells) [2] [1] Serves as a baseline for effective cellular concentration.
Key Downstream Signaling Phospho-AKT (Ser473), Phospho-SRC (Y416), Phospho-ERK1/2 [3] [2] [4] Readouts for confirming functional inhibition beyond just pMERTK.
Pharmacokinetics in Mice ~3.8 hr half-life; 100% oral bioavailability; Cmax of ~22 nM after a 3 mg/kg oral dose [2] [4] Critical for designing in vivo dosing schedules to maintain effective coverage.

Troubleshooting Incomplete Phosphorylation Inhibition

If you are not observing complete inhibition of MERTK phosphorylation, consider the following aspects of your experimental design.

Table 2: Troubleshooting Guide for Incomplete Inhibition

Potential Issue Recommended Action Supporting Evidence & Rationale
Sub-optimal concentration or duration Perform a dose-response and time-course assay. Start with 300 nM for 1 hour in cell-based assays [2]. A study on leukemia cells used 300 nM to effectively inhibit MERTK phosphorylation and downstream signaling [2].
Cell type-specific variability Validate the expression of MERTK and its ligand, Gas6, in your model system. MERTK is ectopically expressed in many leukemias (30-50% of ALL, 80% of AML) [2]. Efficacy is linked to target presence.
Feedback mechanisms or redundant pathways Combine this compound with inhibitors of other key survival pathways. In platelets, this compound showed a greater-than-additive anti-thrombotic effect when combined with ADP/P2Y12 pathway antagonists [3] [4].
Drug formulation and stability Use fresh, correctly formulated stock solutions. Follow manufacturer-recommended protocols for dissolution. Supplier data specifies solubility in DMSO and stability of stock solutions, which can impact effective concentration [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Assessing MERTK Phosphorylation and Downstream Signaling by Immunoblot

This protocol is essential for confirming the direct and functional effects of this compound in your cells.

  • Cell Treatment: Culture leukemia cells (e.g., 697 B-ALL line) at a density of 3x10⁶/mL. Treat with this compound (e.g., 300 nM) or a DMSO vehicle control for 1 hour [2].
  • Cell Lysis and Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. For direct MERTK phosphorylation detection, treat cells with 120 µM pervanadate for 3 minutes prior to lysis to stabilize phosphoproteins [4].
  • Immunoprecipitation (for pMERTK): To enrich for MERTK, incubate lysates overnight with an anti-MERTK antibody (e.g., MAB8912, R&D Systems) followed by rec-Protein G-sepharose beads [4].
  • Immunoblotting: Resolve proteins by SDS-PAGE and transfer to a membrane. Probe for:
    • Direct Target Engagement: Phospho-MERTK and total MERTK.
    • Functional Downstream Inhibition: Phospho-AKT (Ser473), Phospho-SRC (Y416), and Phospho-ERK1/2 [3] [2] [4].
Protocol 2: Microfluidic Flow Assay to Evaluate Functional Inhibition

This assay models platelet adhesion and aggregate formation under physiologic flow conditions, a functional readout of this compound efficacy.

  • Preparation: Coat microfluidic channels with collagen [4].
  • Drug Treatment: Incubate whole blood (100 µL) with this compound (e.g., 1 µM) or vehicle control for 1 minute [4].
  • Flow and Imaging: Perfuse the treated blood through the collagen-coated channel at a wall shear rate of 650 s⁻¹ for 3 minutes [4].
  • Data Analysis: Capture real-time images. Quantify the surface area coverage and average aggregate size. Effective this compound treatment should significantly reduce both parameters compared to the vehicle control [4].

Experimental Workflow Diagram

The following chart outlines a logical workflow for diagnosing and resolving the issue of incomplete inhibition.

Start Start: Incomplete Phosphorylation Inhibition Step1 1. Verify MERTK Expression in Cell Model Start->Step1 Step2 2. Optimize Conditions (Dose-Response & Time-Course) Step1->Step2 Step3 3. Confirm On-Target Effect (Assess Downstream Signaling) Step2->Step3 Step4 4. Check for Compensatory Pathways (e.g., ADP/P2Y) Step3->Step4 Step5 5. Consider Combination Therapy Approach Step4->Step5 Resolved Issue Resolved Step5->Resolved

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration of this compound for in vitro cell culture experiments? A1: While the cellular IC50 for pMERTK is ~2.7 nM, many published studies use higher concentrations to ensure full pathway suppression. A concentration of 100-300 nM is a common and effective starting point for functional assays in leukemia and solid tumor cell lines [2] [1]. Always perform a dose-response curve for your specific model.

Q2: Does this compound have any significant off-target effects I should be aware of? A2: Yes, this compound is a potent dual inhibitor of MER and FLT3. Its kinome profile shows it has about 20-fold selectivity for MER over AXL and Tyro3 [5] [1]. At higher concentrations, inhibition of these and other kinases can contribute to the observed phenotypic effects, which should not be attributed solely to MERTK inhibition without proper controls.

Q3: Can this compound be used effectively in vivo? A3: Yes. This compound has excellent oral bioavailability (100% in mice) and a favorable half-life (~3.8 hours). Dosing at 3 mg/kg orally has been shown to inhibit MERTK phosphorylation in bone marrow leukemic blasts and produce significant anti-tumor and anti-thrombotic effects in mouse models [2] [4].

References

Resistance Mechanism and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The primary documented resistance mechanism involving UNC2025 is not direct resistance to it, but rather its target, MERTK, acting as a mediator of resistance to therapies against the related kinase AXL.

  • Mechanism: Inhibition of AXL leads to a compensatory increase in MERTK protein expression. This upregulated MERTK can maintain activation of critical downstream survival signals (such as AKT and P70S6K), allowing cancer cells to survive and proliferate despite AXL inhibition [1].
  • Solution: Combined inhibition of both AXL and MERTK produces a more potent and synergistic blockade of tumor growth, both in culture and in vivo models [1].

The table below summarizes the experimental evidence for this adaptive resistance:

Observation/Evidence Experimental Context (Cell Lines) Key Findings
MERTK Upregulation HNSCC, TNBC, NSCLC cell lines and patient-derived xenografts (PDXs) treated with AXL inhibitors [1] AXL inhibition (genetic or pharmacological) causes increased MERTK protein levels, which is associated with continued cell viability [1].
Overexpression-Induced Resistance Models sensitive to AXL inhibition [1] Artificially overexpressing MERTK in otherwise sensitive cells was sufficient to confer resistance to AXL-targeting agents [1].
Synergy with Dual Inhibition HNSCC, TNBC, NSCLC preclinical models [1] Combining an AXL inhibitor (R428) with this compound blocked downstream signaling more effectively, synergistically reduced tumor cell expansion in vitro, and suppressed tumor growth in vivo more than single agents [1].

Troubleshooting Guide & Experimental Protocols

Here are common experimental issues and detailed protocols to investigate the MERTK-mediated resistance mechanism.

Problem: Incomplete Response to AXL Inhibition

Question: Why does my in vitro or in vivo model show only partial sensitivity to AXL-targeted therapy?

  • Potential Cause: Adaptive upregulation of MERTK is compensating for AXL inhibition.
  • Investigation Protocol:
    • Treat Cells: Culture relevant cancer cell lines (e.g., HNSCC, TNBC, NSCLC) with an AXL inhibitor (e.g., R428) for 24 hours [1].
    • Lysate Preparation: Prepare cell lysates using a buffer containing 50mM HEPES (pH 7.5), 150mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors [1].
    • Immunoblotting: Perform Western blot analysis to probe for:
      • Total MERTK: Check for increased protein levels.
      • Phospho-MERTK: To assess its activation status (may require immunoprecipitation of MERTK first) [2] [1].
      • Downstream Signals: Phospho-AKT (Ser473), phospho-S6 ribosomal protein, and phospho-P70S6K [1].
Problem: Confirming Functional Role of MERTK in Resistance

Question: How can I prove that MERTK upregulation is functionally driving the resistance?

  • Investigation Protocol:
    • Genetic Knockdown: Use siRNA to knock down MERTK in your cell model prior to treatment with the AXL inhibitor. A non-targeting siRNA should be used as a control [1].
    • Pharmacological Inhibition: Co-treat cells with an AXL inhibitor (R428) and the MERTK inhibitor This compound.
    • Functional Assays: 72 hours after treatments, assess cell viability using assays like CellTiter-Glo or CCK-8 [1].
    • Expected Outcome: Combination of MERTK siRNA + AXL inhibitor, or this compound + AXL inhibitor, should result in a significant, synergistic reduction in viable cell number compared to either treatment alone [1].
3. Problem: Validating the Combination Therapy *In Vivo*

Question: What is a robust in vivo protocol to test the efficacy of dual AXL/MERTK inhibition?

  • Experimental Workflow:
    • Model Establishment: Inoculate immunocompromised mice (e.g., athymic nude mice) with cancer cells or implant patient-derived xenografts (PDXs) [1].
    • Randomization & Dosing: Once tumors reach a predetermined volume (~200-500 mm³), randomize mice into treatment groups [1]:
      • Vehicle control
      • AXL inhibitor (e.g., R428)
      • MERTK inhibitor (this compound)
      • R428 + this compound combination
    • Administration: Administer compounds orally, for example twice daily, 5 days a week. A reported dose for this compound is 50 mg/kg for solid tumor models [3].
    • Endpoint Analysis: Monitor tumor volume over time. For biochemical analysis, collect tumors shortly after the last dose to assess pathway modulation by immunoblot or immunohistochemistry [1].

The following diagram illustrates the core resistance mechanism and the strategy to overcome it.

G cluster_problem Identified Resistance Mechanism cluster_solution Proposed Solution Strategy AXL_Inhib AXL Inhibitor MERTK_Upreg MERTK Upregulation AXL_Inhib->MERTK_Upreg Induces SurvSignal Sustained Survival Signaling (AKT, P70S6K) MERTK_Upreg->SurvSignal Activates Resistance Resistance to AXL Therapy SurvSignal->Resistance AXL_Inhib2 AXL Inhibitor SignalBlock Complete Blockade of Survival Signaling AXL_Inhib2->SignalBlock Combined MERTK_Inhib MERTK Inhibitor (this compound) MERTK_Inhib->SignalBlock Inhibits Synergy Synergistic Tumor Growth Inhibition SignalBlock->Synergy

Figure 1: MERTK-mediated adaptive resistance to AXL inhibition and the synergistic solution of dual kinase targeting.

Key Considerations for Using this compound

  • Selectivity Profile: this compound is a potent dual MER/FLT3 inhibitor (IC₅₀ of 0.74 nM and 0.8 nM, respectively). It exhibits ~20-fold higher selectivity for MER over Axl and Tyro3, but this should be considered when interpreting results [4] [3] [5].
  • In Vivo Pharmacokinetics: this compound has favorable drug-like properties for in vivo studies, including 100% oral bioavailability, a half-life of ~3.8 hours in mice, and effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts [2] [4].

References

Pharmacokinetic & Metabolic Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key in vivo pharmacokinetic parameters of UNC2025 and its predecessor, UNC1062, which led to its development [1].

Parameter UNC1062 This compound
IV Clearance (mL/min/kg) 30 70
Volume of Distribution (Vss, L/kg) 0.43 0.78
IV Half-Life (T₁/₂, hours) 2.3 0.23
Oral Bioavailability (%F) 0.3% 8.4%

The improvement in oral bioavailability from UNC1062 to this compound was a key outcome, achieved by modifying the core chemical scaffold to a pyrrolopyrimidine to address poor solubility [1]. The data suggests this compound has high systemic clearance in mice, a parameter you would need to investigate further in human-relevant models like hepatocytes or microsomes.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

In Vitro Kinase Inhibition Assay [1] [2]

This protocol measures the direct inhibitory activity of this compound on kinase targets.

  • Assay System: Use a cell-free assay with purified kinase domains.
  • Inhibitor Incubation: Incubate this compound with the kinase and an ATP solution.
  • Activity Measurement: Quantify kinase activity (e.g., using ADP-Glo or radioisotope assays) across a range of this compound concentrations (e.g., from sub-nanomolar to 100 nM).
  • Data Analysis: Calculate IC₅₀ values (the concentration that inhibits 50% of kinase activity). Reported IC₅₀ values include Mer (0.46 nM), Flt3 (0.35 nM), and Axl (1.65 nM) [2].
Cell-Based Target Engagement Assay [1]

This protocol confirms this compound's ability to inhibit its targets in a cellular context.

  • Cell Culture: Use relevant cell lines such as 697 B-ALL, A549 NSCLC, or Molm-14 AML.
  • Treatment: Treat cells with a concentration series of this compound (e.g., 2 nM to 50 nM) for a set period (e.g., 1 hour).
  • Stimulation: To stabilize phosphorylated proteins, add a pervanadate solution to the cultures for the final 3 minutes.
  • Analysis:
    • Lyse the cells and immunoprecipitate the target protein (e.g., Mer).
    • Detect total protein and phosphorylated protein levels via immunoblotting (e.g., using anti-Mer and anti-phospho-Mer antibodies).
In Vivo Pharmacodynamic Study [1]

This protocol evaluates the biological effect of this compound in an animal model.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID/gamma) engrafted with human leukemia cells.
  • Dosing: Administer this compound via oral gavage. A dose of 3 mg/kg has been used effectively in studies.
  • Sample Collection: At predetermined time points post-dosing, collect bone marrow.
  • Analysis: Isolate leukemic blasts from the bone marrow and analyze the levels of phospho-Mer and total Mer by immunoblotting to confirm target inhibition.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: What are the solubility and recommended formulation for in vivo studies? this compound has low aqueous solubility [1]. For in vivo dosing, it has been successfully formulated as a solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O at a concentration of 5 mg/mL [2]. A homogeneous suspension can also be prepared using 0.5-1% carboxymethyl cellulose (CMC-Na) [2]. For in vitro work, DMSO is a suitable solvent, with a stock solubility of up to 100 mg/mL [2].

Q2: My in vitro results don't show expected potency. What could be wrong?

  • Check Solvent and Concentration: Ensure your DMSO stock concentration is accurate and that the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v), as higher levels can be toxic to cells.
  • Verify Assay Conditions: Confirm that your kinase or cell-based assay has appropriate ATP concentrations, as this compound is an ATP-competitive inhibitor. High ATP levels can reduce its apparent potency.
  • Confirm Protein Activation: In cell-based assays, ensure the target kinase (e.g., Mer or Flt3) is adequately expressed and activated in your chosen cell line.

Q3: Beyond Mer and Flt3, what other kinases should I consider in my experimental design? While this compound is potent against Mer and Flt3, kinome profiling shows it also inhibits several other kinases at low nanomolar concentrations [2]. Your experimental design and data interpretation should account for potential off-target effects on Axl, TrkA, TrkC, Tyro3, and c-Kit [1] [2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by this compound and a generalized workflow for assessing its metabolic stability, integrating targets from the search results [1] [3] [4].

The diagram above highlights two core aspects:

  • Left Panel: this compound potently inhibits key oncogenic drivers Mer and Flt3, along with other kinases like Axl, disrupting downstream survival and proliferation signals in cancer cells [1] [2].
  • Right Panel: A proposed workflow for evaluating the metabolic stability of this compound, an essential step for which specific public data is currently limited. This involves incubating the compound with liver enzymes and using analytical techniques to measure its depletion and identify metabolites.

References

UNC2025 Pharmacokinetic Profile (Preclinical)

Author: Smolecule Technical Support Team. Date: February 2026

The following data is from a mouse study and represents the compound's baseline PK properties [1] [2].

Parameter Value (Mice) Notes / Conditions
Oral Bioavailability (%F) 100% [2] to ~110% [1] High absorption after oral administration.
Half-Life (T₁/₂) 3.8 hours [2] [3] Determines dosing frequency.
Clearance (CL) 9.2 mL/min/kg [2] [3] Low clearance.
Volume of Distribution (Vss) 0.78 L/kg [1] For a 3 mg/kg IV dose.
Cmax 1.6 µM [2] Peak plasma concentration after a 3 mg/kg oral dose.
Tmax 0.5 hours [1] [2] Time to reach Cmax after oral dose.
AUClast 9.2 h·µM [2] Area Under the Curve (exposure) after a 3 mg/kg oral dose.

Established In Vivo Dosing Protocols

While direct plasma monitoring methods are not published, the following in vivo dosing regimens have been successfully used to achieve therapeutic effects in mouse models, which can inform your study design.

Experiment Objective Model Dosing Regimen Key Outcomes
Anti-leukemic Efficacy [2] NSG mice with 697 B-ALL xenografts 50 or 75 mg/kg, orally, once or twice daily for 34-70 days Dose-dependent reduction in tumor burden and significant increase in median survival.
Anti-thrombotic Effect [3] C57BL/6J mice 3 mg/kg, intravenous injection, circulated for 30 mins before experiment Inhibited MERTK phosphorylation, decreased platelet activation, and protected from thrombosis.
General In Vivo Use [4] Mice in a cancer setting 30 mg/kg, orally, twice daily for up to 4 weeks Protocol used for treating mice; consistent with the compound's short half-life requiring twice-daily dosing.

Frequently Asked Questions & Troubleshooting

Q: What is the typical formulation for in vivo administration of UNC2025? A: this compound has high solubility in saline, making it suitable for in vivo studies [2]. One published protocol uses a simple saline vehicle for oral gavage [4]. For intravenous administration, a formulation of 5% NMP, 5% solutol HS in normal saline has been used successfully [1].

Q: How long does this compound inhibit its target in vivo? A: Orally administered this compound can inhibit MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, supporting its pharmacodynamic efficacy despite a plasma half-life of 3.8 hours [2].

Q: My experimental results with this compound are inconsistent. What should I check? A:

  • Dosing Frequency: Due to its ~4-hour half-life, twice-daily dosing is often necessary to maintain continuous target coverage [4]. Confirm your dosing schedule aligns with your study's requirements.
  • Formulation Stability: Ensure your formulation is prepared correctly and used within a stable time frame.
  • Animal Model Variability: PK can vary between species, strains, and disease models. The data above is from specific mouse models.

This compound Mechanism of Action

The following diagram illustrates how this compound exerts its effects at a cellular level, based on information from multiple studies [2] [5] [3].

Gas6 Gas6 MERTK_Flt3 MERTK / Flt3 Receptor Gas6->MERTK_Flt3 Binds Dimerization Dimerization MERTK_Flt3->Dimerization Activates Downstream\nSignaling Downstream Signaling (PI3K/AKT, MEK/ERK, SRC) Dimerization->Downstream\nSignaling Phosphorylates Cellular_Effects Cellular Effects (Proliferation, Survival) Downstream\nSignaling->Cellular_Effects This compound This compound This compound->MERTK_Flt3 Inhibits

Filling the Knowledge Gap on Plasma Monitoring

The lack of a published protocol means you will need to develop and validate a method for monitoring this compound plasma concentrations. Here is a logical workflow to guide this process:

Define Requirements\n(LC-MS/MS vs. ELISA) Define Requirements (LC-MS/MS vs. ELISA) Method Development\n(Extraction, Separation, Detection) Method Development (Extraction, Separation, Detection) Define Requirements\n(LC-MS/MS vs. ELISA)->Method Development\n(Extraction, Separation, Detection) Method Validation\n(Specificity, Sensitivity, Linearity) Method Validation (Specificity, Sensitivity, Linearity) Method Development\n(Extraction, Separation, Detection)->Method Validation\n(Specificity, Sensitivity, Linearity) Sample Collection & Analysis\n(From Dosed Models) Sample Collection & Analysis (From Dosed Models) Method Validation\n(Specificity, Sensitivity, Linearity)->Sample Collection & Analysis\n(From Dosed Models) PK Data Analysis\n(Cmax, AUC, Half-life) PK Data Analysis (Cmax, AUC, Half-life) Sample Collection & Analysis\n(From Dosed Models)->PK Data Analysis\n(Cmax, AUC, Half-life)

  • Analytical Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and specific quantification of small molecules like this compound in biological matrices.
  • Method Validation: Your developed method must be rigorously validated for parameters including:
    • Specificity: No interference from plasma components.
    • Sensitivity: Lower Limit of Quantification (LLOQ) capable of detecting expected concentrations.
    • Linearity: Accurate quantification across a wide range of expected concentrations.
    • Precision and Accuracy: Consistent and reliable results.

References

UNC2025: Key Properties & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative data available for UNC2025 from preclinical studies [1] [2] [3].

Property Value / Description Context & Notes
Primary Targets MERTK, FLT3 Potent dual inhibitor. About 20-fold more selective for MERTK over Axl and Tyro3 [2].
In Vitro IC₅₀ MERTK: 0.74 nM; FLT3: 0.8 nM Values from enzymatic assays [2]. In 697 B-ALL cells, IC₅₀ for MERTK phosphorylation was 2.7 nM [1].
Solubility 150 mg/mL in DMSO Sonication is recommended for dissolution [2].
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline A common, well-tolerated vehicle for rodent studies. Solution concentration of 4 mg/mL is achievable [2].
In Vivo Dosing (Mice) 30 mg/kg, orally, twice daily Used to treat mice in a cancer setting for up to 4 weeks [3]. Another study used 3 mg/kg and 50 mg/kg, once daily [1].
Half-life (Mice) ~3.8 hours Short half-life is the rationale for twice-daily dosing regimen [1] [3].
Oral Bioavailability ~100% Excellent absorption after oral administration [1].

This compound Signaling Pathway & Experimental Workflow

To help visualize the drug's mechanism and a typical in vivo experiment workflow, I've created the following diagrams using Graphviz.

unc2025_mechanism cluster_pathway This compound Mechanism of Action Gas6 Gas6 MERTK MERTK Gas6->MERTK Activates Downstream Downstream Signaling (pAKT, pERK1/2, pSTAT6) MERTK->Downstream Phosphorylates This compound This compound This compound->MERTK Inhibits CellularEffects Cellular Effects (Apoptosis, Reduced Proliferation) Downstream->CellularEffects

in_vivo_workflow A Leukemia Xenograft Establishment (Inject MERTK+ cells into NSG mice) B Randomization (Group by disease burden) A->B C Treatment (Oral gavage, 30 mg/kg BID) B->C D Monitoring & Analysis C->D E Bioluminescence Imaging (Tumor Burden) D->E F Flow Cytometry (Bone Marrow Engraftment) D->F G Survival Analysis D->G

Detailed Experimental Protocol

This protocol is adapted from methodologies used in leukemia xenograft studies [1] [3].

  • 1. Formulation Preparation

    • Prepare a fresh solution of this compound in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline.
    • Sequentially add the solvents, ensuring the solution is clear before adding the next one.
    • Use sonication and/or gentle heating to dissolve the compound completely. Aim for a working concentration of 4 mg/mL.
    • The solution should be prepared immediately before use [2].
  • 2. In Vivo Dosing Regimen

    • Animal Model: Use immunodeficient NSG or NSGS mice bearing MERTK-expressing leukemia cell lines (e.g., 697) or patient-derived xenografts [1].
    • Dosage and Route: Administer 30 mg/kg of this compound via oral gavage.
    • Dosing Schedule: Due to its short half-life, administer the drug twice daily (BID). Continue dosing for the duration of the experiment (e.g., up to 4 weeks) [3].
    • Control Group: Treat control animals with the vehicle alone using the same schedule and volume.
  • 3. Efficacy and Pharmacodynamic Analysis

    • Tumor Burden Monitoring: In models expressing luciferase, use bioluminescence imaging to track tumor growth and response longitudinally [1].
    • Bone Marrow Analysis: At endpoint, harvest bone marrow. For target engagement, analyze phosphorylation of MERTK and downstream effectors (AKT, ERK1/2) by immunoblot. For efficacy, use flow cytometry to quantify the percentage of human CD45+ leukemia cells [1].
    • Survival: Monitor mice for signs of advanced disease and record survival times. Statistical analysis (e.g., log-rank test) should be used to compare survival between treated and control groups [1].

Troubleshooting & FAQs

  • Q: The compound precipitates in the vehicle. How can I improve solubility?

    • A: Ensure solvents are added in the correct sequence and that you use sonication. Gentle warming (e.g., 37°C water bath) can help. Do not vortex vigorously. If precipitation persists, confirm the chemical purity of your stock compound.
  • Q: I observe limited anti-tumor effect in my in vivo model. What could be the reason?

    • A: First, verify that your leukemia model expresses MERTK. Second, the short half-life of this compound means trough drug levels might be low. Confirm twice-daily dosing is being strictly adhered to. Consider conducting a pharmacokinetic study to measure drug concentrations in plasma and bone marrow at various time points after dosing.
  • Q: How can I confirm that this compound is hitting its target in the bone marrow?

    • A: This is a standard pharmacodynamic analysis. Sacrifice mice at a set time (e.g., 2-4 hours) after a dose, harvest bone marrow from the femurs and tibias, and prepare cell lysates. Use immunoblotting to probe for levels of phosphorylated MERTK and its downstream targets (pAKT, pERK1/2) compared to total protein levels and vehicle-treated controls [1].

Research Gaps and Future Directions

A direct, systematic study on optimizing this compound's tissue distribution is missing from the literature. Future work could focus on:

  • Formulation Science: Developing advanced formulations (e.g., nanoparticles, liposomes) to improve bone marrow targeting or alter release profiles.
  • PK/PD Modeling: Conducting detailed pharmacokinetic studies to model the relationship between drug levels in plasma, bone marrow, and anti-tumor efficacy.
  • Analogue Development: Exploring structural analogues of this compound that maintain potency but have improved pharmacokinetic properties, such as a longer half-life.

References

UNC2025 Profile and Competitive Positioning

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 is a potent, orally bioavailable small-molecule inhibitor that targets the MERTK tyrosine kinase. The table below summarizes its core characteristics based on preclinical data.

Feature Description of this compound Key Differentiators & Notes
Primary Targets MERTK (IC50: 0.46 nM), FLT3 (IC50: 0.35 nM) [1] [2] Dual-target inhibitor; FLT3 is significant in Acute Myeloid Leukemia (AML) [3] [2].
Selectivity Inhibits AXL, Tyro3, TrkA, TrkC, others; >45-fold selective for MERTK over AXL [1] [2] "Pharmacologically useful" selectivity profile, though not entirely specific [3] [2].
Key Mechanism Competitive ATP-binding site inhibitor; reduces phosphorylation of MERTK, AKT, SRC, ERK1/2 [4] [5] [2] Blocks pro-survival and integrin-stabilizing signaling pathways.
Oral Bioavailability 100% in mice [5] [2] Key practical advantage for oral dosing in preclinical models.
In Vivo Efficacy Reduces tumor burden, increases survival in leukemia xenografts; inhibits thrombosis in mouse models [4] [5] [2] Validated efficacy in diverse disease models (cancer, thrombosis).
Synergy Shows greater-than-additive antiplatelet effect with ADP/P2Y12 pathway antagonists [4] [5] Suggests potential for combination therapy strategies.

Experimental Data and Protocols

The preclinical data for this compound was generated using standard and rigorous experimental methodologies.

Key Experimental Protocols
  • In Vitro Kinase Assay: this compound potency (IC50) was determined using cell-free assays profiling over 300 kinases [3] [1] [2].
  • Cell-Based Signaling (Immunoblot): Leukemia cell lines were treated with this compound. MERTK was immunoprecipitated after pervanadate treatment, and phosphorylation status was detected with specific antibodies [2].
  • Functional Cellular Assays:
    • Apoptosis: Measured by flow cytometry using YO-PRO-1 and propidium iodide staining after 48-hour drug treatment [2].
    • Proliferation (MTT): Viable cell number determined after culture with this compound [2].
    • Colony Formation: Cells cultured in methylcellulose or agar with this compound; colonies counted after 7-14 days [2].
  • In Vivo Efficacy Models:
    • Leukemia Xenograft: Immunodeficient mice received intravenous MERTK-expressing leukemia cells. This compound was administered orally, and tumor burden was tracked via bioluminescent imaging. Survival was the primary endpoint [2].
    • Thrombosis Models: Mice were treated with this compound before inducing arterial thrombosis or pulmonary embolism. Outcomes included time to vessel occlusion and time to breathing cessation [4] [5].

The following diagram illustrates the signaling pathway targeted by this compound and the key experimental workflow used for its preclinical validation.

cluster_pathway MERTK Signaling Pathway & this compound Inhibition cluster_assays Key Preclinical Validation Assays Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds & Activates Downstream Downstream MERTK->Downstream Phosphorylates CellularEffects CellularEffects Downstream->CellularEffects InVitro In Vitro Profiling CellularEffects->InVitro This compound This compound This compound->MERTK Inhibits InVivo In Vivo Models

Research Implications and Future Directions

The data shows this compound is a valuable tool for proof-of-concept studies validating MERTK as a therapeutic target. Its oral bioavailability and efficacy in animal models support its use in preclinical development [3] [2]. Research indicates potential in acute leukemia and as an antithrombotic agent with low bleeding risk [4] [5] [2]. The observed synergy with other agents highlights a promising path for combination therapies [4] [5].

For a complete competitive assessment, it would be necessary to compare this compound with other candidates. The search results indicate that while this compound was a frontrunner, subsequent research aims to develop inhibitors with higher selectivity, novel chemotypes (from virtual screening), and different potency profiles [6] [7].

References

Kinase Selectivity Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical data on UNC2025's activity against the TAM family kinases and FLT3.

Kinase Target Ki (nM) Cellular IC50 (nM) Selectivity over AXL
MERTK 0.16 [1] 2.7 [1] >45-fold (based on Ki) [1]
FLT3 0.22 [2] 0.69 [2] Information missing
AXL 13.3 [1] 122 [1] (Reference)
TYRO3 Information missing Information missing Not significantly inhibited [1]

This compound was developed from an earlier compound to improve drug metabolism and pharmacokinetics (DMPK) properties, resulting in high oral bioavailability [2]. Its potent inhibition of both MERTK and FLT3 is particularly relevant for acute myeloid leukemia (AML), where both targets play important roles [2] [1].

Experimental Evidence and Protocols

The selectivity data is derived from standardized, high-quality pre-clinical experiments.

  • Kinase Activity Assays: The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values are determined through in vitro enzymatic assays using purified kinase domains. This compound was profiled against a panel of over 300 human kinases to establish its selectivity profile [2] [1].
  • Cell-Based Validation: Cellular IC50 values are measured in leukemia cell lines expressing the target kinases. After treating cells with this compound, inhibition of kinase activation is confirmed by:
    • Immunoblotting (Western Blot): Phospho-specific antibodies detect reduced levels of phosphorylated (active) MERTK and its downstream signaling proteins (e.g., AKT, ERK, STAT6) following this compound treatment [1].

TAM Receptor Signaling Pathway

The following diagram illustrates the TAM family signaling pathway that this compound selectively targets.

tam_pathway Ligands Ligands TAM_Receptors TAM_Receptors Ligands->TAM_Receptors Downstream_Signaling Downstream_Signaling TAM_Receptors->Downstream_Signaling Biological_Effects Biological_Effects Downstream_Signaling->Biological_Effects GAS6 GAS6 MERTK MERTK GAS6->MERTK AXL AXL GAS6->AXL TYRO3 TYRO3 GAS6->TYRO3 ProteinS ProteinS ProteinS->TYRO3 PI3K_AKT PI3K_AKT MERTK->PI3K_AKT MAPK_ERK MAPK_ERK MERTK->MAPK_ERK JAK_STAT JAK_STAT MERTK->JAK_STAT SRC SRC MERTK->SRC AXL->PI3K_AKT AXL->MAPK_ERK Survival Survival PI3K_AKT->Survival Therapy_Resistance Therapy_Resistance PI3K_AKT->Therapy_Resistance Proliferation Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation Migration Migration SRC->Migration

Research Implications and Combination Strategies

The distinct selectivity profile of this compound makes it a valuable tool for cancer research and therapy development.

  • Precision Targeting: High selectivity helps in attributing observed anti-cancer effects specifically to MERTK or FLT3 inhibition, rather than off-target effects on AXL or TYRO3 [1].
  • Therapeutic Synergy: Research shows TAM kinases drive resistance to various therapies. This compound's profile makes it a strong candidate for combination therapy. Studies demonstrate synergy with conventional chemotherapy (e.g., methotrexate) and other targeted agents, potentially lowering required doses and reducing toxicity [1].

How to Deepen Your Research

To further contextualize this compound among potential alternatives, you can:

  • Compare with other inhibitors: Directly compare this compound's data with profiles of other clinical-stage TAM inhibitors like Bemcentinib (R428), a potent AXL inhibitor [3] [4].
  • Investigate structural basis: Research the structural biology (X-ray crystallography) of kinase-inhibitor binding to understand the molecular basis for its high selectivity [2].

References

Efficacy Comparison: UNC2025 vs. Standard Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key therapeutic outcomes of UNC2025, both alone and in combination with chemotherapy, from experimental models.

Therapeutic Agent Model/Setting Key Efficacy Findings References
This compound (monotherapy) MERTK-expressing ALL & AML cell lines Induced apoptosis; reduced proliferation and colony formation. [1] [2]
Primary leukemia patient samples (n=261) ~30% of samples (78 total) were sensitive to treatment. [1] [2]
697 ALL mouse xenograft model Dose-dependent decrease in tumor burden; consistent 2-fold increase in median survival. [1] [2] [3]
Patient-derived AML xenograft model Induced disease regression. [1] [2]
Methotrexate (monotherapy) 697 ALL mouse xenograft model Modest reduction in tumor burden. [2]
This compound + Methotrexate (combination) 697 ALL mouse xenograft model Significant reduction in tumor burden compared to either agent alone; increased sensitivity to methotrexate. [1] [2]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here are the methodologies from the key experiments cited above.

  • Immunoblot Analysis for MERTK Signaling: Leukemia cells (3x10⁶/mL) were cultured with this compound or a vehicle control (DMSO) for one hour. Cell lysates were prepared, and proteins were separated by electrophoresis, transferred to membranes, and probed with antibodies against phosphorylated and total MERTK, STAT6, AKT, and ERK1/2. This protocol assessed the inhibition of MERTK and its downstream signaling pathways [2].
  • Apoptosis and Cell Viability Assays: Cells were cultured with this compound or a vehicle control for 6 to 48 hours. To quantify apoptosis, cells were stained with YO-PRO-1 iodide (which stains early apoptotic cells) and propidium iodide (which stains dead cells) and analyzed by flow cytometry. Viable cell numbers were also determined using MTT reduction assays [2].
  • Colony Formation Assays: For AML cell lines and patient samples, cells were cultured in 0.35% Noble agar, overlaid with medium containing this compound or vehicle. The medium and compound were refreshed three times per week. Colonies were counted after 14 days to assess the long-term clonogenic potential of the cells after treatment [2] [3].
  • In Vivo Xenograft Models: Immunodeficient mice (NSG or NSGS strains) were injected with human leukemia cell lines or patient-derived mononuclear cells via the tail vein. Mice with established disease were then treated with this compound or a saline vehicle control, administered once daily by oral gavage. Disease burden was monitored via bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of blood, spleen, and bone marrow for human CD45+ cells. Survival was tracked as a key endpoint [2].

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small-molecule inhibitor that potently targets the Mer receptor tyrosine kinase (MERTK), with additional activity against FLT3, both of which are important targets in acute leukemia [4] [5] [3].

The diagram below illustrates how this compound disrupts this pro-survival signaling cascade.

G Gas6 Gas6 Ligand MERTK MERTK Receptor Gas6->MERTK Binds & Activates Downstream Downstream Signaling (STAT6, AKT, ERK1/2) MERTK->Downstream Phosphorylates This compound This compound This compound->MERTK Inhibits Survival Cell Survival Proliferation Chemoresistance Downstream->Survival Apoptosis Induced Apoptosis Reduced Proliferation Downstream->Apoptosis Inhibition Leads to

This mechanism leads to the observed therapeutic effects: inhibition of MERTK phosphorylation disrupts pro-survival signals, induces apoptosis, and reduces the colony-forming ability of leukemia cells [2].

Interpretation of Preclinical Findings

  • Targeted Action: The efficacy of this compound is closely linked to MERTK expression, suggesting it could be a targeted therapy for a specific leukemia subpopulation [2].
  • Synergy with Chemotherapy: The combination of this compound with methot.Knowledge of the precise efficacy comparison you need. If your research focuses on a specific type of leukemia or a particular chemotherapeutic agent, I can help you conduct a more targeted search.

References

UNC2025 Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on UNC2025's activity against key kinase targets, compiled from published sources [1] [2].

Kinase Target IC50 / Ki Value Experimental Context (Assay) Key Findings / Selectivity Notes
MER IC50 = 0.74 nM [1] Enzyme assay [1] High potency for primary target.
Ki = 0.16 nM [3] Enzyme assay [3]
Cellular IC50 = 2.7 nM [1] In 697 B-ALL cells [1] Inhibits Mer phosphorylation in cells.
FLT3 IC50 = 0.8 nM [1] Enzyme assay [1] High potency for primary target.
Axl IC50 = 14 nM [1] Enzyme assay [1] ~20x and ~23x less potent than for MER/FLT3, showing selectivity within TAM family [1].
Tyro3 IC50 = 17 nM [1] Enzyme assay [1]
Other Kinases IC50 > 45 nM [1] Kinome profiling vs. >300 kinases [2] Only 66 of 305 kinases inhibited >50% at [C] >100x MER IC50 [3].

Experimental Protocols for Profiling

The kinome profile of this compound was established using the following key methodologies:

  • Kinome Profiling Using ActivX ATP/ADP Probes [1]: This method involved treating cell lysates with this compound across a concentration range, followed by a biotinylated ATP probe for kinase binding. Captured kinases were identified via mass spectrometry, providing a profile of kinase engagement across hundreds of targets [1].
  • Cell-Based Assays for Kinase Inhibition [1]: To confirm activity in a cellular context, leukemia cell lines were treated with this compound. Mer and Flt3 proteins were immunoprecipitated, and phosphorylation inhibition was detected by western blot, allowing calculation of cellular IC50 values [1].

Biological Activity & Therapeutic Context

This compound demonstrates potent anti-leukemic activity in preclinical models, which is closely linked to its kinome profile.

  • Mechanism of Action: As a potent MER/FLT3 inhibitor, this compound oral administration inhibits MER phosphorylation in vivo. It blocks pro-survival signaling pathways (STAT6, AKT, ERK1/2), induces apoptosis, and reduces colony formation in MER-expressing leukemia cells [1] [3].
  • Therapeutic Utility: In vivo studies show this compound mediates dose-dependent tumor burden reduction and significantly increases median survival in xenograft models. It also increases sensitivity to chemotherapeutic agents like methotrexate [1] [3].

The following diagram illustrates the signaling pathways inhibited by this compound and the experimental workflow for its kinome profiling.

cluster_pathway This compound Inhibits Signaling Pathway cluster_workflow Kinome Profiling Workflow This compound This compound MERTK_FLT3 MERTK/FLT3 Activation This compound->MERTK_FLT3 Inhibits Downstream Downstream Signaling (STAT6, AKT, ERK1/2) MERTK_FLT3->Downstream Activates CellSurvival Cancer Cell Survival & Proliferation Downstream->CellSurvival Promotes Lysate Prepare Cell Lysate DrugIncubation Incubate with This compound Gradient Lysate->DrugIncubation ProbeLabel ATP/ADP Probe Labeling DrugIncubation->ProbeLabel StreptavidinCapture Streptavidin Capture ProbeLabel->StreptavidinCapture MassSpec Mass Spectrometry Analysis StreptavidinCapture->MassSpec DataOutput Kinase Engagement Profile MassSpec->DataOutput

Interpretation Guidance for Researchers

  • Focus on MER/FLT3: The strongest data supports this compound as a highly potent and selective dual inhibitor of MER and FLT3, with clean selectivity over other TAM family kinases [2] [3].
  • Utility in Leukemia: Its robust oral bioavailability and efficacy in leukemia xenograft models make it a high-quality tool compound for probing MER/FLT3 biology in these contexts [1] [3].
  • Profiling Methodology: The described ActivX ATP/ADP probe method is a powerful, broad-spectrum technique for kinome profiling, but the data is often presented as a selectivity summary rather than a complete, public dataset [1] [2].

References

UNC2025 Kinase Specificity and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative kinase inhibition profile of UNC2025, highlighting its primary targets and selectivity.

Table 1: Kinase Inhibition Profile of this compound [1] [2]

Kinase Target IC₅₀ or Kᵢ Value (nM) Notes
FLT3 0.35 nM (IC₅₀) One of its most potent targets [2].
MERTK 0.46 nM (IC₅₀); Kᵢ = 0.16 nM Primary target; ~15-fold selective over AXL [3] [1] [4].
AXL 1.65 nM (IC₅₀); Kᵢ = 13.3 nM IC₅₀ in cell-free assay; cellular IC₅₀ is 122 nM [3] [1] [2].
TRKA 1.67 nM (IC₅₀) Data from cell-free assay [2].
TYRO3 5.83 nM (IC₅₀) Data from cell-free assay [2].
c-KIT 8.18 nM (IC₅₀) Data from cell-free assay [2].
c-MET 364 nM (IC₅₀) Over 700-fold selectivity for MERTK over MET [4] [2].

This compound demonstrates pharmacologically useful selectivity, with only 66 out of 305 tested kinases inhibited by more than 50% at concentrations greater than 100 times its IC₅₀ for MERTK [3].

Key Experimental Protocols for this compound

The data in the table above were generated using standard, rigorous experimental methods. Here are the protocols for the key assays cited:

  • In Vitro Kinase Assays (IC₅₀ values): The inhibitory activity (IC₅₀) against a wide panel of kinases was determined using cell-free, biochemical assays. Kinase activity was typically measured using a homogeneous time-resolved fluorescence (HTRF) assay or a Kinase-Glo luminescent assay that quantifies the amount of ATP consumed during the kinase reaction. This compound was tested against a panel of over 300 kinases to establish its selectivity profile [5] [1] [2].
  • Binding Affinity Assays (Kᵢ values): The binding affinity (Kᵢ) of this compound for MERTK and other kinases was determined via other biochemical binding assays, confirming its sub-nanomolar potency [3] [1].
  • Cellular Inhibition Assays (IC₅₀ values): To confirm activity in a cellular context, phosphorylation assays were performed. Cells expressing the target kinase (e.g., leukemia or NSCLC cell lines) were treated with this compound. The kinase protein was then immunoprecipitated from cell lysates, and its phosphorylation status was detected and quantified by immunoblotting with phospho-specific antibodies. This method was used to determine the cellular IC₅₀ for MERTK phosphorylation [3] [2].

Comparison with Other MERTK-Targeting Inhibitors

To provide context, the table below compares this compound with other clinically relevant inhibitors that target MERTK, either selectively or as part of a broader profile.

Table 2: Comparison of MERTK-Targeting Inhibitors [5]

Inhibitor Name Primary Targets (IC₅₀) Key Characteristics
This compound MERTK (0.46 nM), FLT3 (0.35 nM) Orally bioavailable, well-characterized pre-clinical tool compound [3] [1].
Bemcentinib (BGB324, R428) AXL (14 nM) AXL-selective inhibitor; in phase II clinical trials [5].
UNC3133 MERTK (nanomolar) Novel macrocyclic pyrrolopyrimidine; pre-clinical stage [6].
Merestinib (LY2801653) MER (0.8 nM), AXL (11 nM), MET Potent type II multi-kinase inhibitor [5].
BPR5K230 (33) MER, AXL Bifunctional compound with dual MER/AXL inhibition and immune-modulating activity; excellent oral bioavailability [5].

Signaling Pathways Involving Key this compound Targets

The following diagram illustrates the signaling pathways of key this compound targets, MERTK and FLT3, to help visualize their roles in cell survival and proliferation.

G cluster_extra Extracellular Space cluster_membrane Plasma Membrane cluster_intra Intracellular Space Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds AXL AXL Gas6->AXL Binds OtherLigands OtherLigands FLT3 FLT3 OtherLigands->FLT3 Binds P1 P (Activation) MERTK->P1 P2 P (Activation) FLT3->P2 AXL->P1 Downstream Downstream Pathways (AKT, ERK, STAT) P1->Downstream P2->Downstream CellularEffects Cellular Outcomes: Survival, Proliferation Anti-Apoptosis Downstream->CellularEffects This compound This compound This compound->MERTK Inhibits This compound->FLT3 Inhibits This compound->AXL Inhibits

Key Insights for Researchers

  • Therapeutic Context: The dual inhibition of MERTK and FLT3 makes this compound a compelling candidate for research in acute myeloid leukemia (AML), where both targets play key roles [3] [1]. Its efficacy has also been demonstrated in solid tumors like non-small cell lung cancer (NSCLC) [4].
  • Tool Compound vs. Clinical Candidate: While this compound is a highly valuable pre-clinical tool compound, newer inhibitors like BPR5K230 are being developed with additional desirable properties, such as potent immune-modulating activity [5].
  • Specificity Consideration: Although this compound is often described as a MERTK/FLT3 inhibitor, researchers should be aware of its potent activity against other kinases like TRKA and c-KIT at low nanomolar concentrations, as this could influence experimental outcomes [2].

References

Side-by-Side Comparison of UNC2025 and UNC569

Author: Smolecule Technical Support Team. Date: February 2026

Feature UNC2025 UNC569
Primary Target(s) MERTK, FLT3 [1] [2] [3] MERTK [4] [5] [6]
Potency (IC50) MERTK IC₅₀: 0.46 nM (cell-free); FLT3 IC₅₀: 0.35 nM (cell-free) [3] MERTK IC₅₀: 2.9 nM (cell-free); Ki: 4.3 nM [5] [6] [7]
Selectivity Also inhibits AXL, TRKA, TRKC, TYRO3. Over 45-fold selective for MERTK over AXL [1] [2]. ~10-fold selective for MERTK over AXL (IC₅₀: 37 nM) and Tyro3 (IC₅₀: 48 nM) [4] [5] [7].
Key Distinction Potent, oral, dual MERTK/FLT3 inhibitor; favorable for leukemia studies, especially AML [1] [2]. First-in-class, potent, ATP-competitive MERTK inhibitor; a tool for selective MERTK studies [4] [7].
In Vivo Efficacy Significant therapeutic effects in leukemia xenograft models; orally bioavailable [1] [8]. Reduces tumor burden in a zebrafish T-ALL model; good oral bioavailability (57%) [4] [6].
Reported Applications Acute Leukemia (ALL, AML) [1], Platelet & Thrombosis studies [9] Acute Lymphoblastic Leukemia (ALL) [4], Atypical Teratoid/Rhabdoid Tumors (ATRT) [4]

Mechanisms of Action and Experimental Evidence

Both this compound and UNC569 exert their effects by potently inhibiting MERTK receptor tyrosine kinase, which is ectopically expressed in many hematological and solid tumors, promoting cell survival and chemoresistance [1] [4].

Key Experimental Protocols and Findings
  • Signaling Pathway Inhibition: Treatment of MERTK-expressing leukemia cell lines (e.g., 697 B-ALL) with either compound for 1-1.5 hours effectively inhibits MERTK autophosphorylation and its downstream pro-survival pathways, including PI3K/AKT and MAPK/ERK, as measured by western blot [1] [4] [6].
  • Induction of Apoptosis: In ALL cell lines (697 and Jurkat), a 24-hour treatment with UNC569 (0.4-2 µM) or this compound induces apoptosis. This is evidenced by increased levels of cleaved Caspase-3 and cleaved PARP, key markers of apoptotic cell death, detectable via western blot [4] [6].
  • In Vivo Xenograft Models for this compound: In murine leukemia xenograft models, this compound is administered via oral gavage, often at 30 mg/kg twice daily due to its short half-life. Treatment leads to a significant reduction in tumor burden and a consistent increase in median survival, demonstrating its efficacy in a live organism [1] [8].
  • In Vivo Zebrafish Model for UNC569: In a transgenic zebrafish model of T-ALL, continuous immersion of the fish in a 4 µM solution of UNC569 for two weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle-treated controls [4] [6].

The following diagram illustrates the core signaling pathway and the points of inhibition for these compounds.

g MERTK Inhibition by this compound and UNC569 Gas6 Gas6 MERTK MERTK Gas6->MERTK Binds & Activates Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) MERTK->Downstream Activates Inhibitor This compound / UNC569 Inhibitor->MERTK Inhibits Phosphorylation Effects Cellular Effects → Apoptosis → Reduced Proliferation → Increased Chemosensitivity Downstream->Effects

Key Considerations for Researchers

  • Target Rationale Drives Choice: Your research goal should guide the selection. If your work involves acute myeloid leukemia (AML) with FLT3 mutations, or requires broad kinase inhibition, This compound is likely more suitable due to its potent dual-inhibitor profile [1] [2]. For studies focused on MERTK-specific biology in contexts like ALL or ATRT, UNC569 offers a more selective profile [4] [7].
  • Formulation and Dosing: Both compounds are orally bioavailable, but their dosing regimens differ. Notably, This compound has a short half-life, often requiring twice-daily dosing in vivo to maintain effective exposure [8].
  • Combination Potential: Both inhibitors have been shown to sensitize cancer cells to conventional chemotherapy [1] [4]. This makes them excellent candidates for combination therapy studies aimed at overcoming chemoresistance.

References

Potency & Selectivity Profile of UNC2025

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 was developed to improve upon the poor pharmacokinetic properties of a previous inhibitor, UNC1062 [1]. It demonstrates high potency against its primary targets, making it a candidate for investigating therapies in acute leukemias [2] [3].

The table below summarizes key quantitative data for this compound's activity against its primary and select off-target kinases.

Kinase Target Biochemical Assay (Ki, nM) Cellular Assay (IC₅₀, nM) Type of Inhibition
MerTK 0.16 [2] [3] 2.7 [2] [3] ATP-competitive [4]
Flt3 0.59 [3] 14 [3] ATP-competitive [4]
Axl 13.3 [2] 122 [2] ATP-competitive [4]
Tyro3 Information missing 37 [1] ATP-competitive [4]

Selectivity Summary: Profiling against over 300 kinases reveals that this compound is highly selective for MerTK and Flt3 [2] [3]. Among 305 kinases tested, only 66 were inhibited by more than 50% at concentrations greater than 100 times the IC₅₀ for MerTK [2]. Its next most potent target, Axl, is inhibited with over 45-fold lower potency than MerTK, underscoring its pharmacologically useful selectivity [2].

Key Experimental Protocols

The potency and selectivity data for this compound were generated using standardized, high-confidence methods common in kinase inhibitor development.

  • Biochemical Kinase Assays: These experiments measure the direct inhibition of kinase enzyme activity. This compound's Ki (inhibitory constant) values were likely determined using assays that track the transfer of a phosphate group from ATP to a substrate [5]. Common technologies include radioactive filter binding or mobility shift assays (e.g., Caliper) [5].
  • Cellular Assays (IC₅₀): These evaluate a compound's ability to inhibit kinase function in a live cell context. For this compound, cellular IC₅₀ was determined by measuring the reduction of phosphorylated MerTK (p-Mer) and downstream signaling proteins (like STAT6, AKT) in leukemia cell lines via immunoblotting after treatment with the compound [2].
  • Selectivity Profiling: The broad kinome selectivity was assessed using high-throughput platforms that screen a single compound against hundreds of purified kinase enzymes in parallel. The data for this compound aligns with results from commercial services like DiscoverX's KinomeScan, which uses a competitive binding assay, or other labs using biochemical activity assays [2] [5].

The following diagram illustrates the typical workflow for generating the comprehensive kinase selectivity data.

Start Start: Compound of Interest (this compound) Profiling In vitro Selectivity Profiling Start->Profiling Cellular Cellular Validation Profiling->Cellular Method1 Technology Platforms: • Radioactive Filter Binding • Mobility Shift (Caliper) • Competitive Binding (Ambit) Profiling->Method1 Analysis Data Analysis Cellular->Analysis Method2 Assay Types: • Phospho-protein Western Blot • Cell Viability/Proliferation • Apoptosis Assays Cellular->Method2 Output Outputs: • Ki / IC50 Values • Kinome Selectivity Heatmap • Off-target Identification Analysis->Output

Interpretation Guide for Researchers

  • Biochemical vs. Cellular Potency: The difference between the very low nM Ki values (biochemical) and higher nM IC₅₀ values (cellular) is expected. Cellular potency is influenced by factors like cell permeability, protein binding, and compensatory pathways [1] [2].
  • Selectivity and Off-Targets: While this compound is highly selective, its activity on Axl and Tyro3 (other TAM family kinases) is noted. This may be therapeutically relevant or contribute to its efficacy, but should be considered when using it as a chemical probe [1].
  • Tool Compound Use: Given its high oral bioavailability and demonstrated target engagement in vivo (e.g., inhibition of MerTK phosphorylation in mouse bone marrow blasts), this compound is a suitable tool for preclinical in vivo studies targeting MerTK and/or Flt3 [1] [2] [3].

References

UNC2025 at a Glance: Mechanism and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Primary Targets MER tyrosine kinase (MER TK) and Fms-like tyrosine kinase 3 (FLT3) [1] [2] [3]
Mechanism of Action Potent, ATP-competitive small-molecule inhibitor that blocks kinase phosphorylation and downstream pro-survival signaling [1] [2].
Oral Bioavailability Yes, in mice (100%) [1].
Primary Research Context Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), and antiplatelet therapy [1] [4] [5].

The following diagram illustrates the primary mechanism of action of UNC2025 and the key signaling pathways it inhibits.

G This compound This compound Oral Administration MERTK MERTK Receptor This compound->MERTK Inhibits FLT3 FLT3 Receptor This compound->FLT3 Inhibits DownstreamSignaling        Downstream SignalingSTAT6AKTERK1/2SRC     MERTK->DownstreamSignaling Phosphorylation FLT3->DownstreamSignaling Phosphorylation CellularEffects        Induced Cellular EffectsApoptosisReduced ProliferationInhibited Colony FormationCellular Senescence (in GBM)     DownstreamSignaling->CellularEffects Decreased Activation

Quantitative Biochemical and Cellular Profiling

Target Kinase IC₅₀ (Cell-Free Assay) Notes
MER 0.16 nM (Ki) [1], 0.46 nM [3], 0.74 nM [6] Primary target. IC₅₀ of 2.7 nM in 697 B-ALL cellular assay [1].
FLT3 0.35 nM [3], 0.69 nM [2], 0.8 nM [6] Important target in AML (including FLT3-ITD mutations) [2].
Axl 1.65 nM [3], 13.3 nM (Ki) [1] ~20-fold selectivity for MER over Axl [6].
Tyro3 5.83 nM [3], 37 nM [2] Part of the TAM receptor family [2].
TrkA 1.67 nM [3] -
Other Kinases TrkC, QIK, SLK, NuaK1, Kit (IC₅₀ < 10 nM) [3] Profiled against >300 kinases; demonstrates pharmacologically useful selectivity [2] [3].

Summary of Key Preclinical Validation Experiments

Experimental Model Key Findings & Quantitative Results Experimental Protocol Summary

| Acute Leukemia (In Vitro) | • Potently inhibited MERTK phosphorylation (IC₅₀ ~2.7 nM in 697 B-ALL cells) [1]. • Induced apoptosis: Increased YO-PRO-1+/PI+ cells [1]. • Reduced viability & colony formation in MERTK+ ALL/AML cell lines and primary samples [1]. • ~30% sensitive samples (78 of 261 primary patient samples), prevalent in AML, T-ALL, and M0 AML [1]. | Cell Lines & Patient Samples: MERTK-expressing ALL (e.g., 697) and AML (e.g., Kasumi-1) cell lines; primary mononuclear cells from apheresed leukemia patients [1]. Treatment: Cultured with graded concentrations of this compound or vehicle (DMSO) for 1-72 hours [1]. Assays: Immunoblotting for phospho-proteins; flow cytometry (Yo-Pro-1/PI staining) for apoptosis; MTT assay for viability; colony formation in methylcellulose/agar [1]. | | Acute Leukemia (In Vivo) | • Inhibited MERTK in bone marrow blasts after oral dosing [1] [2]. • Reduced tumor burden in xenograft models (697 cells & patient-derived AML) [1]. • Significantly increased median survival (consistent two-fold increase) in mouse models [1]. • Synergy with chemotherapy: Increased sensitivity to methotrexate, allowing dose reduction [1]. | Models: NSG or NSGS mice injected with 697-luciferase, NOMO-1 cells, or primary AML patient cells via tail vein [1]. Treatment: this compound or saline administered once daily by oral gavage (e.g., 3 mg/kg). Methotrexate administered intraperitoneally for combo studies [1]. Monitoring: Bioluminescence imaging (tumor burden); flow cytometry (human CD45+ cells in blood/bone marrow); survival [1]. | | Solid Tumors & Other Models | • Induced cellular senescence in Glioblastoma (GBM) cell lines (A172, SF188, U251), evidenced by β-galactosidase activity and p21 protein increase [4]. • Decreased platelet activation and thrombus formation without increasing bleeding times in murine models. Effect was synergistic with ADP receptor antagonists [5]. | GBM: Cells treated with this compound for 5 days, then fixed and stained for β-galactosidase activity or lysed for p21 immunoblot [4]. Platelet/Thrombosis: Platelet aggregation assays (light transmission aggregometry); flow cytometry; microfluidic analysis; murine pulmonary embolism and arterial thrombosis models [5]. |

The experimental workflow for validating this compound in leukemia models, from in vitro screening to in vivo efficacy, can be summarized as follows:

Comparative Positioning Among Kinase Inhibitors

A key strength of this compound is its high potency and selectivity profile within the TAM kinase family and against FLT3. While earlier inhibitors often had activity against multiple kinases, this compound was intentionally designed to potently inhibit MER and FLT3 with improved selectivity [2]. Its favorable oral bioavailability and ability to inhibit its targets in the bone marrow microenvironment distinguish it from earlier tool compounds and make it suitable for in vivo studies and further clinical development [1] [2].

Research suggests that the dual inhibition of MER and FLT3 could be particularly advantageous in acute leukemias, as it simultaneously targets a driver mutation (FLT3) and a mediator of survival and chemoresistance (MER) [2].

Key Considerations for Researchers

  • Distinguishing Effects: When using this compound in models without FLT3 mutations, the observed effects are likely attributable to MERTK inhibition. In FLT3-mutant models, the contribution of FLT3 inhibition becomes significant [1].
  • Formulation: this compound has high solubility in saline, facilitating in vivo administration [1]. Standard in vitro formulations use DMSO [1] [3].
  • Beyond Oncology: The anti-MERTK activity of this compound has demonstrated therapeutic potential in non-oncology contexts, such as reducing thrombus formation without increasing bleeding risk, suggesting a wider application [5].

References

Efficacy of UNC2025 in Preclinical PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data on the therapeutic efficacy of UNC2025 from peer-reviewed studies using leukemia PDX models [1] [2]:

Study Model Treatment Regimen Key Efficacy Findings Reported Metrics
697 B-ALL Cell Line Xenograft [2] 60 mg/kg, orally, once daily Significant therapeutic effect; prolonged survival. ≈ 2-fold increase in median survival.
Patient-Derived AML Xenograft [2] 60 mg/kg, orally, once daily Induced disease regression. Dose-dependent decrease in tumor burden.
Leukemia Xenografts (General) [1] Oral administration Significant therapeutic effects across models. Dose-dependent decreases in tumor burden; consistent 2-fold increase in median survival.
Combination with Methotrexate [1] [2] This compound (60 mg/kg, oral) + Methotrexate Enhanced sensitivity to methotrexate in vivo. Suggests potential for combination therapy and chemotherapy dose reduction.

Experimental Protocols in PDX Models

The efficacy data in the table above were generated using the following standardized methodologies [2]:

In Vivo PDX Model Establishment and Drug Testing
  • Model Generation: Immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 (NSGS) mice were used.
  • Engraftment: Mice were injected via tail vein with human leukemia cells (e.g., 697 B-ALL cell line) or mononuclear cells from a primary AML patient sample.
  • Treatment: Once leukemia was established, mice were randomized into treatment groups. This compound was administered orally (by gavage) at 60 mg/kg, once daily. The control group received a saline vehicle.
  • Efficacy Assessment:
    • Tumor Burden: Monitored using bioluminescence imaging (for luciferase-expressing cells) or flow cytometry for human CD45+ cells in bone marrow.
    • Survival: Mice were monitored for survival, with endpoints defined by specific humane criteria (e.g., >20% weight loss).
Supporting In Vitro Mechanistic Assays

To elucidate the mechanism of action, the following in vitro experiments were conducted on MERTK-expressing leukemia cell lines [2]:

  • Immunoblot Analysis: Used to detect inhibition of MERTK phosphorylation and downstream signaling proteins (STAT6, AKT, ERK1/2) after cell treatment with this compound.
  • Apoptosis Assay: Cells were cultured with this compound and stained with YO-PRO-1 and propidium iodide, then analyzed by flow cytometry to quantify early and late apoptotic cells.
  • Colony-Formation Assay: Leukemia cells were cultured in methylcellulose or agar with this compound, and the number of colonies was counted after 7-14 days to assess loss of proliferative capacity.

This compound Properties & PDX Model Workflow

This compound is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia (AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral bioavailability, were key achievements in its development [3].

The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like this compound, which underpins the experimental data.

pdx_workflow Patient-Derived Xenograft (PDX) Model Workflow cluster_analysis Efficacy Endpoints start Patient Tumor Sample (Acute Leukemia) implant Implant into Immunodeficient Mouse start->implant engraft Tumor Engraftment & Growth (F1 Generation) implant->engraft passage Passage to Expand PDX Cohort (F2, F3...) engraft->passage treatment In Vivo Drug Treatment (e.g., this compound, Vehicle) passage->treatment analyze Analysis of Efficacy treatment->analyze a1 Tumor Burden (Bioluminescence, Flow Cytometry) analyze->a1 a2 Animal Survival analyze->a2 a3 Pathology & Biomarker Analysis analyze->a3

Key Conclusions for Researchers

  • Promising Efficacy: this compound demonstrates significant single-agent activity in PDX models of MERTK-expressing leukemia, including cases of disease regression [1] [2].
  • Synergistic Potential: Its ability to synergize with standard chemotherapeutics like methotrexate suggests a viable strategy for combination regimens, potentially to reduce chemotherapy doses and associated toxicities [1] [2].
  • Superior Model Predictive Value: The use of PDX models, which better preserve the original tumor's genetics and heterogeneity, increases the translational relevance of these findings compared to traditional cell-line xenografts [4].

References

UNC2025 combination therapy validation

Author: Smolecule Technical Support Team. Date: February 2026

UNC2025 Monotherapy Profile

Property Description / Value
Primary Targets MER (IC₅₀ = 0.74 nM), FLT3 (IC₅₀ = 0.8 nM) [1]
Secondary Targets AXL (IC₅₀ = 14 nM), Tyro3 (IC₅₀ = 17 nM) [1]
Key Mechanism Inhibits phosphorylation of MER and FLT3, disrupting downstream survival/growth signals (e.g., STAT6, AKT, ERK1/2) [1].
In Vivo Efficacy Dose-dependent reduction in tumor burden, significant increase in median survival in mouse xenograft models [1].
In Vivo Dosing (Mice) 30 mg/kg, administered orally twice daily [2].

Experimental Protocols for Key Assays

The methodologies below are commonly used to generate the data supporting this compound's profile.

Cell-Based Kinase Inhibition Assay

This protocol measures this compound's ability to inhibit target kinase phosphorylation in cells [1].

  • Cell Lines: 697 B-ALL cells (for MER); Molm-14 AML cells (for FLT3-ITD).
  • Procedure:
    • Culture cells and treat with a dose range of this compound or vehicle control for 1 hour.
    • Stimulate cells with 120 μM pervanadate for 3 minutes before collection to enhance phosphorylation signals.
    • Prepare cell lysates and immunoprecipitate the target kinase (MER or FLT3) using a specific antibody.
    • Analyze immunoprecipitates by Western blot.
    • Detect phosphorylated and total kinase levels using specific antibodies.
    • Quantify band intensity (e.g., with ImageJ) and calculate IC₅₀ values via nonlinear regression.
In Vivo Pharmacokinetics and Efficacy Study

This describes a common in vivo model for evaluating this compound [2] [1].

  • Animal Model: Mice bearing xenograft tumors.
  • Dosing: this compound is administered orally at 30 mg/kg, twice daily, due to its short half-life [2].
  • Efficacy Metrics:
    • Tumor Burden: Measured over time and compared to vehicle-treated controls.
    • Survival: Median survival days are recorded for treated versus control groups.
  • Pharmacodynamic Analysis:
    • At the end of the study, analyze bone marrow or tumor samples for phospho-MER levels to confirm target engagement [1].

Visualizing this compound's Mechanism of Action

The following diagram illustrates the primary signaling pathway inhibited by this compound and the logical flow of the key experimental protocol described above.

G This compound Inhibits MER/FLT3 Signaling Pathway cluster_experiment Key Cell-Based Assay Workflow MER_FLT3 MER/FLT3 Receptor Phosphorylation Receptor Phosphorylation MER_FLT3->Phosphorylation Activates Ligand Extracellular Ligand Ligand->MER_FLT3 Binds Downstream Downstream Signals (STAT6, AKT, ERK1/2) Phosphorylation->Downstream Triggers CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes This compound This compound This compound->MER_FLT3 Inhibits Step1 1. Treat Cells with this compound (1 hour) Step2 2. Stimulate with Pervanadate (3 minutes) Step1->Step2 Step3 3. Lyse Cells and Immunoprecipitate Target Step2->Step3 Step4 4. Western Blot Analysis Step3->Step4 Step5 5. Quantify p-MER/p-FLT3 Reduction (e.g., ImageJ) Step4->Step5

References

UNC2025 Pre-clinical Profile Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key experimental data for UNC2025 from a pre-clinical study [1].

Aspect Experimental Model/Assay Key Findings
Target Potency & Selectivity Enzymatic & cell-based kinase assays [1] MERTK Ki = 0.16 nM; MERTK IC50 = 2.7 nM. Also potently inhibits FLT3. Over 45-fold selectivity for MERTK vs. AXL, the next most inhibited kinase [1].
Anti-leukemic Effects (In Vitro) Apoptosis, proliferation, and colony formation assays in MERTK+ leukemia cell lines and primary samples [1] Induced apoptosis and reduced proliferation/colony formation in sensitive MERTK-expressing ALL and AML cells. ~30% of 261 primary patient samples were sensitive, with prevalence in AML, T-ALL, and M0 AML subsets [1].
Efficacy (In Vivo) Xenograft models (cell line-derived and patient-derived) in NSG/NSGS mice [1] Oral administration led to dose-dependent decrease in tumor burden and consistent 2-fold increase in median survival. Induced regression in a patient-derived AML model [1].
Combination Therapy In vivo combination with methotrexate [1] Increased sensitivity to methotrexate, suggesting potential for combination regimens or chemotherapy dose reduction [1].

Detailed Experimental Protocols

The following methodologies were used to generate the data in the summary table [1].

  • Target Inhibition & Signaling Analysis: MERTK-expressing leukemia cell lines were cultured with graded concentrations of this compound or a vehicle control for one hour. Cell lysates were analyzed by immunoblotting to detect changes in phosphorylation levels of MERTK and its downstream signaling components (e.g., STAT6, AKT, ERK1/2). MERTK was immunoprecipitated from pervanadate-treated cells to directly assess its phosphorylation status [1].
  • Functional Anti-leukemic Assays:
    • Viability & Apoptosis: Cells were cultured with this compound for 6-48 hours. Apoptotic and dead cells were quantified by flow cytometry after staining with YO-PRO-1 iodide and propidium iodide.
    • Proliferation: Cell proliferation was assessed using MTT reduction assays after 48-72 hours of culture with this compound.
    • Colony Formation: Leukemia cells were cultured in semi-solid media (methylcellulose for ALL, agar for AML) containing this compound or vehicle. Colonies were counted after 7-14 days [1].
  • In Vivo Efficacy Studies:
    • Models: NSG or NSGS mice were injected intravenously with human leukemia cell lines or primary patient samples.
    • Treatment: Mice were randomized into groups and treated with either this compound (orally, once daily) or a saline control. In combination studies, methotrexate or saline was administered intraperitoneally.
    • Monitoring: Disease burden was tracked via bioluminescence imaging (for luciferase-expressing cells) or by flow cytometry of blood, spleen, and bone marrow for human CD45+ cells. Survival was monitored as a key endpoint [1].

Signaling Pathway Context

This compound is a potent inhibitor of MERTK, which is a Receptor Tyrosine Kinase (RTK). The following diagram illustrates the key signaling pathways that this compound impacts, based on the described mechanisms in acute leukemia [1] and general RTK biology in cancer [2].

UNC2025_Pathway MERTK MERTK (Receptor Tyrosine Kinase) DownstreamSignaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK, JAK/STAT) MERTK->DownstreamSignaling Triggers CellularEffects Cellular Processes (Proliferation, Survival, Apoptosis evasion) DownstreamSignaling->CellularEffects Promotes This compound This compound This compound->MERTK Inhibits Ligand Ligand (e.g., Gas6) Ligand->MERTK Activates

Key Insights for Researchers

The search results, while lacking specific biomarker validation data, highlight several critical points for researchers in the field [1]:

  • MERTK as a Biomarker of Sensitivity: The finding that approximately 30% of primary leukemia samples were sensitive to this compound, with prevalence in specific subtypes like AML and T-ALL, strongly suggests that MERTK expression itself could serve as a predictive biomarker for patient stratification.
  • Focus on Validation, Not Discovery: The current challenge in the field, as indicated by other search results, is less about discovering new biomarkers and more about clinically validating existing candidates [3]. This involves rigorous testing in large, multidisciplinary studies to demonstrate added value in clinical care.
  • Context of Use is Critical: The validation of any biomarker assay for this compound would depend heavily on its intended "Context of Use" [4]. The performance requirements for an assay used to select patients for clinical trials, for example, would differ from those for an assay used to monitor treatment response.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

476.32636

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang W, DeRyckere D, Hunter D, Liu J, Stashko M, Minson KA, Cummings C, Lee M, Glaros TG, Newton DL, Sather S, Zhang D, Kireev DB, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Jul 28. [Epub ahead of print] PubMed PMID: 25068800.

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